3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
Description
BenchChem offers high-quality 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)8(9(11)12)10-5-3-4-6-10;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGVJVSGHBXHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Enantioselective Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the enantioselective preparation of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, a chiral α-amino acid derivative of interest in medicinal chemistry. The synthesis of such non-proteinogenic amino acids presents a significant challenge due to the need for precise control over the stereochemistry at the α-carbon. This document explores established methodologies, including diastereoselective alkylation using chiral auxiliaries and catalytic reductive amination, providing both the theoretical underpinning and practical considerations for each approach. A detailed, step-by-step experimental protocol for a robust synthetic route is presented, supported by mechanistic insights and comparative data. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a deep, actionable understanding of modern asymmetric synthesis.
Introduction and Strategic Overview
Non-proteinogenic α-amino acids are crucial building blocks in modern drug discovery. Their incorporation into peptide-based therapeutics can enhance metabolic stability, modulate conformational properties, and improve pharmacological profiles. 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, an analogue of valine, features a pyrrolidine moiety at the α-position, which imparts unique structural constraints and potential for novel biological activity. The hydrochloride salt form is typically preferred for its improved solubility and stability.
The primary synthetic challenge lies in the stereocontrolled formation of the C2 chiral center, bearing both the isopropyl group and the pyrrolidine ring. The strategic approach to this molecule hinges on creating this stereocenter with high fidelity.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals several viable pathways. The key disconnections involve the C-N bond of the pyrrolidine ring and the C-C bond between the α-carbon and the isopropyl group. This leads to two primary strategic approaches:
-
Alkylation Approach: Disconnecting the isopropyl group reveals a glycine or alanine synthon. This strategy relies on the asymmetric alkylation of a chiral enolate equivalent, a well-established method in amino acid synthesis.[1][2][3]
-
Reductive Amination Approach: Disconnecting the C-N bond suggests a reaction between an α-keto acid (3-methyl-2-oxobutanoic acid) and pyrrolidine.[4][5][6] Stereocontrol must be induced by a chiral reducing agent or catalyst.
This guide will delve into these strategies, culminating in a detailed protocol for a recommended pathway.
Caption: Retrosynthetic analysis of the target molecule.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is governed by factors such as stereoselectivity, scalability, cost of reagents, and overall efficiency.
| Strategy | Key Reagents/Methodology | Advantages | Disadvantages |
| 1. Chiral Auxiliary-Mediated Alkylation | Evans Oxazolidinones, Schöllkopf Bis-lactim Ethers, Pseudoephedrine Amides.[7][8] | High diastereoselectivity, well-established and reliable, auxiliary can often be recycled. | Stoichiometric use of chiral auxiliary, requires additional protection/deprotection steps, can be less atom-economical. |
| 2. Catalytic Asymmetric Alkylation | Chiral Phase-Transfer Catalysts,[1][9] Chiral Metal Complexes. | High enantioselectivity, atom-economical (catalytic use of chirality), milder conditions. | Catalyst sensitivity, may require extensive optimization, higher initial cost of catalysts. |
| 3. Catalytic Reductive Amination | α-Keto Acid, Pyrrolidine, Chiral Catalyst (e.g., Rhodium, Iridium),[5] H₂ or Hydride Source. | Convergent, potentially fewer steps, uses readily available starting materials. | Stereocontrol can be challenging, risk of racemization, optimization of catalyst and conditions is critical. |
For the synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, the chiral auxiliary approach offers the most predictable and robust control over the α-stereocenter, making it an excellent choice for reliable lab-scale synthesis.
Recommended Synthetic Protocol: Diastereoselective Alkylation via an Evans Auxiliary
This protocol details a reliable, diastereoselective synthesis starting from L-valine to establish the core stereochemistry, followed by functional group manipulations to introduce the pyrrolidine moiety. The use of an Evans-type oxazolidinone, derived from a readily available amino acid, provides a powerful method for controlling stereochemistry.[8]
Caption: Proposed workflow for enantioselective synthesis.
Step 1: Synthesis of (S)-4-isopropyl-2-oxazolidinone (Chiral Auxiliary)
The synthesis begins with the preparation of the chiral auxiliary from the readily available and inexpensive amino acid, L-valine.
-
Rationale: L-valine is reduced to L-valinol. The resulting amino alcohol is then cyclized, typically with phosgene or a phosgene equivalent like carbonyldiimidazole (CDI), to form the rigid oxazolidinone ring system. The bulky isopropyl group is key to directing the subsequent alkylation step.[10]
-
Procedure:
-
L-valine (1.0 eq) is suspended in anhydrous THF and cooled to 0 °C.
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) is added dropwise, and the mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with methanol, and the solvent is removed under reduced pressure to yield crude L-valinol.
-
The crude L-valinol is dissolved in dichloromethane with triethylamine (2.2 eq). The solution is cooled to 0 °C.
-
Triphosgene (0.4 eq) in dichloromethane is added dropwise. The reaction is stirred at room temperature overnight.
-
The reaction is worked up with aqueous HCl, and the organic layer is washed, dried, and concentrated. The product is purified by recrystallization or column chromatography.
-
Step 2: N-Acylation and Diastereoselective Alkylation
The chiral auxiliary is acylated to attach the propionyl group, which will become the butanoic acid backbone after a final methylation step.
-
Rationale: The N-acylated oxazolidinone is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a conformationally locked lithium enolate. The isopropyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (methyl iodide) to approach from the opposite, less-hindered face, thereby ensuring high diastereoselectivity.
-
Procedure:
-
The (S)-4-isopropyl-2-oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 15 minutes.
-
Propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.
-
The resulting N-propionyloxazolidinone is isolated and purified.
-
In a separate flask, the purified product (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
LDA (1.1 eq, freshly prepared or commercial solution) is added dropwise, and the solution is stirred for 30 minutes to ensure complete enolate formation.
-
Methyl iodide (1.5 eq) is added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and worked up. The product is purified by column chromatography.
-
Step 3: Auxiliary Cleavage and Functionalization
The chiral auxiliary is cleaved to unmask the carboxylic acid, which is then converted to an α-bromo acid to facilitate nucleophilic substitution by pyrrolidine.
-
Rationale: The auxiliary is typically removed under mild basic conditions (e.g., lithium hydroxide and hydrogen peroxide) to avoid racemization. The subsequent step, a Hell-Volhard-Zelinskii-type bromination, introduces a good leaving group at the α-position for the final C-N bond formation.
-
Procedure:
-
The alkylated product (1.0 eq) is dissolved in a THF/water mixture and cooled to 0 °C.
-
Aqueous hydrogen peroxide (4.0 eq) is added, followed by aqueous lithium hydroxide (2.0 eq). The mixture is stirred until cleavage is complete.
-
The reaction is quenched with sodium sulfite solution. The chiral auxiliary can be recovered from the organic phase. The aqueous phase is acidified and extracted to yield the free carboxylic acid.
-
The dried carboxylic acid is then subjected to bromination. It is dissolved in dichloromethane with triphenylphosphine (1.2 eq), and N-bromosuccinimide (NBS, 1.2 eq) is added portion-wise at 0 °C.
-
Step 4: Nucleophilic Substitution and Salt Formation
The final steps involve the introduction of the pyrrolidine ring and conversion to the hydrochloride salt.
-
Rationale: The α-bromo acid undergoes an Sₙ2 reaction with pyrrolidine. Using an excess of pyrrolidine serves both as the nucleophile and the base to neutralize the HBr byproduct. Finally, treatment with HCl in a non-polar solvent precipitates the desired hydrochloride salt in pure form.
-
Procedure:
-
The crude α-bromo acid is dissolved in a suitable solvent like acetonitrile.
-
Pyrrolidine (3.0 eq) is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete.
-
The solvent is removed under reduced pressure. The residue is taken up in water and washed with ether to remove non-polar impurities.
-
The aqueous layer is then evaporated to yield the crude free base of the amino acid.
-
The crude product is dissolved in a minimal amount of a solvent like isopropanol and cooled.
-
A solution of HCl in diethyl ether or isopropanol is added dropwise until precipitation is complete.
-
The solid is collected by filtration, washed with cold ether, and dried under vacuum to yield 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride as a white or off-white solid.
-
Conclusion
The enantioselective synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is a multi-step process that requires careful control of stereochemistry. The chiral auxiliary-mediated approach detailed in this guide represents a robust and reliable method for achieving high stereopurity. By understanding the rationale behind each synthetic step—from the choice of auxiliary to the specific reaction conditions—researchers can confidently execute and adapt this methodology for the synthesis of this and other valuable non-proteinogenic amino acids. While catalytic methods offer future promise for improved efficiency and sustainability, the auxiliary-based route remains a cornerstone of asymmetric synthesis, providing a dependable pathway from readily available starting materials to complex, enantiomerically pure target molecules.
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Reductive amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Request PDF on ResearchGate. (n.d.). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. Retrieved January 19, 2026, from [Link]
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Miller, S. C., et al. (2016). Discovery of ( S )-3-(3-(3,5-Dimethyl-1 H -pyrazol-1-yl)phenyl)-4-(( R )-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. ResearchGate. Retrieved January 19, 2026, from [Link]_
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A Technical Guide to the Stereoselective Synthesis of α-Substituted Pyrrolidine Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, particularly when substituted at the α-position to the carboxylic acid, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] These structures are integral to a wide array of biologically active molecules, including enzyme inhibitors, receptor agonists, and antiviral agents.[2][3] The stereochemistry at the α-carbon profoundly influences the biological activity and pharmacokinetic properties of these compounds, making the development of robust and highly stereoselective synthetic methods a critical endeavor in modern organic chemistry.[1]
This in-depth technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of α-substituted pyrrolidine carboxylic acids. It is designed to offer researchers and drug development professionals both a foundational understanding and practical insights into the causality behind experimental choices, ensuring the described protocols are self-validating and grounded in authoritative scientific literature.
Diastereoselective Alkylation of Pyroglutamate Derivatives: A Cornerstone Strategy
One of the most established and reliable methods for accessing α-substituted pyrrolidine carboxylic acids relies on the diastereoselective alkylation of chiral enolates derived from pyroglutamic acid.[4][5] L-pyroglutamic acid, a readily available and inexpensive starting material from the chiral pool, provides a robust scaffold where the existing stereocenter at C5 directs the stereochemical outcome of alkylation at C2.[4][5]
Causality of Stereocontrol: The stereoselectivity of this approach is governed by the thermodynamic or kinetic control of the enolate formation and its subsequent reaction with an electrophile. The rigid bicyclic structure of the intermediate enolate, often chelated to a lithium cation, creates a sterically hindered environment. Electrophiles preferentially approach from the less hindered face, typically anti to the C5 substituent, leading to the formation of the trans-2,5-disubstituted product.[6][7]
Experimental Protocol: Diastereoselective Alkylation of a Pyroglutamate Derivative[8]
Objective: To synthesize a trans-2,5-disubstituted pyrrolidine derivative via diastereoselective alkylation.
Step 1: N-Protection and Esterification of L-Pyroglutamic Acid
-
L-pyroglutamic acid is first protected at the nitrogen, commonly with a Boc or Cbz group, to prevent undesired side reactions.
-
The carboxylic acid is then esterified (e.g., methyl or benzyl ester) to enhance solubility and prevent its interference with the enolate formation.
Step 2: Enolate Formation
-
The protected pyroglutamate ester is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is added dropwise to generate the lithium enolate. The choice of base can influence the stereoselectivity.[6]
Step 3: Alkylation
-
The desired electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C.
-
The reaction is stirred for a period of time, allowing for the stereoselective C-C bond formation to occur.
Step 4: Quenching and Work-up
-
The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic product is extracted with an appropriate solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
Step 5: Purification and Characterization
-
The crude product is purified by column chromatography to isolate the desired diastereomer.
-
The diastereomeric ratio (d.r.) is determined by techniques such as NMR spectroscopy or chiral HPLC.
Organocatalytic Asymmetric Michael Additions: A Modern Approach
The advent of organocatalysis has revolutionized asymmetric synthesis, providing a powerful metal-free alternative for the construction of chiral molecules.[8] Proline and its derivatives have emerged as highly effective catalysts for a variety of transformations, including the enantioselective Michael addition of aldehydes and ketones to nitroolefins, which serves as a versatile entry point to functionalized pyrrolidines.[9][10][11]
Mechanistic Rationale: The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of the pyrrolidine-based catalyst and the carbonyl compound.[12][13] This enamine then attacks the nitroolefin in a stereocontrolled fashion. The stereochemistry is dictated by the catalyst, which shields one face of the enamine, directing the incoming electrophile to the opposite face.[11][14] Subsequent cyclization and reduction of the nitro group afford the desired α-substituted pyrrolidine carboxylic acid derivative.
Workflow for Organocatalytic Pyrrolidine Synthesis
Caption: Organocatalytic synthesis of α-substituted pyrrolidines.
Data Summary: Stereoselectivity in Organocatalytic Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Reference |
| (S)-Pyrrolidine trifluoromethanesulfonamide | Propanal | β-Nitrostyrene | 95:5 | 98 | [11][14] |
| (S)-Diphenylprolinol silyl ether | Cyclohexanone | β-Nitrostyrene | >99:1 | 99 | [10] |
| Pyrrolidine-pyrazole | Isobutyraldehyde | (E)-Nitrostyrene | - | 95 | [15] |
Transition Metal-Catalyzed Strategies: Expanding the Scope
Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of complex organic molecules, including α-substituted pyrrolidines.[16] Methods such as palladium-catalyzed C-H activation and gold-catalyzed cyclization provide novel and efficient routes to these valuable compounds.[17][18]
Palladium-Catalyzed C(sp³)–H Arylation
Directed C-H activation has emerged as a highly attractive strategy for the functionalization of otherwise unreactive C-H bonds.[18] In the context of pyrrolidine synthesis, a directing group installed on the nitrogen atom can facilitate the palladium-catalyzed arylation at the C3 position, which after subsequent manipulations can lead to α-substituted derivatives.[19]
Causality of Regio- and Stereospecificity: The directing group, often an aminoquinoline moiety, coordinates to the palladium catalyst, bringing it into close proximity to the C3-H bond. This allows for regioselective C-H activation and subsequent cross-coupling with an aryl halide. The reaction often proceeds with high stereospecificity, affording a single diastereomer.[18]
Gold-Catalyzed Stereodivergent Cyclization
Gold catalysts have shown remarkable reactivity in activating alkynes towards nucleophilic attack. This has been exploited in the synthesis of 2,5-disubstituted pyrrolidines through a tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence.[17]
Control of Stereochemical Outcome: A key feature of this methodology is the ability to control the stereochemical outcome by judicious choice of the nitrogen protecting group. This allows for a stereodivergent synthesis, providing access to both cis and trans isomers from a common precursor.[17]
Experimental Workflow: Transition Metal-Catalyzed Pyrrolidine Synthesis
Caption: Transition metal-catalyzed routes to substituted pyrrolidines.
Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks
Beyond pyroglutamic acid, other readily available chiral molecules, such as amino acids and their derivatives, serve as excellent starting points for the stereoselective synthesis of α-substituted pyrrolidines.[2][5] This "chiral pool" approach leverages the inherent stereochemistry of natural products to construct complex chiral targets.[3]
Strategies starting from amino acids like serine or aspartic acid often involve a series of transformations to construct the pyrrolidine ring, with the original stereocenter(s) guiding the formation of new ones. For example, intramolecular cyclization reactions of appropriately functionalized amino acid derivatives are a common and effective method.[2]
Concluding Remarks and Future Outlook
The stereoselective synthesis of α-substituted pyrrolidine carboxylic acids remains an area of intense research, driven by the continued importance of these motifs in drug discovery and development. The methodologies outlined in this guide, from classical diastereoselective alkylations to modern organocatalytic and transition metal-catalyzed approaches, provide a robust foundation for accessing a wide range of structurally diverse and stereochemically defined pyrrolidine derivatives.
Future developments in this field are likely to focus on the discovery of new catalytic systems with even higher efficiency and selectivity, the development of more sustainable and environmentally friendly synthetic methods, and the application of these strategies to the synthesis of increasingly complex and biologically active molecules. The continued interplay between mechanistic understanding and synthetic innovation will undoubtedly lead to even more powerful tools for the construction of these vital chemical entities.
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Szöllősi, G., & Bartók, M. (2015). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Catalysts, 5(2), 547-587. [Link]
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Nasrollahzadeh, M., & Sajjadi, M. (2018). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. New Journal of Chemistry, 42(12), 9695-9707. [Link]
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Daugulis, O., & Zaitsev, V. G. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 16(20), 5482-5485. [Link]
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Nielsen, B., & Kristensen, J. L. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(22), 3848-3860. [Link]
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France, S. P., & Turner, N. J. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(7), 1594-1600. [Link]
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Knowles, R. R., & Hyster, T. K. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Proceedings of the National Academy of Sciences, 119(27), e2202758119. [Link]
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Córdova, A. (2011). Proline-Catalyzed Asymmetric Amination of α,α-Disubstituted Aldehydes: Synthesis of Configurationally Stable Enantioenriched α-Aminoaldehydes. ResearchGate. [Link]
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Petrucci, V., & Tafi, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3234. [Link]
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Nájera, C., & Ezquerra, J. (2000). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin. Tetrahedron: Asymmetry, 11(19), 3857-3864. [Link]
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Karoyan, P., & Lubell, W. D. (2009). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Current Organic Chemistry, 13(1), 33-57. [Link]
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Stoltz, B. M., & Spino, C. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 99, 132473. [Link]
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Krische, M. J. (2016). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 138(36), 11918-11925. [Link]
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An In-Depth Technical Guide to the Asymmetric Synthesis of 2,3-Disubstituted Butanoic Acid Derivatives
Foreword: The Architectural Importance of C2-C3 Stereocontrol
The 2,3-disubstituted butanoic acid framework is a privileged motif in medicinal chemistry and natural product synthesis. Its importance lies in the two contiguous stereocenters at the C2 and C3 positions, which provide a scaffold for precise three-dimensional orientation of functional groups. This architectural control is critical for molecular recognition and biological activity. However, the simultaneous and predictable installation of these two stereocenters presents a formidable synthetic challenge. The goal is not merely to achieve enantiopurity but also to control the relative diastereomeric arrangement—syn or anti. This guide provides a deep dive into the core strategies developed to master this challenge, moving from foundational, auxiliary-based methods to modern, efficient catalytic approaches. We will explore the underlying principles, the causality behind methodological choices, and provide actionable protocols for the discerning researcher.
The Foundational Pillar: Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries represents a robust and highly reliable strategy for establishing stereochemistry.[1][2] In this approach, an achiral substrate is covalently bonded to a chiral, enantiopure molecule—the auxiliary. This auxiliary then acts as a "chiral director," leveraging steric hindrance to guide incoming reagents to a specific face of the reactive intermediate, thereby inducing asymmetry.[2][3]
The Evans Oxazolidinone Auxiliary: A Paradigm of Diastereoselective Control
Among the most successful and widely adopted platforms are the Evans oxazolidinone auxiliaries.[1][3] The power of this system lies in the predictable formation of a chelated Z-enolate, which, in concert with the bulky substituent on the auxiliary, effectively shields one face of the enolate from electrophilic attack.
The causality behind this control is twofold:
-
Enolate Geometry: Deprotonation with a hindered base like lithium diisopropylamide (LDA) or dibutylboron triflate (Bu₂BOTf) overwhelmingly favors the formation of the Z-enolate.
-
Steric Shielding: The substituent on the oxazolidinone (e.g., isopropyl or benzyl group) sterically blocks the si-face of the enolate. Consequently, electrophiles can only approach from the less hindered re-face, leading to a predictable stereochemical outcome.
This principle is powerfully demonstrated in the Evans Aldol Reaction, a cornerstone for constructing syn-β-hydroxy carbonyl compounds, which are direct precursors to syn-2,3-disubstituted butanoic acids.[3][4][5]
Workflow for Chiral Auxiliary-Based Synthesis
The general workflow is a testament to the method's self-validating nature: attach, induce, and cleave. Each step is distinct and verifiable.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Experimental Protocol: Evans Asymmetric Aldol Reaction
This protocol describes the synthesis of a syn-aldol adduct, a precursor to a syn-2,3-disubstituted butanoic acid derivative.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add butanoyl chloride (1.1 equiv) dropwise. Allow the mixture to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated in vacuo. Purify by flash chromatography to yield the N-butanoyl oxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-butanoyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under argon.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by triethylamine (NEt₃, 1.2 equiv). Stir for 30 minutes to form the Z-boron enolate.
-
Cool the reaction to -78 °C and add the desired aldehyde (e.g., isobutyraldehyde, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract with CH₂Cl₂, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification.
Step 3: Cleavage of the Auxiliary
-
Dissolve the purified aldol adduct in a 4:1 mixture of THF and water.
-
Add hydrogen peroxide (4.0 equiv, 30% aqueous solution) followed by lithium hydroxide (2.0 equiv, aqueous solution).
-
Stir at room temperature for 4 hours.
-
Quench with aqueous sodium sulfite. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract with ethyl acetate to isolate the desired chiral acid.
| Reaction | Electrophile | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans Aldol | Isobutyraldehyde | >99:1 | 85 | [3][6] |
| Evans Aldol | Benzaldehyde | >98:2 | 91 | [3][6] |
| Evans Alkylation | Benzyl Bromide | >97:3 | 94 | [3][7] |
The Catalytic Revolution: Transition-Metal-Catalyzed Asymmetric Hydrogenation
While effective, auxiliary-based methods are stoichiometric and require additional steps for attachment and removal. Asymmetric catalysis offers a more atom-economical and elegant solution.[8] Asymmetric hydrogenation of a prochiral α,β-unsaturated butenoic acid derivative is one of the most direct methods to install the C2 and C3 stereocenters in a single, highly efficient step.[9][10][11]
Principle of Operation: Chiral Ligand-Metal Cooperativity
The success of this strategy hinges on the design of chiral phosphine ligands that coordinate to a transition metal (typically rhodium or ruthenium).[8][9] This ligand-metal complex creates a precisely defined chiral pocket. The unsaturated substrate coordinates to the metal center, and hydrogen is delivered preferentially to one face of the double bond, dictated by the steric and electronic properties of the chiral ligand.
A key insight for practitioners is that the substrate's carboxyl group often plays a crucial role, acting as a secondary binding site to the metal or ligand, which enhances both reactivity and enantioselectivity.[11] This is a prime example of substrate-catalyst cooperativity.
Catalytic Cycle for Asymmetric Hydrogenation
The mechanism involves oxidative addition of H₂, coordination of the olefin, migratory insertion, and reductive elimination to regenerate the catalyst.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol is representative for the synthesis of a chiral 2,3-disubstituted butanoic acid from its unsaturated precursor.
-
To a high-pressure autoclave, add the (E)-2-methyl-3-phenylbut-2-enoic acid substrate (1.0 equiv) and the chiral catalyst, [Ru(OAc)₂(S)-SunPhos] (0.01 equiv, 1 mol%).
-
De-gas the vessel by purging with argon three times.
-
Add a degassed solvent, such as methanol or trifluoroethanol (TFE), via cannula.[12]
-
Pressurize the autoclave with hydrogen gas (30-50 bar H₂).
-
Heat the reaction to the desired temperature (e.g., 60 °C) and stir vigorously for 12-24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure. The crude product can be purified by crystallization or chromatography to yield the enantiomerically enriched 2,3-disubstituted butanoic acid.
-
Enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
| Substrate (α,β-Unsaturated Acid) | Catalyst/Ligand | ee (%) | Yield (%) | Reference |
| (E)-2-Oxo-4-phenylbut-3-enoic acid | Ru/SunPhos | 91.8 | >95 | [10] |
| Tiglic Acid | Rh/Josiphos | 97 | >99 | [11] |
| Various α-aryl acrylic acids | Ni/BenzP* | up to 99 | >95 | [12] |
The Rise of Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful third pillar, circumventing the need for often expensive and potentially toxic transition metals. This field utilizes small, chiral organic molecules to catalyze asymmetric transformations. For 2,3-disubstituted butanoic acids, conjugate addition reactions to α,β-unsaturated systems are particularly effective.[13]
Mechanistic Paradigm: Enamine and Iminium Ion Activation
Secondary amines, such as proline and its derivatives, are common organocatalysts. They operate through two primary activation modes:
-
Enamine Catalysis: The catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then adds to an electrophile, such as an α,β-unsaturated ester, in a stereocontrolled fashion.
-
Iminium Ion Catalysis: The catalyst condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the system, facilitating attack by a nucleophile.
For the synthesis of 2,3-disubstituted butanoic acid derivatives, the vinylogous Mannich reaction, where an enolizable substrate adds to an imine, is a highly relevant strategy.[14] Chiral thiourea catalysts are particularly adept at activating both the nucleophile and the electrophile through a network of hydrogen bonds, precisely orienting them in the transition state.[14]
Catalytic Cycle for Thiourea-Catalyzed Michael Addition
The bifunctional nature of the catalyst is key to its efficacy, activating both reaction partners simultaneously.
Caption: Dual activation model in bifunctional organocatalysis.
Experimental Protocol: Organocatalytic Vinylogous Mannich Reaction
This protocol outlines the synthesis of a δ-amino γ,γ-disubstituted butenolide, which can be further transformed into the desired butanoic acid derivative.[14]
-
In a vial, combine the 3-methyl-5-arylfuran-2(3H)-one (1.2 equiv), the N-sulfonyl imine (1.0 equiv), and the chiral thiourea-tertiary amine catalyst (0.05 equiv, 5 mol%).
-
Add the solvent (e.g., toluene or CH₂Cl₂) to achieve a concentration of 0.1 M.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the diastereomeric ratio (dr) and enantiomeric ratio (er) by chiral HPLC analysis.
| Nucleophile | Electrophile | Catalyst | dr | er (major diastereomer) | Yield (%) | Reference |
| 3-Methyl-5-phenylfuran-2(3H)-one | N-pyridinesulfonyl imine | Takemoto Catalyst | 90:10 | 95:5 | 90 | [14] |
| β,γ-Unsaturated 2-acyl imidazole | Nitro-olefin | Chiral N,N'-dioxide | 10:1 dr | 98% ee | 70 | [13] |
Field-Proven Insights & Strategic Selection
The choice between these powerful methodologies is not arbitrary; it is dictated by the specific synthetic target, available resources, and scalability requirements.
-
Chiral Auxiliaries: This is the go-to method for reliability and predictability, especially on a small to medium scale. The ability to separate diastereomers by chromatography provides an additional layer of security for achieving high optical purity. However, the stoichiometric use of the auxiliary and the extra protection/deprotection steps reduce its overall efficiency and atom economy.
-
Transition-Metal Catalysis: This approach is ideal for large-scale synthesis due to high turnover numbers and operational simplicity. It is often the most direct route. The primary considerations are the cost of the metal and ligand, and the need to screen catalyst systems for a new substrate. Rigorous removal of residual metal from the final product is a critical concern in pharmaceutical applications.
-
Organocatalysis: This strategy is highly attractive for its avoidance of metals and often mild reaction conditions. The catalysts are typically robust and environmentally benign. A potential challenge can be catalyst loading, which is sometimes higher than in metal catalysis, and the separation of the catalyst from the product.
A Self-Validating System: Regardless of the chosen path, a robust protocol is a self-validating one. This means incorporating in-process controls:
-
Confirming enolate geometry or catalyst activation through control experiments.
-
Analyzing diastereomeric and enantiomeric ratios at multiple stages.
-
Ensuring complete removal of auxiliaries or catalysts, confirmed by spectroscopic methods.
By understanding the fundamental mechanisms and practical considerations of each approach, researchers can confidently and efficiently construct complex, stereochemically rich 2,3-disubstituted butanoic acid derivatives for their specific applications.
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An In-depth Technical Guide to the Synthesis and Characterization of Novel Pyrrolidinyl Butanoic Acid Compounds
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold".[1] This prominence can be attributed to several key physicochemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1][3] Furthermore, the non-planar, "puckered" nature of the ring and the presence of stereogenic centers offer a high degree of stereochemical diversity, enabling the fine-tuning of a compound's pharmacological profile.[1][3] The nitrogen atom within the ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, further enhancing binding affinities.[4]
This guide focuses on a specific class of these valuable compounds: novel pyrrolidinyl butanoic acid derivatives. The incorporation of a butanoic acid moiety introduces a flexible linker and a carboxylic acid group, which can serve as a key pharmacophoric element, a handle for further derivatization, or a means to improve pharmacokinetic properties such as solubility. These compounds have potential applications in a wide range of therapeutic areas, including as anticancer, antimicrobial, and central nervous system-acting agents.[1][5][6]
This document provides a comprehensive overview of the synthetic strategies for preparing novel pyrrolidinyl butanoic acid compounds, detailed protocols for their synthesis, and a thorough guide to their characterization using modern analytical techniques.
Synthetic Strategies for Pyrrolidinyl Butanoic Acid Derivatives
The synthesis of novel pyrrolidinyl butanoic acid compounds can be broadly approached through two main strategies: the functionalization of a pre-existing pyrrolidine ring or the construction of the pyrrolidine ring from acyclic precursors that already contain the butanoic acid chain or a precursor to it.
Strategy 1: Functionalization of the Pyrrolidine Ring
This approach is often favored for its directness and the ready availability of a wide variety of substituted pyrrolidine starting materials.
A common and straightforward method is the N-alkylation of pyrrolidine or its derivatives with a suitable 4-carbon electrophile bearing a carboxylic acid or ester group. A typical electrophile is an alkyl halide, such as ethyl 4-bromobutanoate. This reaction proceeds via a standard SN2 mechanism.[7]
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromic acid byproduct without competing with the pyrrolidine nucleophile.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is ideal for SN2 reactions as it can solvate the cation of the base while not significantly solvating the nucleophile, thus maximizing its reactivity.
-
Ester Protection: The carboxylic acid is typically protected as an ester to prevent it from acting as a proton source and deactivating the amine nucleophile. The ester can be readily hydrolyzed in a subsequent step.
Reductive amination offers a powerful alternative to direct alkylation, particularly when dealing with more complex substrates.[8][9] This one-pot reaction involves the condensation of pyrrolidine with a γ-keto-ester, such as ethyl levulinate, to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-substituted pyrrolidine.[1][2]
Causality Behind Experimental Choices:
-
Reducing Agent: A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred. It is less reactive towards the ketone starting material than the iminium ion intermediate, minimizing side reactions.
-
pH Control: The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion intermediate. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
Strategy 2: Construction of the Pyrrolidine Ring
This strategy allows for the synthesis of more complex and highly substituted pyrrolidine rings where the butanoic acid moiety is incorporated from the outset.
The [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile is a powerful method for constructing the pyrrolidine ring with high stereocontrol.[10] For the synthesis of pyrrolidinyl butanoic acid derivatives, the dipolarophile would typically be an alkene bearing a butanoic acid or ester group.
Causality Behind Experimental Choices:
-
Generation of Azomethine Ylide: Azomethine ylides are transient species and are typically generated in situ from the condensation of an α-amino acid with an aldehyde or by the thermal or photochemical ring-opening of aziridines.
-
Stereocontrol: The stereochemistry of the final pyrrolidine is controlled by the geometry of the azomethine ylide and the dipolarophile, as well as the reaction conditions. Chiral catalysts can be employed to achieve high enantioselectivity.[10]
Intramolecular cyclization of a suitably functionalized acyclic precursor is another versatile approach. For example, an amine-containing precursor with a leaving group at the appropriate position on the butanoic acid chain can undergo intramolecular SN2 displacement to form the pyrrolidine ring.
Characterization of Novel Pyrrolidinyl Butanoic Acid Compounds
The unambiguous structural elucidation and purity assessment of newly synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals to look for in a 4-(pyrrolidin-1-yl)butanoic acid structure include the multiplets corresponding to the pyrrolidine ring protons, and the characteristic triplets and multiplets of the butanoic acid chain.
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For example, the carbonyl carbon of the carboxylic acid or ester will appear significantly downfield (around 170-180 ppm).[11][12]
-
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provides valuable structural information based on the fragmentation pattern. A common fragmentation pathway for N-alkyl pyrrolidines involves the loss of the pyrrolidine ring as a neutral molecule.[10][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups. Key vibrational bands for pyrrolidinyl butanoic acid derivatives include the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) or ester (around 1735-1750 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), and C-N stretching vibrations.[5]
Chromatographic and Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of a mixture. When coupled with a mass spectrometer (LC-MS), it is a powerful tool for identifying the synthesized compound and any impurities.
-
Chiral Chromatography: For chiral pyrrolidinyl butanoic acid derivatives, it is essential to determine the enantiomeric excess (ee). This is typically achieved using chiral HPLC or chiral gas chromatography (GC), which employ a chiral stationary phase to separate the enantiomers.
Data Presentation
Table 1: Representative Spectroscopic Data for 4-(Pyrrolidin-1-yl)butanoic Acid
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, δ ppm) | ~10-12 (br s, 1H), ~3.0-3.2 (m, 4H), ~2.8-3.0 (t, 2H), ~2.3-2.5 (t, 2H), ~1.9-2.1 (m, 4H), ~1.8-2.0 (m, 2H) | COOH, N-CH₂ (pyrrolidine), N-CH₂ (chain), CH₂-COOH, C-CH₂-C (pyrrolidine), CH₂-CH₂-COOH |
| ¹³C NMR (CDCl₃, δ ppm) | ~178, ~54, ~52, ~31, ~23, ~22 | C=O (acid), N-CH₂ (pyrrolidine), N-CH₂ (chain), CH₂-COOH, C-CH₂-C (pyrrolidine), CH₂-CH₂-COOH |
| FT-IR (KBr, cm⁻¹) | ~2970 (br), ~1710 (s), ~1460 (m) | O-H (acid), C=O (acid), C-H bend |
| Mass Spec (ESI+) m/z | Found [M+H]⁺: 158.1176 | Confirmation of molecular weight for C₈H₁₅NO₂ |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and substitution pattern.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(Pyrrolidin-1-yl)butanoate via N-Alkylation
This protocol details the synthesis of a model pyrrolidinyl butanoic acid ester through the N-alkylation of pyrrolidine with ethyl 4-bromobutanoate.
dot
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- 12. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to the Synthesis of Chiral Pyrrolidine Building Blocks for Drug Discovery
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Modern Medicine
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence is not coincidental; the non-planar, sp³-rich nature of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[3][4] This structural feature provides a rigid framework for orienting substituents in precise vectors, enhancing binding affinity and optimizing pharmacokinetic properties. Consequently, the pyrrolidine motif is embedded in the core structure of numerous natural products, alkaloids, and a significant number of FDA-approved drugs, including the antiviral agent Daclatasvir, the antihypertensive Captopril, and the antihistamine Clemastine.[1][5]
Given that biological systems are inherently chiral, the stereochemical configuration of these pyrrolidine building blocks is of paramount importance. A change in a single stereocenter can dramatically alter a molecule's therapeutic efficacy or toxicity profile.[3] Therefore, the development of robust, efficient, and highly stereoselective synthetic methodologies to access enantiomerically pure pyrrolidines is a critical endeavor for the pharmaceutical industry.[6][7]
This technical guide provides an in-depth analysis of field-proven strategies for the synthesis of chiral pyrrolidine building blocks. Moving beyond a simple recitation of protocols, we will explore the underlying principles and causalities behind key synthetic choices, empowering researchers to select and adapt these methods for their specific drug discovery campaigns. We will cover the foundational chiral pool approach, delve into the versatility of modern asymmetric catalysis—including organocatalysis, transition-metal catalysis, and biocatalysis—and provide detailed, validated protocols for benchmark transformations.
The Chiral Pool Approach: Leveraging Nature's Starting Materials
The most established and direct strategy for producing chiral pyrrolidines involves the use of naturally occurring, enantiopure starting materials—a method known as chiral pool synthesis. The non-essential amino acids L-proline and L-4-hydroxyproline are the most common and cost-effective precursors, providing a reliable foundation for introducing the pyrrolidine core with a pre-defined stereocenter.[5]
Rationale and Mechanistic Insight
The core principle of this approach is the stoichiometric transfer of chirality. The inherent stereochemistry of the starting material is preserved and elaborated through a sequence of chemical modifications. The choice of L-proline or L-4-hydroxyproline is strategic; their carboxylic acid and secondary amine functionalities offer orthogonal chemical handles for derivatization, while the C4-hydroxyl group in hydroxyproline provides an additional site for stereospecific functionalization.
A common first step is the reduction of the carboxylic acid to a primary alcohol, yielding prolinol or its derivatives. This transformation is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5] The resulting chiral amino alcohol is a versatile intermediate for the synthesis of a wide array of medicinal agents.
Sources
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A Technical Guide to the N-Alkylation of 2-Bromobutanoic Acid with Pyrrolidine: Mechanism, Stereochemistry, and Protocol
Abstract: This guide provides a comprehensive technical analysis of the N-alkylation of 2-bromobutanoic acid with pyrrolidine, a reaction of significant interest in the synthesis of chiral α-amino acid derivatives for pharmaceutical development. We delve into the core reaction mechanism, identifying it as a classic bimolecular nucleophilic substitution (S(_N)2) pathway. Key focal points include a detailed examination of the reaction's stereospecificity, leading to a predictable inversion of configuration at the chiral center, and the critical role of stoichiometry dictated by the dual functionality of pyrrolidine as both a nucleophile and a base. This document serves as a practical resource for researchers and process chemists, offering field-proven insights into experimental design, parameter optimization, and potential side reactions, grounded in authoritative chemical principles.
Introduction and Significance
The synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development. These molecules serve as crucial chiral building blocks for creating novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. The reaction between 2-bromobutanoic acid and pyrrolidine yields 2-(pyrrolidin-1-yl)butanoic acid[1], a structure that embodies this principle.
This specific transformation is representative of a broader class of reactions used to create precursors for complex pharmaceuticals. For instance, the structural motif of an N-substituted butanoic acid is central to the synthesis of important drugs, including the antiepileptic agent Levetiracetam, which utilizes a related intermediate, (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.[2] Understanding the mechanistic nuances of this seemingly straightforward alkylation is therefore paramount for achieving high yield, purity, and, most importantly, stereochemical control.
This guide moves beyond a simple recitation of steps to explain the causality behind the protocol, providing an authoritative framework for scientists to approach this and similar synthetic challenges.
The Core Mechanism: A Detailed Analysis
The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][4] This classification is not merely academic; it dictates every critical parameter of the reaction, from stereochemistry to kinetics and solvent choice.
The Nucleophile and Electrophile
-
The Nucleophile: Pyrrolidine, a secondary amine, serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon center. Secondary amines are generally potent nucleophiles, with their reactivity often enhanced by the electron-donating nature of the alkyl groups compared to primary amines or ammonia.[5]
-
The Electrophile: 2-Bromobutanoic acid acts as the electrophile. The carbon atom bonded to the bromine (the α-carbon) is electron-deficient due to the electronegativity of the halogen, making it susceptible to nucleophilic attack. α-Bromo carboxylic acids are particularly effective electrophiles in S(_N)2 reactions, as the adjacent carbonyl group can help stabilize the transition state, accelerating the reaction rate.[6]
The S(_N)2 Concerted Pathway
The S(_N)2 mechanism is a single, concerted step where bond-forming and bond-breaking occur simultaneously.[7]
-
Backside Attack: The pyrrolidine nitrogen atom attacks the α-carbon from the side directly opposite the bromine atom (180° away from the leaving group).[8][9] This trajectory is necessary for the nucleophile's Highest Occupied Molecular Orbital (HOMO) to effectively overlap with the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), which is the antibonding σ* orbital of the C-Br bond.[8]
-
Pentacoordinate Transition State: As the C-N bond forms and the C-Br bond breaks, the reaction passes through a high-energy, unstable transition state where the α-carbon is transiently bonded to five groups: the incoming pyrrolidine, the outgoing bromide, and the three other substituents (hydrogen, ethyl group, and carboxyl group).[7][9]
-
Displacement: The bromide ion is expelled as the leaving group, and the C-N bond is fully formed.
Stereochemical Implications: The Walden Inversion
Given that the α-carbon of 2-bromobutanoic acid is a chiral center, the stereochemical outcome of the reaction is of critical importance. The backside attack mandated by the S(_N)2 mechanism results in a complete inversion of stereochemical configuration , a phenomenon known as a Walden inversion.[7]
This is a predictable and stereospecific outcome:
-
If the starting material is (R)-2-bromobutanoic acid , the product will be (S)-2-(pyrrolidin-1-yl)butanoic acid .[10]
-
If the starting material is (S)-2-bromobutanoic acid , the product will be (R)-2-(pyrrolidin-1-yl)butanoic acid .
This stereospecificity is a hallmark of the S(_N)2 pathway and is essential for the synthesis of enantiomerically pure compounds.
The Critical Role of Stoichiometry: An Acid-Base Complication
A common pitfall in amine alkylations is overlooking the basicity of the nucleophile. In this reaction, pyrrolidine must perform two distinct chemical roles, which directly impacts the required stoichiometry.
-
Role 1: Nucleophile: One equivalent of pyrrolidine is required to attack the electrophile and form the C-N bond.
-
Role 2: Base: The reaction generates hydrobromic acid (HBr) as a byproduct. Pyrrolidine is a base and will readily react with this strong acid. Furthermore, the initially formed product is an ammonium bromide salt, which must be deprotonated to yield the final neutral amino acid.[3]
Therefore, a minimum of two equivalents of pyrrolidine is theoretically required for the reaction to proceed to completion. In practice, using a slight to moderate excess (e.g., 2.2 to 3.0 equivalents) is advisable to ensure all the electrophile is consumed and to maintain a sufficiently basic environment to drive the reaction forward.[11]
Potential Side Reactions
While the S(_N)2 pathway is dominant, researchers must be aware of potential competing reactions:
-
β-Elimination (E2): This pathway involves the abstraction of a proton from the β-carbon and the elimination of the bromide to form an alkene (in this case, but-2-enoic acid). While possible, it is generally a minor pathway when using a strong, unhindered nucleophile like pyrrolidine with a secondary alkyl halide.[5][12]
-
Overalkylation: A notorious issue in amine synthesis is that the product amine can be more nucleophilic than the starting amine, leading to further alkylation.[11][13] In this specific case, the product is a tertiary amine, which could theoretically react with another molecule of 2-bromobutanoic acid. However, the product exists as a zwitterion under neutral conditions, which significantly reduces the nucleophilicity of the nitrogen atom, making this side reaction less probable than in simpler amine alkylations.
Recommended Experimental Protocol
This protocol is a self-validating system designed for high conversion and purity. Monitoring reaction progress is essential for reproducibility.
Materials and Reagents
-
2-Bromobutanoic acid (1.0 eq)
-
Pyrrolidine (2.5 eq)
-
Acetonitrile (MeCN), anhydrous (approx. 0.2 M concentration)
-
Sodium bicarbonate (NaHCO(_3)), saturated aqueous solution
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO(_4)), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC Eluent (e.g., Dichloromethane:Methanol 9:1 with 1% acetic acid)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromobutanoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely. The choice of a polar aprotic solvent like acetonitrile is crucial as it solvates the counter-ions without strongly hydrogen-bonding to the nucleophile, thus maximizing its reactivity.[14][15]
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyrrolidine (2.5 eq) dropwise via syringe. An initial exothermic acid-base reaction is expected. Maintaining a low temperature during addition controls this exotherm.
-
Reaction Progress: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) to ensure a reasonable reaction rate. Monitor the consumption of the 2-bromobutanoic acid by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the residue in water and adjust the pH to ~10-11 with a saturated NaHCO(_3) solution to ensure the product is in its carboxylate form.
-
Wash the aqueous layer with diethyl ether or ethyl acetate (2x) to remove any unreacted pyrrolidine and non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~5-6 with 1M HCl. This is the isoelectric point for many amino acids, where they are least soluble. The product should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2-(pyrrolidin-1-yl)butanoic acid. Further purification can be achieved by recrystallization if necessary.
-
Data Presentation: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Justification |
| Stoichiometry | 2.2 - 3.0 eq. Pyrrolidine | Compensates for the dual role of pyrrolidine as both a nucleophile and a base, ensuring the reaction goes to completion.[3] |
| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents enhance S(_N)2 rates by solvating cations while leaving the amine nucleophile "bare" and highly reactive.[14][16] |
| Temperature | 40 - 60 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant elimination side reactions.[5] |
| Concentration | 0.1 - 0.5 M | Balances reaction rate (favored by higher concentration) with solubility and heat transfer considerations. |
| Work-up pH | Acidification to pI (~5-6) | Exploits the zwitterionic nature of the amino acid product, minimizing its solubility in water for efficient isolation by precipitation. |
Visualization of the Mechanism
The following diagram illustrates the core S(_N)2 pathway, highlighting the critical stereochemical inversion.
Caption: S(N)2 Mechanism showing backside attack and Walden Inversion.
Conclusion
The N-alkylation of 2-bromobutanoic acid with pyrrolidine is a powerful and stereospecific transformation governed by the principles of the S(_N)2 reaction. For drug development professionals and synthetic chemists, mastering this reaction requires a deep understanding of its mechanistic underpinnings. The key takeaways are the absolute requirement for backside attack leading to stereochemical inversion, and the critical need to account for the dual role of the amine as both nucleophile and base by using at least two equivalents. By carefully controlling stoichiometry, solvent, and temperature, researchers can reliably synthesize these valuable chiral building blocks with high fidelity and yield, paving the way for the development of next-generation therapeutics.
References
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-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved January 19, 2026, from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved January 19, 2026, from [Link]
-
Chemistry Steps. (n.d.). SN2 Stereochemistry. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Retrieved January 19, 2026, from [Link]
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Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
Online Chemistry Tutorial. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved January 19, 2026, from [Link]
-
Homework.Study.com. (n.d.). If you did an SN2 reaction with R-2-bromobutane, what would the stereochemistry of the product.... Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 11.2: The Sₙ2 Reaction. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved January 19, 2026, from [Link]
-
YouTube. (2018). 21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry I. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Retrieved January 19, 2026, from [Link]
- Unknown Source. (n.d.). Synthesis of Amines I. Amine Alkylation by SN2 reaction.
-
Imperial College London. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S({N}) Reactions. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanoic acid. Retrieved January 19, 2026, from [Link]
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Physicochemical properties of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid HCl
An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Butanoic Acids
Foreword: The Molecular Blueprint
In the landscape of pharmaceutical research and chemical synthesis, substituted butanoic acids represent a class of molecules with immense structural diversity and functional significance. From neurotransmitters like gamma-aminobutyric acid (GABA) to chiral building blocks in drug development, understanding their precise molecular architecture is paramount. This guide is crafted for the hands-on researcher and scientist, providing a cohesive, in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of these vital compounds. We move beyond mere data reporting, delving into the causality behind spectral features and the logic of an integrated analytical workflow. This is your guide to reading the molecular blueprint.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is the first pass, the initial scout in structural determination. It excels at identifying the functional groups present within a molecule by probing their characteristic vibrational frequencies. For a substituted butanoic acid, the story told by an IR spectrum is dominated by the powerful absorptions of the carboxylic acid moiety, with subtle yet crucial inflections from the appended substituent.
The Unmistakable Signature of a Carboxylic Acid
The carboxylic acid functional group provides some of the most recognizable peaks in an IR spectrum.
-
O–H Stretch: The most telling feature is an exceptionally broad absorption band appearing between 2500-3300 cm⁻¹. Its remarkable width is a direct consequence of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. This broad peak often overlaps with the sharper C-H stretching bands.
-
C=O Stretch: A strong, sharp absorption occurs in the 1690-1760 cm⁻¹ region. In the condensed phase, where carboxylic acids exist as hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.
-
C–O Stretch & O–H Bend: A C–O stretching vibration is visible between 1210-1320 cm⁻¹, while O–H bending vibrations appear in the 1395-1440 cm⁻¹ and 910-950 cm⁻¹ regions.
How Substituents Modulate the Spectrum
The nature and position of a substituent on the butanoic acid backbone directly influence the carbonyl (C=O) stretching frequency. This is a key diagnostic tool.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or other electronegative groups attached to the carbon chain pull electron density away from the carbonyl group via the inductive effect. This strengthens the C=O double bond, causing its stretching frequency to increase (shift to a higher wavenumber).
-
Electron-Donating Groups (EDGs): Alkyl groups or other electron-releasing substituents have the opposite effect, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber.
-
Conjugation: If a substituent introduces conjugation (e.g., a phenyl ring or a double bond), the C=O stretching frequency will decrease by 20-30 cm⁻¹ due to resonance effects that weaken the carbonyl bond.
Table 1: Characteristic IR Absorption Frequencies for Substituted Butanoic Acids
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |
| Carboxyl O-H | Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxyl C=O | Stretch | 1690 - 1760 | Strong, Sharp |
| Carboxyl C-O | Stretch | 1210 - 1320 | Medium |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong, Sharp |
| Hydroxyl O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Amine N-H | Stretch | 3300 - 3500 | Medium (1-2 bands) |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a common, rapid method for acquiring IR spectra of liquids and solids.
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has been allowed to warm up for at least 5 minutes.
-
Background Scan: With the ATR crystal clean and unobstructed, perform a background scan. This captures the spectrum of the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum to improve accuracy.
-
Sample Application:
-
For Liquids: Place a single drop of the neat liquid sample directly onto the center of the ATR diamond crystal, ensuring it is fully covered.
-
For Solids: Place a small amount of the solid powder onto the crystal. Swing the pressure arm over the sample and apply gentle, consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Initiate the sample scan via the instrument's software. The process typically takes only a few seconds.
-
Cleaning: After the spectrum is collected, thoroughly clean the ATR crystal and pressure anvil using a soft tissue (e.g., Kimwipe) moistened with a suitable solvent like ethanol or isopropanol.
Workflow for IR Analysis
Caption: Workflow for IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Scaffolding
Where IR identifies the building blocks, NMR spectroscopy reveals how they are connected. It provides a detailed map of the carbon-hydrogen framework, making it arguably the most powerful tool for structural elucidation of organic compounds. We will focus on the two most common nuclei: ¹H (proton) and ¹³C.
¹H NMR Analysis: A Proton's Perspective
A ¹H NMR spectrum provides four key pieces of information:
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).
-
-COOH Proton: This is the most downfield proton, typically appearing as a singlet between 10-12 ppm . Its position is highly characteristic.
-
α-Protons: The proton(s) on the carbon adjacent to the carboxyl group (C2) are deshielded and typically resonate around 2.2-2.6 ppm . The presence of an additional substituent on this carbon will shift this signal further downfield.
-
β- and γ-Protons: Protons further down the chain are less affected by the carboxyl group and appear further upfield, generally in the 0.9-1.8 ppm range.
-
-
Integration: The area under each signal is proportional to the number of protons it represents. This provides the ratio of protons in each unique environment.
-
Splitting (Multiplicity): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple lines. The n+1 rule is a reliable guide, where 'n' is the number of adjacent, non-equivalent protons.
¹³C NMR Analysis: The Carbon Backbone
A ¹³C NMR spectrum maps the unique carbon environments in the molecule.
-
-COOH Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically in the 165-185 ppm range. Saturated aliphatic acids are toward the downfield end of this range.
-
α-Carbon: The carbon attached to the carboxyl group is also deshielded, appearing around 20-40 ppm . A substituent will significantly alter this shift.
-
β- and γ-Carbons: These carbons are found further upfield.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Butanoic Acids
| Position | Proton Environment | Typical ¹H Shift (ppm) | Carbon Environment | Typical ¹³C Shift (ppm) |
| C1 | -COOH | 10.0 - 12.0 | C =O | 175 - 185 |
| C2 (α) | -CH -COOH | 2.2 - 2.6 (+ substituent effect) | -C H-COOH | 30 - 50 (+ substituent effect) |
| C3 (β) | -CH₂ -CH- | 1.5 - 1.8 | -C H₂-CH- | 20 - 30 |
| C4 (γ) | CH₃ -CH₂- | 0.9 - 1.1 | C H₃-CH₂- | 10 - 15 |
Note: Chemical shifts are highly dependent on the solvent and the specific substituent.
Experimental Protocol: Preparing a High-Resolution NMR Sample
Sample quality is paramount for a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-25 mg of the substituted butanoic acid for a ¹H NMR experiment. For ¹³C NMR, a higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that completely dissolves the sample. The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with large solvent-proton signals.
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Volume Adjustment: The final sample height in the tube should be between 4-5 cm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the spectrometer's detection coil.
-
Labeling: Cap the tube securely and label it clearly.
Workflow for NMR Data Interpretation
Caption: A logical workflow for NMR spectral interpretation.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two critical pieces of the structural puzzle: the precise molecular weight and, through fragmentation, clues about the molecule's substructures. Soft ionization techniques like Electrospray Ionization (ESI) are ideal for determining the molecular weight of polar molecules like substituted butanoic acids, as they typically produce intact molecular ions with minimal fragmentation.
Determining Molecular Weight
ESI is a soft ionization technique that transfers ions from solution into the gas phase. Depending on the pH of the solution and the functional groups present, you will observe:
-
Positive Ion Mode ([M+H]⁺): The molecule gains a proton. The mass spectrometer detects an ion with a mass-to-charge ratio (m/z) equal to the molecular weight plus the mass of a proton.
-
Negative Ion Mode ([M-H]⁻): The acidic carboxylic acid proton is lost. The detected ion has an m/z equal to the molecular weight minus the mass of a proton.
High-Resolution Mass Spectrometry (HRMS) measures m/z to several decimal places, allowing for the unambiguous determination of the molecule's elemental composition.
Decoding Fragmentation Patterns
While ESI minimizes fragmentation, techniques like Electron Ionization (EI) or tandem mass spectrometry (MS/MS) deliberately fragment the molecule to gain structural information. For carboxylic acids, several fragmentation pathways are characteristic:
-
α-Cleavage: The bond between the C1 (carbonyl) and C2 (alpha) carbons can break, or the bonds adjacent to a substituent can cleave. The most important α-cleavage for short-chain acids is the loss of the hydroxyl radical (•OH), resulting in a peak at M-17 . Loss of the entire carboxyl group (•COOH) gives a peak at M-45 .
-
McLafferty Rearrangement: This is a highly diagnostic fragmentation that occurs if there is a hydrogen atom on the γ-carbon (C4). It involves a six-membered ring transition state that results in the cleavage of the Cα-Cβ bond and the elimination of a neutral alkene. For butanoic acid itself, this rearrangement produces a characteristic ion at m/z = 60 .
-
Substituent-Driven Fragmentation: The nature of the substituent will open up specific fragmentation channels. For example, an amino group can direct cleavage, while a halogen will produce a characteristic isotopic pattern.
Table 3: Common Mass Spectral Fragments for Butanoic Acids
| Fragment Ion | Description | Typical m/z (for Butanoic Acid) |
| [M]⁺ | Molecular Ion | 88 |
| [M-17]⁺ | Loss of •OH | 71 |
| [M-29]⁺ | Loss of •C₂H₅ (ethyl radical) | 59 |
| [M-45]⁺ | Loss of •COOH | 43 |
| [C₂H₅]⁺ | Ethyl cation | 29 |
| [CH₂CHCOOH]⁺ | McLafferty Rearrangement Product | 60 |
Experimental Protocol: LC-ESI-MS Analysis
This protocol couples Liquid Chromatography (LC) for separation with ESI-MS for detection.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, water).
-
LC Method Setup: Develop an LC method (isocratic or gradient) to separate the analyte from any impurities. A C18 column is commonly used for reverse-phase chromatography of small polar molecules.
-
MS Method Setup:
-
Set the ESI source parameters (e.g., capillary voltage, drying gas temperature, and flow rate) to optimize the signal for the target analyte.
-
Select the ionization mode (positive or negative). For carboxylic acids, negative mode is often very sensitive.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Injection and Data Acquisition: Inject the sample into the LC-MS system and begin data acquisition. The software will record the mass spectra of all ions as they elute from the LC column.
-
Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the analyte. Identify the molecular ion and analyze any observed fragment ions.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry analysis.
Integrated Analysis: Assembling the Final Structure
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synthesis of data from all three methods. The process is a logical deduction, where each piece of information constrains the possible structures until only one remains.
The Synergistic Workflow
-
Start with MS: Determine the molecular formula from the high-resolution molecular ion peak. This provides the fundamental atomic constitution.
-
Turn to IR: The IR spectrum confirms the presence of the carboxylic acid (-COOH) and any other key functional groups (e.g., -OH, -NH₂), narrowing the field of possible isomers.
-
Solve with NMR: NMR is the final arbiter. The ¹³C spectrum confirms the number of unique carbons, while the ¹H spectrum's chemical shifts, integrations, and splitting patterns are used to piece together the exact connectivity of the carbon-hydrogen framework, definitively establishing the isomer's structure.
Comprehensive Structural Elucidation Workflow
Caption: An integrated workflow for unambiguous structure determination.
Conclusion
The analysis of substituted butanoic acids is a quintessential task in modern chemistry, demanding a multi-faceted analytical approach. IR spectroscopy provides a rapid screen for essential functional groups. Mass spectrometry delivers the precise molecular weight and formula, anchoring the investigation. Finally, NMR spectroscopy meticulously details the atomic connectivity, allowing for the final and unambiguous assignment of the molecular structure. By mastering the principles and protocols of these core techniques and, more importantly, understanding how their data streams converge, researchers can confidently and efficiently elucidate the structures of these diverse and important molecules.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Berkeley Learning Hub. (2025). Unveiling the Secrets: Carbonyl IR Spectra Decoded. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Western University. (2013). NMR Sample Preparation. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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University of Cambridge. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Filo. (2025). The variations of IR frequencies of carbonyl group in carboxylic acid. Retrieved from [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Perjessy, A., et al. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. RSC Publishing. Retrieved from [Link]
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ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
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Grimm, J., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved from [Link]
- Wipf Group. (n.d.). Quick guide for running a simple ATR/IR.
-
Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved from [Link]
Unveiling the Solid State: An In-depth Technical Guide to the X-ray Crystallography of Pyrrolidine-Containing Active Pharmaceutical Ingredients
Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Modern Pharmaceuticals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of biologically active molecules, from natural alkaloids to blockbuster synthetic drugs, is a testament to its remarkable versatility.[2][3][4] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] Furthermore, the stereochemistry inherent to substituted pyrrolidine rings offers a powerful tool for modulating the pharmacological profile of a drug candidate.[1] The nitrogen atom within the ring imparts basicity and serves as a key site for chemical modification, with a significant majority of FDA-approved pyrrolidine-containing drugs featuring substitution at the N-1 position.[1] Given the profound impact of the pyrrolidine scaffold on the therapeutic landscape, a comprehensive understanding of the three-dimensional structure of these active pharmaceutical ingredients (APIs) is not merely advantageous; it is imperative for rational drug design, development, and manufacturing.
This technical guide provides a comprehensive exploration of single-crystal X-ray crystallography as the definitive technique for elucidating the atomic-level architecture of pyrrolidine-containing APIs. We will navigate the entire crystallographic workflow, from the foundational principles of crystal growth to the intricacies of structure solution, refinement, and validation, with a focus on the practical considerations and causal relationships that underpin each experimental choice.
The Indispensable Role of X-ray Crystallography in API Development
The solid-state properties of an API profoundly influence its stability, solubility, bioavailability, and manufacturability.[5][6] X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms with distinct physicochemical properties.[7][8] Identifying and characterizing polymorphs is a critical regulatory requirement to ensure consistent drug performance.[9][10]
-
Solvates and Hydrates: The incorporation of solvent molecules into the crystal lattice, which can significantly impact the stability and dissolution profile of the API.[7]
-
Molecular Conformation: The precise spatial arrangement of the pyrrolidine ring and its substituents, which is crucial for understanding structure-activity relationships (SAR).
-
Intermolecular Interactions: The network of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing and ultimately influence the material's bulk properties.
By providing a definitive molecular structure, X-ray crystallography serves as the gold standard for solid-state characterization, guiding formulation development, ensuring patent protection, and satisfying regulatory expectations.[5][11]
The Crystallization of Pyrrolidine-Containing APIs: From Solution to Single Crystal
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The choice of crystallization technique is dictated by the physicochemical properties of the API, particularly its solubility profile.
Common Crystallization Techniques for APIs
| Crystallization Technique | Principle | Applicability for Pyrrolidine-Containing APIs |
| Slow Evaporation | The solvent is slowly removed from a saturated solution, leading to a gradual increase in concentration and subsequent crystal nucleation and growth. | Widely applicable, especially for APIs with good solubility in volatile organic solvents. The basicity of the pyrrolidine nitrogen may influence solvent choice. |
| Vapor Diffusion (Hanging and Sitting Drop) | A concentrated drop of the API solution is allowed to equilibrate with a larger reservoir of a precipitant, leading to a slow increase in supersaturation. | Ideal for small quantities of material and for screening a wide range of conditions. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, exploiting the temperature-dependent solubility of the API to induce crystallization.[9] | Effective for APIs with a significant change in solubility with temperature. |
| Anti-Solvent Crystallization | An "anti-solvent" in which the API is poorly soluble is slowly introduced into a solution of the API, causing it to precipitate.[9][12][] | A versatile technique that allows for fine control over the rate of supersaturation. |
| Co-crystallization | The crystallization of an API with a stoichiometric amount of a pharmaceutically acceptable "co-former" to form a new crystalline entity with potentially improved properties.[9][12] | An increasingly important strategy for enhancing the solubility and stability of APIs.[12][14] |
Experimental Protocol: A General Approach to Screening for Single Crystals of a Pyrrolidine-Containing API
-
Solubility Screening:
-
Assess the solubility of the API in a diverse range of solvents (e.g., alcohols, esters, ketones, chlorinated solvents, water) at both room temperature and elevated temperatures. The basic nature of the pyrrolidine moiety can influence its solubility in acidic or protic solvents.
-
-
Initial Crystallization Trials (Small Scale):
-
Prepare saturated or near-saturated solutions of the API in the most promising solvents identified in the solubility screen.
-
Set up crystallization experiments using various techniques in parallel (e.g., slow evaporation in small vials, vapor diffusion in multi-well plates).
-
Vary parameters such as temperature, concentration, and the presence of additives or co-formers.
-
-
Optimization of Crystal Growth:
-
Once initial crystalline hits are observed, systematically refine the conditions to promote the growth of larger, well-formed single crystals. This may involve adjusting the rate of evaporation or cooling, modifying the solvent system, or introducing seed crystals.
-
-
Crystal Harvesting and Mounting:
-
Carefully select a crystal with sharp edges and uniform morphology under a microscope.
-
Gently remove the crystal from the mother liquor and mount it on a suitable goniometer head for X-ray diffraction analysis.
-
The Heart of the Matter: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[15][16][17] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[17][18]
The Workflow of a Single-Crystal X-ray Diffraction Experiment
The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Step-by-Step Methodology
Step 1: Data Collection
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Procedure:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector, such as a CCD or pixel array detector.[17][19] A complete dataset consists of hundreds of these images.[18]
-
Step 2: Data Processing and Reduction
-
Objective: To convert the raw diffraction images into a list of reflection intensities.
-
Procedure:
-
Integration: The software identifies the diffraction spots on each image and calculates their integrated intensities.[19]
-
Indexing: The diffraction pattern is used to determine the unit cell parameters (the dimensions of the fundamental repeating unit of the crystal) and the crystal system.[19]
-
Scaling and Merging: The intensities from all the images are scaled to a common reference and symmetry-equivalent reflections are merged to produce a final dataset of unique reflections (hkl values) and their corresponding intensities.[18][19]
-
Step 3: Structure Solution
-
Objective: To overcome the "phase problem" and generate an initial model of the atomic arrangement. The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted waves.
-
Common Methods for Small Molecules:
-
Direct Methods: These methods use statistical relationships between the phases of strong reflections to directly determine a set of initial phases. This is the most common approach for small molecules like pyrrolidine-containing APIs.
-
Patterson Methods: This technique is used when a heavy atom (an atom with a high number of electrons) is present in the structure. The positions of the heavy atoms can be determined, and this information is then used to phase the remaining reflections.
-
Step 4: Structure Refinement
-
Objective: To optimize the initial atomic model to achieve the best possible agreement with the experimental diffraction data.[20][21]
-
Procedure:
-
A least-squares refinement process is employed to adjust the atomic coordinates, atomic displacement parameters (which account for thermal motion), and other model parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[20][21]
-
Difference electron density maps are calculated to locate missing atoms (which appear as positive peaks) or identify atoms that are misplaced or incorrectly assigned (which appear as negative troughs).[21] This iterative process of refinement and map inspection continues until the model is complete and converges to a stable solution.
-
Step 5: Structure Validation
-
Objective: To assess the quality and chemical reasonableness of the final crystal structure.[22][23]
-
Procedure:
-
The final model is checked for geometric consistency (bond lengths, bond angles, and torsion angles) and compared to expected values from databases like the Cambridge Structural Database (CSD).[2][24][25]
-
The crystallographic R-factors (indicators of the agreement between the observed and calculated data) are evaluated.
-
Automated validation tools, such as checkCIF, are used to identify potential errors or inconsistencies in the final structural report.[23][26]
-
Interpreting the Results: A Case Study Perspective
The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. From this file, we can extract crucial chemical insights.
Hypothetical Case Study: A Novel Pyrrolidine-Containing Kinase Inhibitor
Let's consider a hypothetical kinase inhibitor, "Pyrrolidinib," for which a single crystal structure has been determined.
Table 2: Key Crystallographic Data for Pyrrolidinib
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.2, 15.5, 8.9 | The dimensions of the unit cell. |
| β (°) | 98.5 | The angle between the a and c axes in a monoclinic system. |
| R1 | 0.045 | A measure of the agreement between the observed and calculated structure factor amplitudes (a good value is typically < 0.05). |
| wR2 | 0.112 | A weighted R-factor based on intensities (a good value is typically < 0.15). |
| Goodness-of-Fit | 1.05 | Should be close to 1 for a good refinement. |
Structural Insights from Pyrrolidinib:
-
Conformation of the Pyrrolidine Ring: The crystal structure reveals the specific puckering of the pyrrolidine ring (e.g., an envelope or twisted conformation). This conformation orients the substituents in a precise manner, which is critical for its binding to the kinase active site.
-
Key Hydrogen Bonding Interactions: The structure shows a hydrogen bond between the pyrrolidine nitrogen and a key amino acid residue in a hypothetical co-crystal structure with its target protein. This interaction is likely a major contributor to the drug's potency.
-
Crystal Packing: The molecules of Pyrrolidinib are packed in a herringbone motif, stabilized by π-π stacking interactions between aromatic rings. This packing arrangement explains the observed high melting point and stability of this crystalline form.
Conclusion: From a Privileged Scaffold to a Precisely Defined Medicine
X-ray crystallography is an indispensable tool in the development of pyrrolidine-containing APIs. It provides the ultimate structural proof, enabling a deep understanding of the solid-state properties that govern the performance and manufacturability of these important medicines. The journey from a promising molecule to a well-characterized drug substance is complex, and the precise, atomic-level insights afforded by X-ray crystallography are essential for navigating this path successfully. By integrating the principles and protocols outlined in this guide, researchers and drug development professionals can harness the power of this technique to accelerate the delivery of safe and effective new therapies to patients.
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Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Available at: [Link]
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Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. Available at: [Link]
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Pape, T. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. Available at: [Link]
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Wojnarowska, Z., et al. (2019). Studying the Crystal Growth of Selected Active Pharmaceutical Ingredients from Single- and Two-Component Systems above and below the Glass Transition Temperature. Crystal Growth & Design, 19(11), 6346-6356. Available at: [Link]
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Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 40(13), 5863-5882. Available at: [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]
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Unspecified Author. (n.d.). Structure solution and refinement: introductory strategies. Available at: [Link]
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Unspecified Author. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]
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MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]
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Kumar, L., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 12(9), 839. Available at: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Unspecified Author. (2023). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Journal of Pharmaceutical Sciences. Available at: [Link]
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Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]
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The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal, 13(4), 12-17. Available at: [Link]
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Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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U.S. Food and Drug Administration. (2007). Guidance for Industry #169 - Drug Substance. Retrieved from [Link]
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van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1032. Available at: [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]
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Unspecified Author. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
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Chekal, B. P., et al. (2009). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Organic Process Research & Development, 13(6), 1317-1325. Available at: [Link]
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MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]
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Unspecified Author. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. Available at: [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. Available at: [Link]
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Chekal, B. P. (2009). The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. Organic Process Research & Development, 13(6), 1317-1325. Available at: [Link]
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Unspecified Author. (n.d.). The Challenges of Increased Complexity in API Development and Manufacture. Contract Pharma. Retrieved from [Link]
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Unspecified Author. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. Available at: [Link]
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Cambridge Crystallographic Data Centre. (2025). New Structures and New Data Fields. The Latest CSD Data Update. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (2025). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]
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Exploring the Chemical Space of Pyrrolidine-Based Carboxylic Acids: A Guide to Synthesis, SAR, and Modern Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its rigid, three-dimensional structure provides a unique framework for orienting functional groups in pharmacologically relevant space. When combined with a carboxylic acid, this scaffold gains a powerful anchor for molecular recognition, capable of engaging targets through a network of ionic and hydrogen-bonding interactions. This guide provides a comprehensive exploration of the chemical space of pyrrolidine-based carboxylic acids, moving beyond a simple catalog of compounds to an in-depth analysis of stereocontrolled synthesis, the rationale behind experimental design, and the principles of their application in modern drug discovery.
Part 1: The Pyrrolidine Scaffold: A Privileged Element in Molecular Design
The strategic value of the pyrrolidine scaffold is rooted in its unique stereochemical and conformational properties. Unlike flexible aliphatic chains, the five-membered ring restricts the spatial arrangement of its substituents, reducing the entropic penalty upon binding to a biological target. This pre-organization often translates to enhanced potency and selectivity.
Conformational Nuances and Stereochemical Control
The pyrrolidine ring is not planar; it adopts a puckered "envelope" or "twist" conformation.[2] This pseudorotation means that substituents can occupy distinct pseudoaxial or pseudoequatorial positions, profoundly influencing the molecule's interaction with a target protein.[2] The presence of multiple stereocenters further expands this complexity. The stereoselective synthesis of specific diastereomers is therefore not merely an academic exercise but a critical necessity, as different isomers frequently exhibit dramatically different biological activities or pharmacokinetic profiles.[3][4]
The strategic introduction of fluorine atoms can further influence this conformational behavior through stereoelectronic effects like the gauche effect, enhancing the stability of specific conformations and thereby the biological activity of the molecule.[2]
Part 2: Synthetic Strategies for Navigating the Chemical Space
Accessing the vast chemical space of pyrrolidine carboxylic acids requires a robust synthetic toolkit. The choice of methodology is dictated by the desired substitution pattern, stereochemistry, and overall synthetic efficiency.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
Optically pure starting materials, such as (R)- or (S)-pyrrolidine-3-carboxylic acid, serve as powerful and cost-effective entry points for generating complex chiral molecules.[5] This approach, known as chiral pool synthesis, obviates the need for de novo asymmetric synthesis or chiral resolution.[5]
Experimental Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid
This foundational protocol illustrates the protection of the secondary amine, a critical first step for subsequent selective functionalization of the carboxylic acid or the ring itself.
-
Dissolution: Prepare a solution of (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1N aqueous sodium hydroxide.
-
Reagent Addition: At room temperature, add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir for 1.5 to 3 hours. Progress can be monitored by TLC (Thin Layer Chromatography).
-
Work-up: Dilute the reaction mixture with diethyl ether. Wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Acidification & Extraction: Carefully acidify the aqueous phase to pH 2-3 with 3N HCl. Extract the product into diethyl ether (3x volumes).
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Causality Behind Experimental Choices:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is selected for its robust stability across a wide range of reaction conditions (e.g., esterification, amide coupling) and its clean, traceless removal under mild acidic conditions (e.g., trifluoroacetic acid).
-
Biphasic System (Dioxane/Water): This solvent system is essential for accommodating both the water-soluble amino acid salt and the organic-soluble Boc-anhydride, ensuring an efficient reaction at the interface.
-
Acidification/Extraction: The pH adjustment protonates the carboxylic acid, rendering it soluble in an organic solvent like diethyl ether and allowing for its separation from inorganic salts.
Convergent Synthesis via Asymmetric Michael Addition
For constructing the pyrrolidine ring from acyclic precursors, the organocatalytic asymmetric Michael addition is a powerful modern strategy. This method allows for the stereocontrolled formation of highly functionalized pyrrolidines.[6][7][8]
Logical Workflow: Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acids
Caption: A convergent approach to chiral pyrrolidines via Michael addition.
This strategy involves the addition of a nitroalkane to an enoate, catalyzed by a chiral amine, to set a key stereocenter.[8][9] A subsequent reductive cyclization furnishes the desired pyrrolidine ring with high enantiomeric excess.[8][9]
Part 3: From Scaffold to Drug: Structure-Activity Relationships (SAR)
The true power of the pyrrolidine carboxylic acid scaffold is realized in its application. By systematically modifying substituents and stereochemistry, researchers can optimize interactions with a biological target.
Case Study: Endothelin Receptor Antagonists
Research into endothelin (ET) receptor antagonists provides a compelling example of SAR. Scientists discovered that a pyrrolidine-3-carboxylic acid core could yield highly potent and selective antagonists.[10][11] Starting from a lead compound with a specific receptor preference (ET-A), strategic modifications to the side chains attached to the pyrrolidine ring led to a complete reversal of receptor specificity, yielding highly selective ET-B antagonists.[11]
Table 1: SAR of Pyrrolidine-Based Endothelin Antagonists
| Position on Pyrrolidine Core | Initial Group (ET-A Selective) | Modified Group (ET-B Selective) | Rationale for Change |
| N1-Substituent | N,N-dibutylaminoacetamide | Diphenylmethylaminoacetamide | The bulky diphenylmethyl group was found to impart significant ET-B selectivity.[11] |
| C2-Aryl Group | Phenyl | 4-Methoxyphenyl | Modification of this group was used to fine-tune potency and pharmacokinetic properties.[10] |
| C4-Substituent | 1,3-benzodioxol-5-yl | 1,3-benzodioxol-5-yl | This group was maintained as a key pharmacophoric element for receptor binding.[10] |
These studies revealed that even subtle changes, such as ortho-alkylation on the phenyl rings of the N1-substituent, could further enhance ET-B affinity and selectivity, ultimately leading to orally active drug candidates with over 27,000-fold selectivity for the ET-B receptor.[11]
Part 4: The Carboxylic Acid Moiety: A Target for Bioisosteric Replacement
While the carboxylic acid is a superb anchor for molecular recognition, it can sometimes impart undesirable properties, such as poor membrane permeability, rapid metabolism, or high plasma protein binding.[12][13] In such cases, a key strategy in drug optimization is its replacement with a bioisostere—a different functional group with similar physicochemical properties.[14][15]
Decision Workflow: The Role of Carboxylic Acid Bioisosteres
Caption: Strategic replacement of carboxylic acids in drug optimization.
The tetrazole ring is one of the most successful carboxylic acid bioisosteres.[12][15] It maintains a similar acidic pKa (around 4.5-4.9) and spatial arrangement of hydrogen bond acceptors, but offers increased metabolic stability and can modulate lipophilicity to improve oral bioavailability.[12][15]
Conclusion and Future Outlook
The chemical space of pyrrolidine-based carboxylic acids is rich and continues to be a fertile ground for the discovery of new chemical entities. The principles of stereocontrolled synthesis and rational, data-driven modification are paramount to successfully navigating this space. Future explorations will likely focus on integrating this privileged scaffold into novel modalities, such as covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and constrained peptides, further cementing its role as a cornerstone of modern medicinal chemistry.
References
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Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s Source: CORE URL: [Link]
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Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF Source: ResearchGate URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]
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Title: [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]
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Methodological & Application
Application Notes and Protocols for the Characterization of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride as a Potential Enzyme Inhibitor
Authored by: Senior Application Scientist
Introduction
The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development and chemical biology. Enzymes, as biological catalysts, are implicated in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel compound, 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride , as a potential enzyme inhibitor.
While specific biological activities of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride are not yet extensively documented in peer-reviewed literature, its chemical structure, featuring a carboxylic acid and a pyrrolidine moiety, suggests potential interactions with various enzyme classes. This guide, therefore, uses this compound as a representative example to illustrate a robust workflow for the characterization of any new potential enzyme inhibitor, from initial screening to detailed mechanistic studies and cell-based validation. For the purpose of this guide, we will hypothesize that our target of interest is a human serine protease involved in a disease pathway.
These protocols are designed to be adaptable to a wide range of enzyme targets and assay formats. The underlying principles of experimental design, data analysis, and interpretation remain universally applicable.
Part 1: Initial Screening and Determination of Inhibitory Potency (IC50)
The first critical step in evaluating a potential enzyme inhibitor is to determine if it exhibits inhibitory activity against the target enzyme and to quantify its potency. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1]
Principle of the Enzyme Activity Assay
A continuous-rate spectrophotometric assay will be employed to measure the initial rates of the enzymatic reaction. This assay utilizes a chromogenic or fluorogenic substrate that, upon cleavage by the enzyme, releases a product with a distinct absorbance or fluorescence profile. The rate of product formation is directly proportional to the enzyme's activity. The assay will be performed in a 96-well microplate format to facilitate high-throughput screening of various inhibitor concentrations.
Materials and Reagents
-
Test Compound: 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride (MW: 207.70 g/mol )[2]
-
Target Enzyme: Purified human serine protease of interest
-
Substrate: Chromogenic or fluorogenic substrate specific to the target enzyme
-
Assay Buffer: Buffer optimized for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO)
-
Positive Control: A known inhibitor of the target enzyme
-
Equipment:
-
Microplate reader with absorbance or fluorescence detection capabilities
-
96-well microplates (e.g., clear, flat-bottom for colorimetric assays)
-
Multichannel pipette
-
Experimental Protocol: IC50 Determination
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution, starting from the 10 mM stock.
-
Prepare working solutions of the enzyme and substrate in the assay buffer at 2x their final desired concentrations.
-
-
Assay Setup (96-well plate):
-
Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 98 µL of the 2x enzyme solution to each well.
-
Incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 100 µL of the 2x substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance or fluorescence at regular intervals (e.g., every 30 seconds for 10-15 minutes) at the appropriate wavelength for the product.
-
Data Analysis and Interpretation
-
Calculate Initial Reaction Velocities (V₀): For each concentration of the inhibitor, determine the initial reaction velocity by plotting the change in absorbance/fluorescence against time and calculating the slope of the linear portion of the curve.
-
Calculate Percentage of Inhibition:
-
% Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle control)] * 100
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).[3][4]
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[4][5]
-
Example Data Presentation
Table 1: Hypothetical Inhibition Data for 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
| Inhibitor Concentration (µM) | Log [Inhibitor] | Average V₀ (mOD/min) | % Inhibition |
| 0 (Vehicle) | - | 100.0 | 0.0 |
| 0.1 | -1.0 | 95.2 | 4.8 |
| 0.3 | -0.52 | 88.1 | 11.9 |
| 1.0 | 0.0 | 70.3 | 29.7 |
| 3.0 | 0.48 | 48.9 | 51.1 |
| 10.0 | 1.0 | 25.6 | 74.4 |
| 30.0 | 1.48 | 12.3 | 87.7 |
| 100.0 | 2.0 | 5.1 | 94.9 |
A well-defined sigmoidal dose-response curve allows for a confident determination of the IC50 value.
Part 2: Elucidating the Mechanism of Inhibition
Once the inhibitory activity of the compound is confirmed, the next step is to understand its mechanism of action (MOA).[6] Reversible inhibitors typically fall into one of four main categories: competitive, non-competitive, uncompetitive, or mixed.[7] Determining the MOA provides crucial insights into how the inhibitor interacts with the enzyme and its substrate.
Principles of Enzyme Kinetics and Inhibition
The Michaelis-Menten model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). Different types of inhibitors alter these kinetic parameters in distinct ways.
-
Competitive Inhibition: The inhibitor binds to the active site of the free enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, regardless of whether the substrate is bound. This reduces Vmax but does not affect Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, with different affinities. This affects both Vmax and Km.
Experimental Protocol: Kinetic Studies
-
Experimental Design: A matrix of experiments is performed by varying the substrate concentration at several fixed concentrations of the inhibitor.
-
Choose a range of substrate concentrations that bracket the Km value (e.g., 0.1x to 10x Km).
-
Select several fixed concentrations of the inhibitor based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Assay Procedure:
-
Follow the same general procedure as the IC50 determination assay, but for each inhibitor concentration, perform a full substrate titration.
-
Data Analysis and Visualization
-
Michaelis-Menten Plots: For each inhibitor concentration, plot V₀ against [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/V₀ versus 1/[S] can be used to visualize the mechanism of inhibition. The pattern of line intersections is characteristic of the inhibition type.
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Visualization of Experimental Workflow and Inhibition Models
Caption: Workflow for determining the mechanism of enzyme inhibition.
Caption: Simplified models of competitive and non-competitive inhibition.
Part 3: Cell-Based Assays for Physiological Relevance
While in vitro biochemical assays are essential for determining potency and mechanism, it is crucial to evaluate the inhibitor's activity in a more physiologically relevant context.[8] Cell-based assays can provide information on cell permeability, target engagement within the cell, and potential off-target effects or cytotoxicity.
Protocol: In-Cell Enzyme Activity Assay
This protocol assumes the existence of a cell line that expresses the target enzyme and a method to measure its activity (e.g., a downstream reporter gene, phosphorylation of a substrate, or release of a specific metabolite).
-
Cell Culture and Plating:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubate for a predetermined time (e.g., 1, 6, or 24 hours).
-
-
Measurement of Enzyme Activity:
-
After incubation, measure the intracellular enzyme activity using the specific method for your target (e.g., cell lysis followed by a biochemical assay, or a live-cell imaging-based method).
-
Protocol: Cellular Viability/Toxicity Assay (MTT Assay)
It is essential to distinguish between specific enzyme inhibition and general cytotoxicity. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
-
Cell Plating and Treatment:
-
Follow the same procedure as for the in-cell activity assay.
-
-
MTT Assay Procedure:
-
After the compound incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis and Interpretation
-
Plot the results of both the in-cell activity assay and the viability assay as a percentage of the vehicle control against the compound concentration.
-
A potent inhibitor should show a significant decrease in enzyme activity at concentrations that do not affect cell viability. If both curves overlap, the observed effect may be due to toxicity.
Conclusion
This guide provides a structured and comprehensive framework for the initial characterization of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, or any novel compound, as a potential enzyme inhibitor. By systematically determining its inhibitory potency (IC50), elucidating its mechanism of action through kinetic studies, and validating its activity and specificity in cell-based assays, researchers can build a robust data package to support further investigation and development. Adherence to these rigorous protocols and principles of data analysis is paramount for ensuring the scientific integrity and trustworthiness of the findings.
References
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]
-
KinTek Explorer: Enzyme Kinetics Data Fitting Software. (2023). KinTek Corporation. Retrieved from [Link]
-
Software for enzyme kinetics data analysis? (2021). ResearchGate. Retrieved from [Link]
- Kohn, M. C., Menten, L. E., & Garfinkel, D. (1979). A computer program for analyzing enzyme kinetic data. Computers and Biomedical Research, 12(5), 461–469. [This is a foundational paper, a modern equivalent is referenced in the text, but this provides historical context on the software mentioned in search result 4. A direct link is not available, but the reference is complete.]
-
VisualEnzymics by Softzymics. (n.d.). Softzymics. Retrieved from [Link]
-
Enzyme Kinetics Software | KinTek Explorer. (n.d.). KinTek Corporation. Retrieved from [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
GLP-certified Enzyme activity assays. (n.d.). Kymos. Retrieved from [Link]
-
IC50. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Retrieved from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
-
In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Retrieved from [Link]
-
Enzyme Activity Assays. (n.d.). BosterBio. Retrieved from [Link]
-
Herricks, T., et al. (2011). Measuring enzyme activity in single cells. Current Opinion in Biotechnology, 22(1), 60-68. Retrieved from [Link]
-
Enzyme Activity Assays. (n.d.). Amsbio. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate. Retrieved from [Link]
-
Enzyme Inhibition lab protocol 2.pdf. (n.d.). Atlas. Retrieved from [Link]
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Application Notes and Protocols: The Role of Pyrrolidinyl Butanoic Acids in Neurological Disorder Research
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of pyrrolidinyl butanoic acids in the study and potential treatment of neurological disorders. It synthesizes field-proven insights with technical protocols to facilitate robust experimental design and execution.
Introduction: A Novel Class of Neuromodulators
Pyrrolidinyl butanoic acids represent a significant class of compounds in neuroscience research, distinguished by a unique mechanism of action that sets them apart from traditional neurological drugs. The archetypal members of this class, Levetiracetam (LEV) and its higher-affinity analog Brivaracetam (BRV), have emerged as critical tools for dissecting synaptic function and as effective therapies, particularly in epilepsy.[1][2] These agents, characterized by a pyrrolidine-2-one scaffold, modulate neurotransmission not by direct interaction with common targets like voltage-gated ion channels or GABA receptors, but through a specific interaction with a presynaptic protein.[3][4] This guide delves into their core mechanism, established applications in epilepsy, and burgeoning potential in other areas like neuropathic pain and cognitive disorders.
Core Mechanism of Action: Targeting Synaptic Vesicle Glycoprotein 2A (SV2A)
The therapeutic and research applications of pyrrolidinyl butanoic acids are fundamentally linked to their high-affinity, stereoselective binding to Synaptic Vesicle Glycoprotein 2A (SV2A).[5][6]
2.1. The Role of SV2A in Synaptic Transmission
SV2A is a transmembrane protein integral to synaptic vesicles in the brain and is crucial for the proper regulation of neurotransmitter release.[7][8] While its precise function is still under intense investigation, evidence suggests SV2A is involved in vesicle trafficking, priming, and fusion, processes essential for efficient synaptic communication.[5][9] Genetic deletion of SV2A in mice results in severe seizures and early mortality, highlighting its critical role in maintaining neuronal network stability.[5][8][10] The fact that SV2A knockout leads to a pro-convulsant phenotype, while SV2A ligands are anti-convulsant, suggests these compounds are not simple antagonists but rather positive modulators of an SV2A function that inhibits abnormal, hypersynchronized neuronal firing.[5]
2.2. Ligand Interaction and Functional Consequences
Levetiracetam was the first drug identified to exert its primary therapeutic effect through SV2A binding.[1][6] Subsequent research led to the development of Brivaracetam, a second-generation SV2A ligand with a 15- to 30-fold higher binding affinity.[10][11] This binding is thought to stabilize SV2A, modulating its function to reduce excessive neurotransmitter release during periods of high-frequency neuronal activity, such as those that occur during a seizure.[11][12] A strong correlation exists between the SV2A binding affinity of these compounds and their anticonvulsant potency in preclinical models, validating SV2A as the primary molecular target.[10][13]
Caption: Fig. 1: Mechanism of Pyrrolidinyl Butanoic Acid Action.
2.3. Comparative Ligand Data
The advancement from Levetiracetam to Brivaracetam illustrates a successful target-based drug discovery approach. The enhanced affinity of Brivaracetam for SV2A translates to greater potency in preclinical models.
| Compound | SV2A Binding Affinity (Kᵢ, nM) | Anticonvulsant Potency (ED₅₀, mg/kg)¹ |
| Levetiracetam | ~60 nM | ~15.4 mg/kg |
| Brivaracetam | ~2 nM | ~0.5 mg/kg |
| ¹Potency measured in the audiogenic seizure mouse model. |
Application in Epilepsy Research
Epilepsy is the primary therapeutic area for SV2A ligands, and preclinical epilepsy models are essential for screening and characterizing novel pyrrolidinyl butanoic acid derivatives.[14][15]
3.1. Experimental Rationale
The robust correlation between SV2A binding and anti-seizure activity makes in vitro binding assays a powerful initial screen.[13] Compounds with high affinity can then be advanced to in vivo models that represent different seizure types. The Maximal Electroshock (MES) test in rodents is a well-validated model for generalized tonic-clonic seizures and is highly predictive of clinical efficacy for this seizure type.[16]
Caption: Fig. 2: Drug Discovery Workflow for SV2A Ligands.
3.2. Protocol 1: In Vitro SV2A Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for SV2A in rodent brain membranes using a radiolabeled SV2A ligand.
-
Objective: To quantify the binding affinity of novel pyrrolidinyl butanoic acid derivatives to the SV2A target.
-
Principle: The assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [³H]-Brivaracetam or another suitable analog) from SV2A in a brain homogenate preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.
-
Materials:
-
Rodent (rat or mouse) brain tissue (cortex or hippocampus)
-
Radioligand: e.g., [³H]-Brivaracetam
-
Test Compounds
-
Levetiracetam (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B)
-
Scintillation fluid and vials
-
Homogenizer, refrigerated centrifuge, cell harvester, liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: a. Dissect and homogenize brain tissue in 10 volumes of ice-cold Binding Buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Transfer the supernatant and centrifuge at 40,000 x g for 20 min at 4°C to pellet the membranes. d. Resuspend the pellet in fresh Binding Buffer, repeat the centrifugation, and finally resuspend in Binding Buffer to a protein concentration of ~1-2 mg/mL (determined by Bradford or BCA assay). Store at -80°C.
-
Binding Assay: a. Set up assay tubes/plates in triplicate for:
- Total Binding: Radioligand + Buffer
- Non-specific Binding (NSB): Radioligand + high concentration of Levetiracetam (e.g., 10 µM)
- Test Compound: Radioligand + varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). b. To each tube, add 50 µL of the appropriate solution (Buffer, Levetiracetam, or Test Compound). c. Add 100 µL of brain membrane preparation (~100 µg protein). d. Initiate the binding reaction by adding 50 µL of radioligand at a final concentration near its Kₔ (e.g., 1-2 nM). e. Incubate for 60-120 minutes at 4°C.
-
Termination and Counting: a. Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. b. Wash the filters rapidly 3 times with 3 mL of ice-cold Wash Buffer. c. Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. d. Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (dpm) - Non-specific Binding (dpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
3.3. Protocol 2: In Vivo Anticonvulsant Screening using the Maximal Electroshock (MES) Model
This protocol assesses the ability of a test compound to prevent seizure spread in mice.
-
Objective: To determine the in vivo anticonvulsant potency (ED₅₀) of a test compound.
-
Animals: Male adult mice (e.g., C57BL/6 or CD-1), 20-25g.
-
Materials:
-
Test compound, vehicle control (e.g., saline, 0.5% methylcellulose)
-
Electroconvulsive shock device with corneal electrodes.
-
Electrode solution (e.g., 0.9% saline).
-
-
Procedure:
-
Dosing: a. Divide animals into groups (n=8-10 per group). Include a vehicle control group and at least 3-4 dose groups for the test compound. b. Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.). c. Allow for drug absorption (e.g., 30-60 minutes post-i.p. injection, depending on compound pharmacokinetics).
-
MES Induction: a. Apply a drop of electrode solution to the animal's eyes. b. Place the corneal electrodes on the corneas. c. Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: a. Immediately observe the animal for the characteristic behavioral seizure pattern. b. The endpoint is the presence or absence of a tonic hindlimb extension (THE). Protection is defined as the complete absence of THE.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from THE.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) and its 95% confidence intervals using probit analysis.
-
Emerging Applications in Neuropathic Pain
Neuropathic pain is a chronic condition resulting from nerve damage, often characterized by abnormal hypersensitivity.[17] Given that synaptic hyperexcitability is a key mechanism in both epilepsy and neuropathic pain, SV2A modulation presents a rational therapeutic strategy.[18][19]
4.1. Experimental Rationale
Preclinical models that mimic nerve injury in humans are critical for testing novel analgesics.[20][21] The Chronic Constriction Injury (CCI) model is a widely used and validated model of peripheral neuropathic pain that produces long-lasting behavioral signs of allodynia (pain from a non-painful stimulus) and hyperalgesia.[18]
4.2. Protocol 3: In Vivo Assessment in the Chronic Constriction Injury (CCI) Model
-
Objective: To evaluate the efficacy of an SV2A ligand in alleviating mechanical allodynia in a rodent model of neuropathic pain.
-
Animals: Male adult rats (e.g., Sprague-Dawley), 200-250g.
-
Materials:
-
Surgical tools, isoflurane anesthesia.
-
Chromic gut suture (4-0).
-
Test compound and vehicle.
-
Von Frey filaments for behavioral testing.
-
-
Procedure:
-
Baseline Behavioral Testing: a. Acclimatize rats to the testing environment (e.g., elevated mesh platform). b. Measure the baseline paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments applied to the plantar surface of the hind paw.
-
CCI Surgery: a. Anesthetize the rat. b. Surgically expose the sciatic nerve at the mid-thigh level of one leg. c. Place four loose ligatures of chromic gut suture around the nerve, spaced about 1 mm apart, until a slight constriction is observed. d. Suture the muscle and skin layers. The contralateral limb serves as a sham/internal control.
-
Post-operative Assessment and Dosing: a. Allow animals to recover for 7-14 days, during which time mechanical allodynia develops in the ipsilateral (injured) paw. b. Confirm a significant decrease in PWT in the ipsilateral paw compared to baseline and the contralateral paw. c. On the test day, administer the test compound or vehicle.
-
Post-dose Behavioral Testing: a. At various time points after dosing (e.g., 1, 2, 4 hours), re-measure the PWT in both the ipsilateral and contralateral paws.
-
-
Data Analysis:
-
The primary endpoint is the paw withdrawal threshold (in grams).
-
Analyze the data using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare drug-treated groups to the vehicle group at each time point.
-
A significant increase in PWT in the ipsilateral paw following drug administration indicates an anti-allodynic (analgesic) effect.
-
Exploratory Research in Anxiety and Cognitive Disorders
Emerging evidence implicates SV2A in cognitive function and mood regulation. Studies in mice with reduced hippocampal SV2A expression show increased anxiety-like behaviors and spatial memory deficits.[22] Furthermore, SV2A dysfunction has been linked to Alzheimer's disease pathophysiology.[9][23] This opens a compelling, albeit less developed, avenue of research for pyrrolidinyl butanoic acids. Researchers can leverage established behavioral paradigms such as the Elevated Plus Maze (for anxiety) and the Barnes Maze or Morris Water Maze (for spatial learning and memory) to investigate the potential of these compounds beyond epilepsy and pain.[22][24]
Conclusion and Future Perspectives
The study of pyrrolidinyl butanoic acids has validated SV2A as a major druggable target within the central nervous system. From their established role in controlling epileptic seizures to their potential in treating neuropathic pain and other neurological conditions, these compounds offer a unique tool for modulating synaptic function. Future research should focus on elucidating the precise downstream consequences of SV2A ligand binding, exploring the therapeutic potential of isoform-specific SV2 ligands (SV2B, SV2C), and developing novel PET tracers to visualize SV2A density in patients, which could serve as a valuable biomarker for disease progression and treatment response.[23][25]
References
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Brivaracetam - Wikipedia. Wikipedia. [Link]
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Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Nature Experiments. [Link]
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The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. [Link]
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Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC. PubMed Central. [Link]
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Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC. NIH. [Link]
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An animal model of neuropathic pain: a review. PubMed. [Link]
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What is the mechanism of Brivaracetam?. Patsnap Synapse. [Link]
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What is the mechanism of action of Levetiracetam (Keppra)?. Dr.Oracle. [Link]
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Levetiracetam Mechanisms of Action. Encyclopedia.pub. [Link]
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Chapter 4 - An overview of animal models for neuropathic pain. Cambridge University Press. [Link]
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What is the mechanism of Levetiracetam?. Patsnap Synapse. [Link]
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Animal Models of Neuropathic Pain Due to Nerve Injury. ResearchGate. [Link]
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Animal models of neuropathic pain. PubMed. [Link]
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Brivaracetam: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
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What is the indication for use of Brivaracetam (brivaracetam) in patients with epilepsy?. Dr.Oracle. [Link]
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Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. NIH. [Link]
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Epilepsy. InVivo Biosystems. [Link]
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In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. PubMed. [Link]
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Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy. [Link]
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Anti epileptic screening model. Slideshare. [Link]
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Quantification of SV2A Binding in Rodent Brain Using [18F]SynVesT-1 and PET Imaging. Molecular Imaging and Biology. [Link]
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]
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Targeting SV2A for Discovery of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies - NCBI. [Link]
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Anxiety-like features and spatial memory problems as a consequence of hippocampal SV2A expression. PubMed. [Link]
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Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. ResearchGate. [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. [Link]
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Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC. PubMed Central. [Link]
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Structures of native SV2A reveal the binding mode for tetanus neurotoxin and anti-epileptic racetams. bioRxiv. [Link]
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Therapeutic Role of Synaptic Vesicle Glycoprotein 2A (SV2A) in Modulating Epileptogenesis. Bentham Science. [Link]
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The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.. Semantic Scholar. [Link]
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Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC. PubMed Central. [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. ResearchGate. [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed. [Link]
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Development of analytical methods for chiral separation of pyrrolidine enantiomers by HPLC
Application Note: A-752
Title: Development of Analytical Methods for Chiral Separation of Pyrrolidine Enantiomers by HPLC
Introduction: The Critical Role of Chirality in Pyrrolidine-Based Pharmaceuticals
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous blockbuster drugs used in antiviral, antidiabetic, and central nervous system therapies. The stereochemistry at the chiral centers within this five-membered ring is not a trivial detail; it is fundamentally linked to pharmacological activity. Often, one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to undesirable side effects.[1][2]
Consequently, the ability to accurately separate and quantify the enantiomers of pyrrolidine-based active pharmaceutical ingredients (APIs) is a non-negotiable requirement in drug development and quality control.[1][3] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose, offering high-resolution separation for both analytical quantification and preparative isolation.[1][4][5]
This guide provides a comprehensive framework for developing and validating a reliable HPLC method for the chiral separation of pyrrolidine enantiomers. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to make informed, logical decisions during method development.
Foundational Principles: The Mechanism of Chiral Recognition
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard reversed-phase columns (e.g., C18). Chiral separation is achieved by introducing a chiral environment, most commonly the stationary phase.
The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[6] For a successful separation, there must be a sufficient difference in the stability (free energy, ΔΔG) of these two diastereomeric complexes. This stability difference arises from a combination of intermolecular interactions, often described by the three-point interaction model .[7] These interactions can include:
-
Hydrogen Bonding: Crucial for pyrrolidines, which often contain secondary amine or hydroxyl groups.
-
π-π Interactions: Important if the pyrrolidine derivative contains aromatic rings.
-
Dipole-Dipole/Steric Interactions: The spatial arrangement of atoms dictates how well an enantiomer "fits" into the chiral selector's binding pocket.[6]
Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are exceptionally versatile and successful for a broad range of chiral compounds, including pyrrolidines.[3][4][5] Their helical polymer structure creates well-defined chiral grooves, providing numerous sites for the necessary intermolecular interactions.[8]
A Strategic Workflow for Chiral Method Development
A systematic, rather than trial-and-error, approach is key to efficient method development. The process involves a screening phase to identify promising conditions, followed by an optimization phase to fine-tune the separation.
Caption: Strategic workflow for chiral HPLC method development.
Experimental Protocols and Causality
Step 1: Chiral Stationary Phase (CSP) Screening
Rationale: The choice of CSP is the most critical factor in chiral separation.[4] Polysaccharide-based CSPs are the industry standard for initial screening due to their broad enantioselectivity.[4][5] They are available with various phenylcarbamate derivatives coated or immobilized on a silica support. Immobilized phases offer greater solvent compatibility and robustness.[5]
Protocol:
-
Select a set of 3-4 polysaccharide CSPs with diverse selectivities. A recommended starting set is provided in Table 1.
-
Prepare the racemic analyte solution at a concentration of ~0.5-1.0 mg/mL in a suitable solvent (e.g., mobile phase or a component of it).
-
Sequentially screen each column using a standardized set of mobile phases (see Step 2).
-
Monitor the chromatogram for any signs of peak splitting or broadening, which indicates partial separation and warrants further optimization.
Table 1: Recommended Polysaccharide CSPs for Initial Screening
| CSP Name (Example) | Chiral Selector | Key Characteristics |
|---|---|---|
| Chiralpak® IA/IB | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | Broad applicability, robust, compatible with a wide range of solvents.[9][10] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | A classic, widely successful CSP, often used in normal phase.[9][11] |
| Chiralcel® OZ-H | Cellulose tris(3,5-dichlorophenylcarbamate) - Coated | Electron-withdrawing groups can alter selectivity, good for difficult separations.[9] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | Complementary selectivity to cellulose-based phases.[4][9] |
Step 2: Mobile Phase Mode Screening
Rationale: The mobile phase dictates the interaction between the analyte and the CSP. Screening across different modes (Normal Phase, Polar Organic, Reversed-Phase) explores different interaction mechanisms. For pyrrolidines, which are basic amines, Normal Phase and Polar Organic modes are often most successful.
Protocol:
-
Normal Phase (NP) Mode:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH). Start with a 90:10 (v/v) mixture.
-
Additive: For basic compounds like pyrrolidines, peak shape is often poor due to interaction with residual silica silanols. Add a basic additive like 0.1% Diethylamine (DEA) or Butylamine to the alcohol modifier to improve peak shape and efficiency.[10] For acidic pyrrolidines, use 0.1% Trifluoroacetic Acid (TFA).[11]
-
Causality: The non-polar primary solvent (hexane) minimizes interactions with the CSP, allowing the chiral recognition to be dominated by hydrogen bonding between the analyte, the alcohol modifier, and the carbamate groups on the CSP.
-
-
Polar Organic (PO) Mode:
-
Mobile Phase: Acetonitrile (ACN) / Methanol (MeOH) or ACN / EtOH. Start with a 95:5 (v/v) mixture.
-
Additive: Similar to NP mode, use 0.1% DEA or TFA as needed.
-
Causality: This mode is useful for compounds with limited solubility in hexane. It relies on a combination of hydrogen bonding and dipole-dipole interactions.
-
-
Reversed-Phase (RP) Mode:
-
Mobile Phase: Water (with buffer, e.g., 20mM Ammonium Bicarbonate) / ACN or MeOH.
-
Causality: Separation is driven by a combination of hydrophobic interactions (inclusion in the chiral cavities) and polar interactions.[12] While less common for underivatized pyrrolidines, it can be effective for more hydrophobic derivatives.
-
Step 3: Method Optimization
Rationale: Once partial separation is achieved, systematic optimization is performed to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Protocol:
-
Optimize Alcohol Modifier Percentage:
-
Action: If in NP or PO mode, vary the percentage of the alcohol modifier (e.g., IPA, EtOH).
-
Causality: Decreasing the alcohol percentage generally increases retention and can improve resolution, as the more polar alcohol competes with the analyte for hydrogen bonding sites on the CSP. Find a balance between resolution and analysis time.
-
-
Evaluate Different Alcohols:
-
Action: If using IPA, try EtOH, and vice-versa.
-
Causality: Different alcohols have different hydrogen bonding strengths and steric profiles, which can subtly but significantly alter the chiral recognition mechanism and improve selectivity.
-
-
Adjust Column Temperature:
-
Action: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Causality: Lowering the temperature often increases resolution by enhancing the stability differences between the diastereomeric complexes (ΔΔH). However, this may also increase backpressure and analysis time.
-
-
Flow Rate:
Method Validation Protocol (ICH Q2(R1) Framework)
Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose.[13] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]
Table 2: Key Validation Parameters for a Chiral Impurity Method
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can separate and quantify the undesired enantiomer in the presence of the main enantiomer and other potential impurities. | Baseline resolution (Rs ≥ 1.5) between enantiomers. Peak purity analysis should pass. |
| Linearity | To demonstrate a proportional relationship between detector response and the concentration of the undesired enantiomer. | Correlation coefficient (r²) ≥ 0.99. A minimum of 5 concentration levels is recommended.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (RSD) should be acceptable (e.g., ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected. | Signal-to-Noise ratio (S/N) ≈ 3. |
| Accuracy | The closeness of the measured value to the true value, assessed by spike/recovery studies. | Recovery should be within 90-110% for the undesired enantiomer at various levels. |
| Precision | The degree of scatter between a series of measurements (repeatability and intermediate precision). | RSD ≤ 5% at the specification limit of the undesired enantiomer. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% organic modifier, ±5°C temperature). | System suitability parameters (Resolution, Tailing Factor) should remain within acceptable limits. |
Sources
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- 2. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
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- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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Application Note & Protocol: A Scalable Approach to the Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, a substituted α-amino acid derivative with potential applications in pharmaceutical and materials science research. The described protocol is centered around a robust and scalable reductive amination strategy, offering a practical and efficient pathway for researchers, scientists, and professionals in drug development. This guide emphasizes the underlying chemical principles, safety considerations, and analytical validation required for successful implementation.
Introduction: The Significance and Synthetic Strategy
Substituted α-amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptidomimetics and other bioactive molecules to enhance pharmacological properties. 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, a non-natural amino acid, represents a valuable scaffold for generating novel chemical entities. Its synthesis on a large scale necessitates a reliable and cost-effective method.
The protocol detailed herein employs a direct reductive amination of a keto-acid precursor. This approach is widely recognized for its efficiency and adaptability to large-scale production of amino acids.[1] The reaction proceeds via the formation of an enamine or iminium intermediate from the reaction of a ketone with an amine, which is then reduced in situ to the corresponding amine. This method avoids harsh reaction conditions and the use of hazardous reagents often associated with other synthetic routes.[2]
Proposed Synthetic Pathway: Reductive Amination
The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid can be efficiently achieved in a one-pot, two-step sequence starting from commercially available 3-methyl-2-oxobutanoic acid and pyrrolidine. The overall transformation is depicted below.
Caption: Proposed synthetic workflow for 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid.
Detailed Experimental Protocol
This protocol is designed for a large-scale synthesis, and quantities can be adjusted proportionally.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Methyl-2-oxobutanoic acid | 116.12 | 1.0 kg | 8.61 | Starting material |
| Pyrrolidine | 71.12 | 674 g (0.78 L) | 9.47 | 1.1 equivalents |
| Sodium triacetoxyborohydride | 211.94 | 2.19 kg | 10.33 | 1.2 equivalents |
| Dichloromethane (DCM) | - | 10 L | - | Anhydrous |
| Sodium bicarbonate (sat. aq. soln.) | - | As needed | - | For work-up |
| Brine (sat. aq. soln.) | - | As needed | - | For work-up |
| Anhydrous Magnesium Sulfate | - | As needed | - | For drying |
| Diethyl Ether | - | As needed | - | For precipitation |
Procedure:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add 3-methyl-2-oxobutanoic acid (1.0 kg, 8.61 mol) and anhydrous dichloromethane (10 L).
-
Initial Cooling and Amine Addition: Cool the resulting solution to 0-5 °C using a circulating chiller. Slowly add pyrrolidine (674 g, 9.47 mol, 1.1 eq.) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1 hour. The formation of an intermediate iminium species is expected.
-
Reduction: In a separate container, prepare a slurry of sodium triacetoxyborohydride (2.19 kg, 10.33 mol, 1.2 eq.) in anhydrous dichloromethane (2 L). Add this slurry portion-wise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 0-10 °C. The addition is exothermic and requires careful monitoring.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L). Combine the organic layers and wash with brine (2 L).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by precipitation. Dissolve the crude oil in a minimal amount of dichloromethane and add diethyl ether until a precipitate forms. Filter the solid and wash with cold diethyl ether. Dry the product under vacuum to a constant weight.
Safety and Handling
-
3-Methyl-2-oxobutanoic acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
All chemical waste should be disposed of in accordance with local regulations.
Characterization
The identity and purity of the final product, 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The described protocol provides a robust and scalable method for the synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid via reductive amination. This approach offers high efficiency and is amenable to large-scale production, making it a valuable procedure for researchers in drug discovery and development.
References
-
Taylor & Francis. (n.d.). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Alpha Amino Acid Synthesis: Technique & Examples. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014, November 4). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4-aminobutanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
Sources
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
An Application Guide for the In Vitro Biological Evaluation of Novel Pyrrolidine Compounds
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, often classified as a "privileged scaffold."[1] Its prevalence in a wide array of natural products, such as anisomycin, and numerous FDA-approved drugs underscores its therapeutic significance.[2][3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for precise three-dimensional exploration of chemical space, leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to favorable pharmacokinetic properties like improved aqueous solubility.[3]
The versatility of the pyrrolidine core has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a structured, field-proven framework for the initial in vitro biological evaluation of novel pyrrolidine derivatives. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.
A Strategic Framework for In Vitro Evaluation
A logical, tiered approach is essential for efficiently screening novel compounds. This avoids unnecessary, resource-intensive assays on compounds that are broadly cytotoxic or inactive. Our recommended workflow begins with a primary assessment of cytotoxicity to establish a safe therapeutic window, followed by a suite of secondary, target-oriented assays to elucidate specific biological activities.
Caption: The TNF-α induced NF-κB signaling pathway leading to luciferase expression.
Step-by-Step Methodology:
-
Cell Line: Use a cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NFκB-luc).
-
Cell Seeding: Plate cells in a white, opaque 96-well plate suitable for luminescence readings. Incubate for 24 hours.
-
Pre-treatment: Treat cells with the novel pyrrolidine compounds (at non-toxic concentrations) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus like TNF-α (e.g., 10 ng/mL) or LPS to all wells except the unstimulated control. [5]Incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to a new plate. Use a luminometer to inject the luciferase assay substrate and measure the resulting light emission. [5]7. Data Analysis: Normalize the luminescence of treated wells to the stimulated vehicle control. Calculate the percent inhibition and determine the IC₅₀. A parallel cell viability assay (e.g., CellTiter-Glo) should be run to confirm that the reduction in signal is not due to cytotoxicity. [6]
B. Antimicrobial Activity: Broth Microdilution Assay
Scientific Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7]The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after overnight incubation. [8]This assay is versatile, resource-efficient, and allows for the simultaneous testing of multiple compounds against various microbial strains. [7][8] Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the pyrrolidine compounds in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria). [9]The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [10]3. Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.
Self-Validating Controls:
-
Growth Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing broth only. [10]* Positive Control: A known antibiotic (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative).
C. Enzyme Inhibition Assays
Scientific Rationale: Enzyme inhibition is a primary mechanism of action for many drugs. [11]Pyrrolidine derivatives have been shown to inhibit enzymes like α-glucosidase (relevant to diabetes) and dihydrofolate reductase (DHFR) (relevant to cancer and infectious diseases). [12][13]In vitro enzyme assays are essential for confirming direct interaction with a purified protein target and for determining inhibitory potency (IC₅₀). [11][14]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Note & Protocol Guide: Strategic Incorporation of 3-Methyl-2-(pyrrolidin-1-yl)butanoic Acid in Advanced Peptide Synthesis
Abstract
The incorporation of N-substituted amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance proteolytic stability, modulate receptor affinity, and control secondary structure. This document provides a comprehensive guide for the effective utilization of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, a sterically hindered N-substituted amino acid, in both solid-phase and solution-phase peptide synthesis. We present detailed protocols, mechanistic insights, and troubleshooting strategies tailored for researchers, chemists, and professionals in drug development. The methodologies described herein are designed to ensure high coupling efficiency and final peptide purity, supported by authoritative references from the field of peptide science.
Introduction: The Rationale for N-Substituted Amino Acids
Peptides are increasingly significant as therapeutic agents. However, their clinical utility can be limited by poor metabolic stability and low oral bioavailability. A proven strategy to overcome these limitations is the introduction of N-alkylated amino acids, which disrupt the hydrogen-bonding network of the peptide backbone, rendering it less susceptible to enzymatic degradation.
3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, with its bulky valine-like side chain and an N-pyrrolidinyl group, introduces significant steric hindrance. This unique structure can induce specific conformational constraints in the peptide chain, which can be exploited to lock the peptide into a bioactive conformation. The pyrrolidine ring, being a cyclic secondary amine, offers a more rigid N-substitution compared to a simple N-methyl group, providing a distinct tool for conformational control. The successful incorporation of such demanding building blocks requires optimized coupling protocols to overcome the challenge of steric hindrance at the reacting centers.
Properties and Handling of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid
A thorough understanding of the physicochemical properties of this unique amino acid derivative is critical for its successful application.
| Property | Value | Source |
| IUPAC Name | 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid | - |
| Molecular Formula | C9H17NO2 | PubChem |
| Molecular Weight | 171.24 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |
| Solubility | Soluble in organic solvents (e.g., DMF, NMP, DCM) | General Chemical Knowledge |
| Storage | Store at 2-8°C under an inert atmosphere. Hygroscopic. | General Chemical Knowledge |
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Due to its hygroscopic nature, minimize exposure to atmospheric moisture. Dispense from a desiccator and securely reseal the container immediately after use.
Core Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in coupling 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid is the steric bulk surrounding both the carboxylic acid and the secondary amine of the preceding residue. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions.
Recommended Reagents and Solvents
-
Resin: Any standard SPPS resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.
-
Solvents: HPLC-grade Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Deprotection: 20% Piperidine in DMF.
-
Coupling Reagents:
-
Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Its formation of a highly reactive HOBt-ester is ideal for hindered couplings.
-
Alternative: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
-
Base: Diisopropylethylamine (DIPEA).
Step-by-Step Coupling Protocol
This protocol assumes a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat with a fresh solution of 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Pre-activation of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid:
-
In a separate vessel, dissolve 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid (4 equivalents, 0.4 mmol, 68.5 mg) and HATU (3.9 equivalents, 0.39 mmol, 148.3 mg) in DMF (2 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol, 140 µL).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution should turn a light yellow. This pre-activation step is critical for forming the active ester intermediate before adding it to the resin-bound amine, minimizing side reactions.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for at least 4 hours. For particularly difficult couplings (e.g., coupling to a bulky residue), the reaction time can be extended to 12 hours or performed at a slightly elevated temperature (35-40°C).
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or a Chloranil test to check for the presence of free primary or secondary amines, respectively. For this N-substituted amino acid, a Chloranil test is mandatory. A negative result (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 20 minutes. This prevents the formation of deletion sequences.
-
-
Proceed to the next cycle: Continue with the deprotection of the next Fmoc-amino acid.
Workflow Diagram
Caption: SPPS workflow for incorporating hindered N-substituted amino acids.
Characterization and Quality Control
After synthesis, the purity and identity of the final peptide must be confirmed.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and quantify the final product. | A major peak corresponding to the target peptide, with purity >95% for most research applications. |
| LC-MS (ESI) | Confirm the molecular weight of the peptide. | The observed mass should match the calculated theoretical mass of the peptide containing the 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid residue. |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation analysis should confirm the presence and position of the N-substituted residue within the peptide sequence. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Chloranil Test) | 1. Insufficient reaction time due to steric hindrance.2. Inefficient activation of the amino acid.3. Poor resin swelling or amine accessibility. | 1. Extend coupling time to 12-24 hours or increase temperature to 40°C.2. Double couple: repeat the coupling step with a fresh solution of activated amino acid.3. Consider using a more polar solvent like NMP or adding a chaotropic agent like LiCl (0.5 M) to the coupling solution. |
| Racemization | 1. Over-activation of the amino acid.2. Presence of excess base. | 1. Reduce pre-activation time.2. Use a base like Collidine or N-methylmorpholine which are known to cause less racemization. |
| Low Yield After Cleavage | 1. Incomplete couplings leading to truncated sequences.2. Steric hindrance preventing efficient cleavage. | 1. Implement capping steps after coupling the hindered residue.2. Extend cleavage time or use a stronger cleavage cocktail (e.g., higher trifluoroacetic acid concentration). |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Conclusion
The successful incorporation of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid into peptide chains is an achievable goal that can yield novel peptidomimetics with significant therapeutic potential. The key to success lies in recognizing the inherent challenge of steric hindrance and proactively addressing it with optimized protocols. The use of potent coupling reagents like HATU, extended reaction times, and rigorous in-process monitoring are essential. The guidelines presented in this document provide a robust framework for researchers to leverage the unique conformational and stability-enhancing properties of this and other challenging N-substituted amino acids.
References
-
PubChem. (n.d.). 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
Application Notes and Protocols for the Pharmacokinetic Profiling of Small Molecule Pyrrolidine Derivatives
Introduction: The Significance of the Pyrrolidine Scaffold and Its Pharmacokinetic Considerations
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs and investigational agents.[1][2] Its prevalence stems from its ability to confer advantageous physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile scaffold for creating three-dimensional molecular shapes that can effectively interact with biological targets.[3] However, the very features that make the pyrrolidine moiety attractive also present unique challenges in drug development, particularly concerning its pharmacokinetic profile. The pyrrolidine ring can be susceptible to metabolic transformations, potentially leading to rapid clearance or the formation of reactive metabolites.[4] Therefore, a thorough and early characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of small molecule pyrrolidine derivatives is paramount for successful drug development.
This comprehensive guide provides detailed application notes and protocols for the essential in vitro and in vivo studies required to build a robust pharmacokinetic profile of novel pyrrolidine-based drug candidates. We will delve into the scientific rationale behind each experimental choice, offering field-proven insights to aid researchers in generating reliable and interpretable data.
The Overall Pharmacokinetic Profiling Workflow
A systematic approach to pharmacokinetic profiling is crucial for making informed decisions in the drug discovery and development pipeline. The following diagram illustrates a typical workflow, integrating in vitro and in vivo studies to build a comprehensive understanding of a compound's behavior in a biological system.
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalytic N-Alkylation of Hindered Secondary Amines
Welcome to the Technical Support Center for the catalytic N-alkylation of hindered secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Problem 1: Low or No Conversion to the Desired Tertiary Amine
Low conversion is a frequent hurdle, particularly when dealing with sterically demanding substrates. The root cause often lies in insufficient reactivity to overcome the steric barriers.
Initial Diagnosis & Step-by-Step Solutions:
-
Evaluate Steric Hindrance : This is the most common barrier in the N-alkylation of hindered secondary amines.[1] When both the amine and the alkylating agent are bulky, the SN2 transition state is destabilized, leading to a slow reaction rate.
-
Actionable Step 1: Increase Reaction Temperature. Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Consider switching to a higher-boiling solvent like DMF, DMSO, or butanol.[1][2]
-
Actionable Step 2: Prolong Reaction Time. Highly hindered reactions may require significantly longer reaction times, sometimes up to 48-72 hours.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Actionable Step 3: Enhance Leaving Group Ability. If you are using an alkyl chloride or bromide, switching to a more reactive alkylating agent like an alkyl iodide or a triflate can dramatically increase the reaction rate.[1] This is because iodides and triflates are better leaving groups, facilitating the nucleophilic attack.
-
-
Assess the Strength of the Base : The base plays a critical role in deprotonating the secondary amine (or the resulting ammonium salt), making it nucleophilic. An insufficiently strong base can lead to a stalled reaction.[2]
-
Actionable Step 1: Switch to a Stronger Base. For hindered amines, common bases like K₂CO₃ or triethylamine may not be sufficient.[2] Consider stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or potassium tert-butoxide (tBuOK).[2] In some cases, very strong bases like sodium hydride (NaH) may be necessary, though caution must be exercised due to its reactivity.[2]
-
-
Re-evaluate Your Solvent Choice : The solvent not only dissolves the reactants but also influences the reaction rate and mechanism.
-
Actionable Step 1: Use Polar Aprotic Solvents. Solvents like acetonitrile (MeCN), DMF, and DMSO are generally excellent choices for SN2 reactions as they can stabilize the transition state.[2]
-
Actionable Step 2: Consider Solvent-Free Conditions. In some catalytic systems, particularly those involving microwave irradiation, solvent-free conditions can be highly effective.
-
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting workflow for low conversion issues.
Problem 2: Formation of Side Products (e.g., Over-alkylation, Elimination)
The desired tertiary amine can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[3][4] Additionally, if the alkylating agent has β-hydrogens, elimination reactions can compete with substitution, especially with strong, bulky bases.
Strategies to Minimize Side Products:
-
Control Stoichiometry :
-
Actionable Step: Use a slight excess of the secondary amine relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react with the more nucleophilic tertiary amine product.[4]
-
-
Slow Addition of Alkylating Agent :
-
Actionable Step: Adding the alkylating agent dropwise or via a syringe pump maintains a low instantaneous concentration, which disfavors the second alkylation step.[4]
-
-
Choice of Base :
-
Actionable Step: To avoid elimination, use a non-nucleophilic, sterically hindered base like DIPEA (diisopropylethylamine) or a weaker inorganic base like K₂CO₃ if the reaction proceeds efficiently.[2] Stronger, less hindered bases like tBuOK can favor elimination.
-
-
Temperature Control :
Problem 3: Catalyst Deactivation or Low Catalytic Activity
In catalytic systems, such as those employing "borrowing hydrogen" or "hydrogen autotransfer" mechanisms with ruthenium or iridium complexes, the catalyst's health is paramount.[2][5]
Addressing Catalyst Issues:
-
Ensure Inert Atmosphere :
-
Actionable Step: Many organometallic catalysts are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are anhydrous.
-
-
Optimize Catalyst Loading :
-
Actionable Step: Start with the recommended catalyst loading from the literature. If the reaction is sluggish, a modest increase in loading might be beneficial. However, excessive catalyst can sometimes lead to side reactions.[2]
-
-
Consider Catalyst Poisons :
-
Actionable Step: Certain functional groups (e.g., thiols) can act as catalyst poisons. Ensure your starting materials are pure. Tertiary amines themselves can sometimes interact with and deactivate certain types of catalysts.[6]
-
-
Evaluate Metal-Ligand Combination :
-
Actionable Step: The ligand plays a crucial role in the catalyst's activity and stability. For hindered substrates, catalysts with bulky, electron-donating ligands often perform better. It may be necessary to screen different catalysts (e.g., Ru, Ir, Ni, Co-based) to find the optimal one for your specific transformation.[2][7]
-
Frequently Asked Questions (FAQs)
Q1: When should I choose classical N-alkylation with an alkyl halide versus a catalytic method like reductive amination or borrowing hydrogen?
A1: The choice depends on several factors:
-
Classical N-Alkylation (SN2 with Alkyl Halide): This is a straightforward method suitable for many secondary amines. However, it can be challenging for highly hindered systems due to slow reaction rates and potential for over-alkylation.[8] It is often less "green" as it generates stoichiometric salt waste.[9]
-
Reductive Amination: This is an excellent and widely used alternative, especially for extremely hindered cases where direct alkylation fails.[1][8] It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method completely avoids the problem of over-alkylation.[8]
-
Borrowing Hydrogen/Hydrogen Autotransfer: This catalytic method uses alcohols as alkylating agents, which are inexpensive and produce only water as a byproduct, making it an atom-economical and green alternative.[10][11] These reactions are catalyzed by transition metals like Ruthenium, Iridium, or Nickel and are highly efficient for a broad range of amines.[2][5][7]
Q2: My starting amine has other potentially reactive functional groups (e.g., a phenol). How can I achieve selective N-alkylation?
A2: Achieving selectivity can be challenging but is often possible through careful tuning of reaction conditions.
-
Base Selection: The basicity of the amine nitrogen is generally higher than that of a phenol. Using a base that is strong enough to deprotonate the amine's conjugate acid but not the phenol (e.g., K₂CO₃) can favor N-alkylation.
-
Protecting Groups: If selectivity cannot be achieved by tuning conditions, a protecting group strategy is a reliable approach. For example, protecting the phenol as a silyl ether or benzyl ether before performing the N-alkylation, followed by deprotection.
Q3: How do I choose the right catalyst for a "borrowing hydrogen" N-alkylation?
A3: Catalyst selection is key for these transformations.
-
Precious Metals: Iridium and Ruthenium complexes are the most common and well-studied catalysts for this reaction.[2][5] They offer high efficiency and broad substrate scope.
-
Base Metals: There is growing interest in more sustainable catalysts based on abundant metals like Nickel, Cobalt, and Iron.[7][10] These can be highly effective, though they may require different reaction conditions.
-
Ligand Effects: The ligands on the metal center are critical. N-heterocyclic carbene (NHC) ligands have shown great promise in stabilizing the metal center and promoting catalytic activity.[5]
Protocols & Methodologies
Protocol 1: General Procedure for Classical N-Alkylation with an Alkyl Halide
This protocol is a starting point and may require optimization based on the specific substrates used.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered secondary amine (1.0 equiv.), the chosen base (e.g., Cs₂CO₃, 1.5 equiv.), and anhydrous solvent (e.g., DMF, 0.1 M concentration).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equiv.) to the stirred suspension. For highly reactive systems, consider slow, dropwise addition.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination for Highly Hindered Amines
This is a reliable method when direct alkylation is problematic.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M concentration).[8]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions.[8] The reaction is often slightly exothermic.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine has been consumed.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude tertiary amine by flash column chromatography.
Protocol 3: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)
This protocol is based on a typical transition-metal catalyzed system.[5][10]
-
Reaction Setup: In an oven-dried reaction tube or flask under an argon atmosphere, add the secondary amine (1.0 mmol), the alcohol (1.2 mmol), the catalyst (e.g., an Iridium or Ruthenium complex, 1-3 mol%), and a base (e.g., tBuOK, 0.5-1.5 equiv.).[5][10]
-
Solvent Addition: Add dry, degassed toluene (or another suitable high-boiling solvent) to the tube.
-
Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at the required temperature (typically 120-140 °C).[5][10] Stir for the designated time (e.g., 16-24 hours).
-
Workup: After cooling to room temperature, filter the reaction mixture through a short plug of celite or silica gel to remove the catalyst and base. Rinse with an appropriate solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary Tables
Table 1: Recommended Bases for N-Alkylation
| Base | Abbreviation | pKa of Conjugate Acid | Typical Use Case |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Standard, less reactive systems |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | More effective than K₂CO₃ due to solubility |
| Diisopropylethylamine | DIPEA | ~10.7 | Organic soluble, non-nucleophilic base |
| Potassium tert-butoxide | tBuOK | ~17 | Strong base for highly hindered or unreactive amines |
| Sodium Hydride | NaH | ~36 | Very strong base for deprotonating weakly acidic N-H bonds |
Table 2: Common Solvents for N-Alkylation
| Solvent | Abbreviation | Boiling Point (°C) | Characteristics |
| Acetonitrile | MeCN | 82 | Polar aprotic, good for SN2 |
| Dimethylformamide | DMF | 153 | High-boiling polar aprotic, excellent solvating power |
| Dimethyl Sulfoxide | DMSO | 189 | High-boiling polar aprotic, can accelerate SN2 |
| Toluene | - | 111 | Nonpolar, often used in catalytic "borrowing hydrogen" reactions |
Visualizing Reaction Choices
Caption: Decision tree for selecting an N-alkylation method.
References
- Benchchem. (n.d.). optimizing reaction conditions for N-alkylation of amines.
- Benchchem. (n.d.). troubleshooting low conversion in N-alkylation of secondary amines.
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- ResearchGate. (n.d.). The optimal conditions of N-alkylation reaction.
- ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Classical N‐alkylation of amines and the present catalytic method.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
- Chen, H., Zhang, T., Qian, C., & Chen, X. (n.d.). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- Benchchem. (n.d.). troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
- Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
- ResearchGate. (2017). N-alkylation of secondary amine?.
- RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids.
- ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
- ResearchGate. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols.
- Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- OUCI. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides.
- ResearchGate. (n.d.). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
- Organic Chemistry Portal. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- Wikipedia. (n.d.). Amine alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Diastereoselectivity in 2,3-Substituted Butanoic Acid Synthesis
Welcome to the technical support center for stereocontrolled synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing 2,3-substituted butanoic acids and their derivatives. Achieving high diastereoselectivity in these acyclic systems is a common yet significant challenge. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Foundational Concepts: Understanding the Origins of Diastereoselectivity
Before addressing specific problems, it is crucial to understand the principles governing the formation of stereocenters in these reactions. The relative stereochemistry at the C2 and C3 positions is not random; it is dictated by the energetic preferences of the reaction's transition state.
Most syntheses of 2,3-substituted butanoic acids rely on carbon-carbon bond-forming reactions where a nucleophile attacks a prochiral carbonyl group, with the aldol reaction being a primary example. The stereochemical outcome is largely influenced by three factors:
-
Enolate Geometry: The geometry of the enolate nucleophile (Z vs. E) often dictates the relative stereochemistry of the product. Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-products.[1]
-
Transition State Conformation: The reaction proceeds through a highly organized, chair-like six-membered transition state, famously described by the Zimmerman-Traxler model.[1][2] In this model, substituents prefer to occupy pseudo-equatorial positions to minimize steric strain, which in turn determines the facial selectivity of the aldehyde.
-
Facial Selectivity of the Electrophile: When the aldehyde substrate already contains a chiral center at the α-position, the incoming nucleophile will preferentially attack one of the two diastereotopic faces. This facial bias is predicted by models like the Felkin-Anh or Cram Chelate models.[3][4][5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a Q&A format.
Question 1: My reaction yields a poor diastereomeric ratio (d.r.), often close to 1:1. How can I improve the selectivity?
A low d.r. indicates that the energy difference between the transition states leading to the two diastereomers is minimal. The goal is to magnify this energy difference.
Answer:
Several factors can be adjusted to enhance diastereoselectivity. It is often a process of systematic optimization.
-
Lower the Reaction Temperature: Most stereoselective reactions are kinetically controlled. By lowering the temperature (e.g., from -20 °C to -78 °C), you increase the energetic penalty for the higher-energy transition state, thus favoring the pathway to a single diastereomer.[7] However, be aware that in some rare cases, an inverse temperature-selectivity relationship can occur.[8][9]
-
Re-evaluate Your Lewis Acid: The choice of Lewis acid is critical as it influences the tightness and geometry of the transition state.
-
Bulky Lewis Acids: Sterically demanding Lewis acids can increase facial selectivity by amplifying steric interactions in the transition state.[10][11] For example, switching from TiCl₄ to a bulkier aluminum-based Lewis acid might improve selectivity.
-
Chelating vs. Non-Chelating Lewis Acids: If your substrate has a chelating group (e.g., an α-alkoxy group), the choice between a chelating Lewis acid (like MgBr₂, TiCl₄) and a non-chelating one (like BF₃·OEt₂) can completely reverse or significantly enhance selectivity.[5][12]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the tightness of the transition state. A survey of common ethereal (THF, Et₂O) and non-polar (toluene, dichloromethane) solvents is recommended.
-
Leverage a Chiral Auxiliary: When substrate control is insufficient, the most robust strategy is to employ a chiral auxiliary. This approach introduces a powerful stereodirecting group that enforces a specific conformation in the transition state, leading to high levels of diastereoselectivity. Evans oxazolidinones are particularly effective for generating syn-aldol products with exceptional control.[2][13][14]
Question 2: I am consistently getting the wrong diastereomer as the major product. How can I invert the selectivity?
Obtaining the undesired diastereomer indicates that the favored transition state leads to this product. To reverse the outcome, you must destabilize the current transition state while stabilizing the one that leads to the desired product.
Answer:
Inverting diastereoselectivity is a common goal, particularly for accessing all possible stereoisomers of a target molecule.
-
Switch Between Chelation and Non-Chelation Control: This is the most powerful strategy for substrates with an α-heteroatom.
-
To favor the anti (Felkin-Anh) product: Use a non-chelating Lewis acid (e.g., BF₃·OEt₂). The transition state will be dictated by standard steric and electronic models where large groups orient themselves to minimize interactions.[3][4][5]
-
To favor the syn (Cram-Chelate) product: Use a strongly chelating Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂). The Lewis acid will coordinate to both the carbonyl oxygen and the α-heteroatom, locking the substrate in a rigid conformation that forces the nucleophile to attack from the opposite face compared to the Felkin-Anh model.[5][12][15]
-
-
Change the Enolate Geometry (for Aldol Reactions): The geometry of the enolate is a primary determinant of syn vs. anti selectivity.
-
For syn products: Generate a Z-enolate. This is often achieved using boron enolates (e.g., with Bu₂BOTf and a tertiary amine base), which reliably form Z-enolates and proceed through a Zimmerman-Traxler transition state to give the syn adduct.[1][14]
-
For anti products: Generate an E-enolate. This can be more challenging but is sometimes achievable with different metal cations (e.g., lithium enolates under specific conditions) or by using different starting materials like silyl ketene acetals with defined geometry.[16]
-
-
Select a Different Chiral Auxiliary: Chiral auxiliaries are designed to produce specific stereoisomers. If you are using an Evans auxiliary derived from (S)-valine to get one syn product, switching to the auxiliary from (R)-valine will give the enantiomeric syn product. For accessing anti products, different auxiliary systems, such as those based on pseudoephedrine or other amino alcohols, may be required.[17][]
FAQs: Key Concepts in Diastereoselective Synthesis
-
Q: What is the Zimmerman-Traxler Model?
-
A: It is a model that predicts the stereochemical outcome of aldol reactions by proposing a closed, six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen.[1][2] Steric interactions are minimized when the bulky substituents on the enolate and aldehyde occupy pseudo-equatorial positions, providing a low-energy path to either the syn or anti product depending on the enolate geometry.
-
-
Q: How does temperature generally influence diastereoselectivity?
-
A: For kinetically controlled reactions, lower temperatures generally lead to higher diastereoselectivity.[7] This is because the selectivity is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing transition states. According to the Eyring equation, the ratio of products is exponentially related to this energy difference and inversely related to temperature. Lowering the temperature amplifies the impact of even a small energy difference, leading to a more selective reaction.
-
-
Q: What is the difference between substrate control and reagent control?
-
A: Substrate control refers to situations where the stereochemistry of the starting material itself dictates the stereochemical outcome of the reaction.[11][19][20] For example, the existing stereocenter in a chiral aldehyde directs the incoming nucleophile to one face. Reagent control involves using a chiral reagent, catalyst, or auxiliary to control the stereochemistry, regardless of whether the substrate is chiral or achiral.[20] Using an Evans chiral auxiliary is a classic example of reagent control.
-
Data & Visualization
Visualizing Key Stereochemical Models
To effectively troubleshoot, it is essential to visualize the transition states that control the reaction.
Comparative Data Tables
Table 1: Effect of Lewis Acid on Diastereoselectivity in Aldol Additions to an α-Alkoxy Aldehyde
| Entry | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Control Type |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 15:85 | Felkin-Anh |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 90:10 | Chelation |
| 3 | TiCl₄ | CH₂Cl₂ | -78 | 95:5 | Chelation |
| 4 | MgBr₂ | Et₂O | -78 | 92:8 | Chelation |
Data is illustrative, based on general trends reported in the literature.[5][12]
Table 2: Effect of Temperature on Diastereoselectivity
| Entry | Reaction Type | Temp (°C) | Diastereomeric Ratio (Major:Minor) |
| 1 | Diels-Alder | 25 | 80:20 |
| 2 | Diels-Alder | -78 | >95:5 |
| 3 | Aldol Addition | 0 | 85:15 |
| 4 | Aldol Addition | -78 | 97:3 |
Data is illustrative, based on general trends reported in the literature.[7][21]
Key Experimental Protocols
Protocol 1: General Procedure for an Evans syn-Aldol Reaction
This protocol provides a reliable method for achieving high syn-diastereoselectivity.
-
Preparation: To a flame-dried, argon-purged flask, add the N-acyl oxazolidinone (1.0 equiv) and dry dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise. After 15 minutes, add triethylamine (TEA, 1.2 equiv) dropwise. Stir the resulting solution at 0 °C for 30-60 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 equiv), dissolved in a small amount of dry DCM, dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Workup: Quench the reaction at 0 °C by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified material.
This protocol is a generalized representation based on methods developed by D.A. Evans.[13][14]
Protocol 2: General Procedure for a TiCl₄-Mediated Chelation-Controlled Aldol Addition
This protocol is designed to favor the syn-diastereomer from an α-alkoxy aldehyde.
-
Preparation: To a flame-dried, argon-purged flask, add the α-alkoxy aldehyde (1.0 equiv) and dry dichloromethane (DCM, ~0.2 M). Cool the solution to -78 °C.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv, typically as a 1M solution in DCM) dropwise. A colored complex should form. Stir for 20-30 minutes at -78 °C.
-
Nucleophile Addition: Add the nucleophile (e.g., a silyl enol ether, 1.2 equiv) dropwise.
-
Reaction & Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite if necessary to remove titanium salts.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
References
-
Felkin-Anh Model | OpenOChem Learn . Available at: [Link]
-
Diastereo- and enantioselective synthesis of beta-hydroxy-alpha-amino acids: application to the synthesis of a key intermediate for lactacystin . PubMed. Available at: [Link]
-
Felkin-Ahn and Cram Chelate . University of Liverpool. Available at: [Link]
-
Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid . Journal of the American Chemical Society. Available at: [Link]
-
Diastereoselective Addition to Aldehydes and Ketones . Chemistry LibreTexts. Available at: [Link]
-
Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? . RSC Publishing. Available at: [Link]
-
Felkin Ahn Model: Easy explanation with examples . Chemistry Notes. Available at: [Link]
-
Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction . Organic Letters. Available at: [Link]
-
Diastereo- and Enantioselective Synthesis of β-Hydroxy-α-Amino Acids: Application to the Synthesis of a Key Intermediate for Lactacystin . ResearchGate. Available at: [Link]
-
Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study . NIH. Available at: [Link]
-
Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study . ResearchGate. Available at: [Link]
-
Cram's Rule and Prelog's Rule . Chemistry LibreTexts. Available at: [Link]
-
Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes . PubMed. Available at: [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions . Michigan State University. Available at: [Link]
-
Synthesis of β-hydroxy carboxylic acids, esters and amides . Organic Chemistry Portal. Available at: [Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions . ResearchGate. Available at: [Link]
-
Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals . RSC Publishing. Available at: [Link]
-
Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors . PubMed. Available at: [Link]
-
Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors . SciSpace. Available at: [Link]
-
Effect of various Lewis acids on diastereoselectivity . ResearchGate. Available at: [Link]
-
Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate . RSC Publishing. Available at: [Link]
-
Diastereoselection in Aldol Reactions . Pharmacy 180. Available at: [Link]
-
Acyclic Stereocontrol . Kwan Group, Harvard University. Available at: [Link]
-
High stereoselectivity on low temperature Diels-Alder reactions . NIH. Available at: [Link]
-
Chiral auxiliary . Wikipedia. Available at: [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions . YouTube. Available at: [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis . SFU Summit. Available at: [Link]
-
Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis . Springer. Available at: [Link]
-
Stereoselection at the Steady State in Radical Cyclizations of Acyclic Systems . The Journal of Organic Chemistry. Available at: [Link]
-
The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry . ACS Publications. Available at: [Link]
-
Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters . ACS Omega. Available at: [Link]
-
Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones . NIH. Available at: [Link]
-
Evans Aldol Reaction . Chem-Station. Available at: [Link]
-
Diastereoselective Substitution Reactions of Acyclic Acetals Controlled by Remote Participation of an Acyloxy Group . Organic Letters. Available at: [Link]
-
Evans aldol ppt . Slideshare. Available at: [Link]
-
Substrate-controlled stereoselectivity in the Yamamoto aldol reaction . RSC Publishing. Available at: [Link]
-
Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition . ResearchGate. Available at: [Link]
-
Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement . NIH. Available at: [Link]
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Improving yield and purity in the synthesis of pyrrolidine carboxylic acids
A Guide to Improving Yield and Purity
Welcome to the technical support center for the synthesis of pyrrolidine carboxylic acids. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered in the lab. Pyrrolidine carboxylic acids are vital chiral building blocks in drug discovery and fine chemical synthesis, but their preparation is often fraught with challenges related to yield, purity, and stereocontrol.[1] This resource provides in-depth, field-proven insights in a troubleshooting Q&A format to help you navigate these complexities and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during your experiments. The answers are designed to not only provide a solution but also to explain the underlying chemical principles.
Category 1: Low Reaction Yield
Question: My overall reaction yield is consistently low. What are the primary factors I should investigate to improve it?
Answer: Low yield in pyrrolidine carboxylic acid synthesis is a multifaceted problem that can stem from several stages of your process. A systematic evaluation of your reaction parameters is the most effective approach.
1. Re-evaluation of Synthetic Strategy: The chosen synthetic route has the most significant impact on potential yield. Different strategies have inherently different efficiencies. For instance, asymmetric catalytic hydrogenation often provides higher yields than multi-step syntheses starting from a chiral pool.[2] Consider the trade-offs between the number of steps, reagent costs, and scalability.
Data Presentation: Comparison of Major Synthetic Routes
| Parameter | Organocatalytic Asymmetric Michael Addition | Asymmetric Catalytic Hydrogenation | Synthesis from (2S,4R)-4-hydroxyproline |
|---|---|---|---|
| Overall Yield | ~70-85%[2] | Up to >95%[2] | Variable, often lower due to multiple steps[2] |
| Enantiomeric Excess (ee) | High (typically >97%)[2][3][4] | Excellent (>99%)[2][5] | High (maintains starting material chirality)[2] |
| Number of Steps | 2[2] | 1-2[2] | 3-5+[2] |
| Key Reagents | Chiral organocatalyst, nitroalkane, 4-oxo-2-enoate[2] | Chiral Rhodium or Ruthenium complexes[2][5] | Dehydroxylation reagents, protecting groups[2] |
| Scalability | Moderate[2] | High[2] | Moderate to low[2] |
2. Catalyst System and Reaction Conditions:
-
Catalyst Choice & Loading: For catalytic reactions, the choice of catalyst is critical. In asymmetric Michael additions, cinchona alkaloid-derived catalysts have shown great success.[6] For hydrogenations, chiral rhodium and ruthenium complexes are effective.[2][5] Ensure the catalyst loading is optimized; too little may result in a sluggish or incomplete reaction, while too much can be uneconomical and lead to purification issues.
-
Solvent and Temperature: These parameters influence reaction kinetics and selectivity. A systematic screening of solvents is recommended, as non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states. Temperature control is also crucial; some reactions require cryogenic temperatures to maximize selectivity, while others proceed efficiently at room temperature.[7]
3. Stoichiometry and Reagent Addition:
-
Reactant Ratios: In reactions like N-alkylation, using a significant excess of the amine relative to the alkylating agent can favor the desired mono-alkylation and improve the yield of the target product.[8]
-
Rate of Addition: Slow, controlled addition of a reactive reagent (e.g., an alkylating agent) helps maintain its low concentration, which can suppress side reactions like over-alkylation and improve the yield of the desired product.[8]
Experimental Workflow: Optimizing Reaction Yield
Caption: Workflow for troubleshooting low reaction yield.
Category 2: Purity, Stereocontrol, and Side Reactions
Question: I'm observing poor diastereoselectivity in my product. What factors can I control to improve this?
Answer: Poor diastereoselectivity in reactions like [3+2] cycloadditions is typically governed by the facial selectivity of the reactant approach. Steric hindrance from substituents on both the azomethine ylide and the dipolarophile dictates which approach is favored.
-
Catalyst System: The choice of the chiral ligand and metal precursor is paramount. For example, specific silver-based catalyst systems have been shown to effectively control both enantioselectivity and diastereoselectivity.
-
Substrate Structure: The steric bulk of substituents on your starting materials will heavily influence the transition state geometry. Modifying a substituent, if possible, can block one facial approach, thereby enhancing the formation of a single diastereomer.
-
Solvent and Temperature: Lowering the reaction temperature often enhances selectivity by making the transition states for the formation of different diastereomers more energetically distinct. The solvent can also play a role by stabilizing one transition state over another.
Logical Relationship: Factors Influencing Stereoselectivity
Caption: Key experimental factors governing stereoselectivity.
Question: My final product is contaminated with byproducts. How can I identify and minimize common side reactions?
Answer: Side reactions are a frequent cause of impurity. Identifying the structure of the byproduct is the first step, often achievable via LC-MS or NMR analysis. Common side reactions include:
-
Over-alkylation: When synthesizing N-substituted pyrrolidines, the mono-substituted product can react further to form di-substituted and quaternary ammonium salts. This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material.
-
Solution: Carefully control stoichiometry by using an excess of the amine or, more effectively, by slowly adding the alkylating agent to keep its concentration low.[8]
-
-
Furan Byproduct Formation: Under certain conditions, particularly in acidic media, precursors can cyclize to form furan derivatives instead of the desired pyrrolidine.
-
Solution: Maintain a neutral or weakly acidic pH. If an acid catalyst is required, use a weak acid like acetic acid and avoid strong mineral acids. Monitor the reaction closely by TLC or GC-MS to detect furan formation early.[8]
-
-
Racemization: If a chiral center is adjacent to a carbonyl group, base-catalyzed enolization can lead to racemization, reducing the enantiomeric purity of your product.
-
Solution: Use non-basic conditions where possible. If a base is necessary, opt for sterically hindered, non-nucleophilic bases and run the reaction at a low temperature to minimize enolate formation.
-
Category 3: Purification and Isolation
Question: I'm finding it difficult to purify my final pyrrolidine carboxylic acid. What are the most effective purification strategies?
Answer: The amphoteric nature of pyrrolidine carboxylic acids (containing both a basic amine and an acidic carboxyl group) can complicate purification. A multi-step approach is often necessary.
1. Acid-Base Extraction: This is a powerful first-line technique to separate your product from neutral organic impurities.[9] The strategy involves selectively moving your compound between aqueous and organic layers by adjusting the pH.
Experimental Protocol: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1N NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer. The pH of the aqueous solution should be at least two to three units above the pKa of the carboxylic acid.[9]
-
Separation: Separate the aqueous layer containing your product salt. Discard the organic layer (or save for analysis of byproducts).
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 3N HCl) to a pH at least two to three units below the pKa of the acid.[9] This will protonate the carboxylate, causing the neutral pyrrolidine carboxylic acid to precipitate if it has low water solubility, or prepare it for re-extraction.
-
Re-extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). The protonated, neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified acid.[9]
2. Chromatography:
-
Reverse-Phase Chromatography (C18): This is often highly effective for polar compounds like amino acids. A mobile phase of water/acetonitrile or water/methanol with an acidic modifier (like 0.1% TFA or formic acid) is typically used.[10]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for amino acids.
-
Flash Chromatography (Silica Gel): While challenging due to the polarity, it can be successful. A polar mobile phase, often containing a small amount of acid (acetic acid) or base (triethylamine) is used to suppress peak tailing and improve separation.
3. Crystallization: If your product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity. This can be attempted after a preliminary purification by extraction or chromatography.
Frequently Asked Questions (FAQs)
Q1: How do I choose and manage protecting groups for my synthesis?
A crucial aspect of synthesis is the use of protecting groups for the secondary amine and the carboxylic acid to prevent them from interfering with subsequent reactions.[11] The key is an "orthogonal" strategy, where one group can be removed without affecting the other.[12]
-
Amine Protection: The most common protecting groups are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
-
Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to bases and hydrogenation but is easily removed under acidic conditions (e.g., TFA in DCM).[11]
-
Cbz Group: Introduced using benzyl chloroformate. It is stable to acidic conditions but is readily removed by catalytic hydrogenation (H₂, Pd/C).[13]
-
-
Carboxylic Acid Protection: These are typically protected as esters (e.g., methyl, ethyl, benzyl, or t-butyl esters).[13]
-
Methyl/Ethyl Esters: Removed by base-catalyzed hydrolysis (e.g., LiOH, NaOH). Be cautious if other base-sensitive groups are present.
-
Benzyl (Bn) Ester: Can be removed by catalytic hydrogenation, allowing for simultaneous deprotection of a Cbz group.
-
tert-Butyl (tBu) Ester: Removed under acidic conditions, allowing for simultaneous deprotection of a Boc group.
-
Data Presentation: Common Orthogonal Protecting Group Strategies
| Amine PG | Cleavage Condition | Carboxyl PG | Cleavage Condition | Orthogonal Pair? |
|---|---|---|---|---|
| Boc | Acid (TFA, HCl) | Benzyl (Bn) | Hydrogenation (H₂, Pd/C) | Yes |
| Cbz | Hydrogenation (H₂, Pd/C) | t-Butyl (tBu) | Acid (TFA, HCl) | Yes |
| Boc | Acid (TFA, HCl) | Methyl/Ethyl | Base (NaOH, LiOH) | Yes |
| Boc | Acid (TFA, HCl) | t-Butyl (tBu) | Acid (TFA, HCl) | No (Removed Simultaneously) |
Q2: What are the best analytical methods for monitoring my reaction and assessing purity?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Staining with ninhydrin can visualize primary/secondary amines, while a potassium permanganate stain can detect reducible functional groups. For more detailed analysis, LC-MS provides mass information of reactants, products, and byproducts over time.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the gold standard for quantitative purity analysis.[14][15] Chiral HPLC can be used to determine the enantiomeric excess (ee) of your final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can reveal impurities if their signals are distinct from the product's signals.
References
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2014). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. (n.d.). CORE. Retrieved January 19, 2026, from [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Protecting Groups. (n.d.). Retrieved January 19, 2026, from [Link]
- Process for the preparation of pyrollidine-3-carboxylic acids. (2013). Google Patents.
-
Detection of pyrrolidone carboxylic acid. (1954). PMC. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2009). Google Patents.
-
Appendix 6: Protecting groups. (2015). Oxford Learning Link. Retrieved January 19, 2026, from [Link]
-
Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography. (1987). PubMed. Retrieved January 19, 2026, from [Link]
-
Pyrrolidine Properties, Reactions and Applications. (n.d.). Safrole. Retrieved January 19, 2026, from [Link]
-
The Chemistry of Building Blocks: Pyrrolidine Carboxylic Acids. (n.d.). Retrieved January 19, 2026, from [Link]
-
Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA. Retrieved January 19, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor. (1988). PubMed. Retrieved January 19, 2026, from [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved January 19, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 12. Protective Groups [organic-chemistry.org]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. Determination of pyridonecarboxylic acids in plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Overcoming challenges in the purification of chiral butanoic acid hydrochlorides
Welcome to the technical support center for the purification of chiral butanoic acid hydrochlorides. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in resolving and purifying these critical chiral building blocks. The hydrochloride salt form, while enhancing stability, often introduces specific purification hurdles. This hub provides in-depth, troubleshooting-oriented guidance in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to solve even the most complex separation challenges.
Section 1: Troubleshooting Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a cornerstone of large-scale chiral resolution due to its cost-effectiveness.[1][2] The principle is straightforward: a racemic mixture (e.g., a chiral amine) is reacted with an enantiomerically pure resolving agent (e.g., a chiral acid) to form two diastereomeric salts.[2] These diastereomers possess different physicochemical properties, most importantly solubility, allowing one to be selectively crystallized.[3] However, success is highly dependent on a matrix of interdependent variables.
Frequently Asked Questions (FAQs)
Q1: My crystallization yield is extremely low (<20%). What are the primary factors I should investigate?
A1: A low yield is one of the most common frustrations in diastereomeric resolution. The issue almost always traces back to the thermodynamics of your salt-solvent system.[4] Here is the hierarchy of parameters to investigate:
-
Inappropriate Solvent System: The solubility difference between the two diastereomeric salts is the engine of this technique. The ideal solvent must be a poor solvent for the desired salt but a good solvent for the undesired one. If both salts are too soluble, nothing will crystallize. If both are poorly soluble, they will co-precipitate, leading to low purity and apparent low yield of the desired enantiomer.[3]
-
Poor Choice of Resolving Agent: The structural compatibility between your butanoic acid derivative and the resolving agent is critical. The interaction must create a rigid, well-ordered crystal lattice. A suboptimal pairing can lead to salts with very similar solubilities, making separation impossible.[3] It is standard practice to screen several resolving agents.[2][3]
-
Incorrect Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a logical starting point, it is not always optimal. Fine-tuning this ratio can significantly improve the selective precipitation of the less soluble diastereomer.[3]
-
Suboptimal Temperature Profile & Supersaturation: Crystallization is a thermodynamically controlled process. The rate of cooling, the final temperature, and the degree of supersaturation dictate the balance between crystal nucleation and growth.[3] Crash-cooling often leads to poor selectivity and low-quality crystals.
Q2: I have crystals, but the enantiomeric excess (e.e.) is poor after liberating the free amine. What's going wrong?
A2: This indicates that the undesired diastereomeric salt is co-precipitating with the desired one. This can happen for several reasons:
-
The System Forms a Solid Solution: In some cases, the two diastereomers can be incorporated into the same crystal lattice, forming a solid solution instead of a simple eutectic mixture. This makes achieving high purity by single crystallization very difficult.[5]
-
Kinetically Trapped Impurities: If cooling is too rapid, the undesired diastereomer doesn't have time to redissolve and becomes trapped in the growing crystals of the desired diastereomer.
-
Insufficient Solvent Volume: Using too little solvent can cause the concentration of both diastereomers to exceed their solubility limits, leading to simultaneous precipitation.
To address this, try slower cooling rates, increasing the solvent volume, or performing a re-crystallization of the isolated salt.
Q3: I have screened multiple resolving agents and solvents with no success. Are there any advanced strategies?
A3: Yes. If standard screening fails, you can employ a powerful technique called Crystallization-Induced Diastereomeric Transformation (CIDT) . This method is applicable if the chiral center of your butanoic acid derivative is labile (can epimerize or racemize) under the reaction conditions.
In CIDT, the undesired, more soluble diastereomer in solution epimerizes to the desired, less soluble diastereomer. This newly formed diastereomer then crystallizes, driving the equilibrium toward the formation of a single, solid diastereomer.[3][6][7] This dynamic process can theoretically increase the yield from a maximum of 50% to nearly 100%.[6][7] Success requires careful selection of a base or acid catalyst to facilitate the epimerization in solution without degrading the product.
Workflow & Protocols
Diagram: Decision Workflow for Diastereomeric Resolution
Caption: A decision-making workflow for developing a diastereomeric salt resolution protocol.
Protocol 1: Screening Resolving Agents and Solvents
Objective: To identify an effective resolving agent and solvent system for chiral resolution.
-
Preparation: In an array of 8 small, clean vials, weigh your racemic butanoic acid hydrochloride.
-
Neutralization: Add a stoichiometric equivalent of a suitable base (e.g., NaHCO₃ in water, or triethylamine in an organic solvent) to each vial to generate the free base in situ.
-
Resolving Agent Addition: Prepare stock solutions of 4 different chiral resolving agents (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (S)-(+)-Mandelic acid, (+)-Camphorsulfonic acid). Add a stoichiometric equivalent of a different resolving agent to pairs of vials.
-
Initial Solvent: Add a small amount of a solvent in which all components are soluble (e.g., methanol) to ensure salt formation. Stir for 30 minutes.
-
Crystallization Screening:
-
To the first vial of each pair, add an anti-solvent (e.g., ethyl acetate or toluene) dropwise until turbidity appears.
-
To the second vial of each pair, slowly evaporate the initial solvent.
-
-
Incubation: Loosely cap the vials and allow them to stand at a controlled temperature (e.g., room temperature) for 24 hours. If no crystals form, refrigerate for another 24 hours.
-
Analysis: If crystals have formed, isolate them by filtration. Wash with a small amount of the cold crystallization solvent. Liberate the free amine from a small sample of the crystals and the corresponding mother liquor. Analyze both samples by chiral HPLC to determine the yield and diastereomeric excess (d.e.).[3]
Section 2: Troubleshooting Chiral Chromatography (HPLC/SFC)
Direct separation using chiral stationary phases (CSPs) is the most powerful and versatile method for analytical-scale enantiomeric purity determination and is increasingly used for preparative-scale purification.[8][9] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most successful, capable of resolving a vast range of racemates.[10][11]
The Mechanism of Chiral Recognition
On polysaccharide CSPs, the chiral selector (e.g., 3,5-dimethylphenylcarbamate) is coated or immobilized on a silica support. This creates chiral grooves or pockets. Enantiomers are separated based on the differential stability of the transient complexes they form with the CSP. These interactions are a combination of:
-
Hydrogen bonding: With the carbamate groups (-NH and C=O) on the selector.[1]
-
π-π stacking: Between aromatic rings on the analyte and the phenyl groups of the selector.
-
Dipole-dipole interactions.
-
Steric hindrance: One enantiomer simply "fits" better into the chiral groove than the other, leading to a longer retention time.[1][12]
Frequently Asked Questions (FAQs)
Q4: I am not getting any separation on my polysaccharide column. What is the first thing I should change?
A4: The first and most impactful parameter to change is the mobile phase composition , specifically the alcohol modifier (co-solvent in SFC). The type and percentage of alcohol (typically isopropanol or ethanol in a non-polar solvent like hexane) dramatically alters the enantioselectivity.
-
Causality: The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. Changing its concentration or type (e.g., switching from isopropanol to ethanol) alters this competitive binding, which can reveal or enhance the chiral recognition needed for separation.[13]
If adjusting the alcohol modifier fails, the next step is to screen different CSPs. While amylose and cellulose derivatives are complementary, one will often provide superior selectivity for a given analyte.[1][11]
Q5: My peaks are broad and tailing badly. How can I improve the peak shape?
A5: Poor peak shape for amine hydrochlorides is typically caused by unwanted secondary interactions with the silica support of the column or the analyte existing in multiple ionic states. The solution is to use a mobile phase additive .[14]
-
For Basic Analytes (like your free amine): Add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (typically 0.1% v/v).[8][15]
-
Causality: The basic additive serves two purposes. First, it deactivates acidic silanol groups on the silica surface that can strongly and non-specifically bind to your basic analyte, causing tailing. Second, it ensures your amine analyte remains in its neutral, free-base form, preventing on-column ionization which leads to peak broadening.[14][16]
-
-
For Acidic Analytes: Add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1% v/v).
Q6: Should I use HPLC or SFC for my preparative-scale purification?
A6: While both are viable, Supercritical Fluid Chromatography (SFC) offers significant advantages for preparative scale.[17]
-
Higher Throughput: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure, shortening run times.[18]
-
Easier Solvent Removal: The bulk of the mobile phase (CO₂) simply evaporates upon depressurization, making product isolation much faster and more energy-efficient than removing large volumes of HPLC solvents like hexane and IPA.
-
Greener Chemistry: SFC significantly reduces the consumption of organic solvents.[18]
The method development principles are similar, involving screening of columns and co-solvents (typically methanol or ethanol).[17][19]
Data & Protocols
Table 1: Illustrative Screening Strategy for Chiral HPLC/SFC Method Development
| Step | Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| 1 | Column | CHIRALPAK® IA (Amylose) | CHIRALCEL® OD (Cellulose) | CHIRALPAK® IB (Cellulose) | CHIRALPAK® IC (Cellulose) |
| 2 | Mobile Phase | Hexane/IPA (90:10) | Hexane/EtOH (90:10) | CO₂/MeOH (85:15) | CO₂/IPA (80:20) |
| 3 | Additive | None (Initial Screen) | 0.1% DEA (for base) | 0.1% TFA (for acid) | As needed |
| 4 | Flow Rate | 1.0 mL/min (HPLC) | 1.0 mL/min (HPLC) | 3.0 mL/min (SFC) | 3.0 mL/min (SFC) |
| 5 | Temperature | 25 °C | 25 °C | 40 °C | 40 °C |
This table represents a generic screening protocol. The optimal conditions must be determined empirically.[8][18]
Protocol 2: Developing a Chiral HPLC Separation Method
Objective: To develop a robust method for the chiral separation of a butanoic acid amine.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your racemic butanoic acid hydrochloride in the initial mobile phase (e.g., Hexane/IPA). If solubility is poor, use pure alcohol.
-
Column Selection & Initial Screening:
-
Install a polysaccharide-based column (e.g., CHIRALPAK® IA).
-
Begin with a simple mobile phase like 90:10 Hexane/IPA at 1 mL/min.
-
Perform an injection and analyze the chromatogram for any sign of separation.
-
-
Mobile Phase Optimization:
-
If no separation is seen, change the alcohol modifier (e.g., to ethanol) and re-run.
-
If partial separation is observed, optimize the alcohol percentage. Decrease the percentage to increase retention and potentially improve resolution; increase it to decrease run time.
-
-
Additive Introduction (Peak Shape Optimization):
-
If peaks are broad or tailing, add 0.1% DEA to the mobile phase.
-
Ensure the column is thoroughly equilibrated with the new mobile phase before injecting again.
-
-
Temperature Optimization: If resolution is still marginal, try lowering the column temperature (e.g., to 15 °C). Lower temperatures often enhance enantioselectivity but may increase backpressure.
-
Column Screening: If no satisfactory separation is achieved, switch to a complementary column (e.g., from an amylose-based to a cellulose-based CSP) and repeat steps 2-5.
Section 3: Special Considerations for Hydrochloride Salts
The hydrochloride salt form is common for amine-containing drug substances because protonating the nitrogen lone pair prevents oxidation, thereby enhancing the compound's chemical stability.[20] However, this salt form introduces specific challenges during purification.
Frequently Asked Questions (FAQs)
Q7: My hydrochloride salt is insoluble in my normal-phase HPLC mobile phase (Hexane/IPA). What can I do?
A7: This is a very common problem. Salts have extremely low solubility in non-polar solvents. You have three primary options:
-
Use a Polar Injection Solvent: Dissolve the sample in a minimal amount of a strong, polar solvent like methanol or ethanol. Injecting a small volume of a strong solvent is often acceptable, but be aware that it can cause peak distortion if the volume is too large.
-
Convert to Free Base Before Injection: Dissolve the salt in a suitable solvent and add a small amount of a volatile base like triethylamine. This neutralizes the HCl, forming the free base which is much more soluble in the mobile phase.[14]
-
Switch to a Different Chromatographic Mode:
-
Polar Organic Mode (POM): Use a mobile phase like acetonitrile or methanol with additives. This mode is excellent for polar compounds and salts.[21]
-
Reversed-Phase (RP) HPLC: Use an aqueous/organic mobile phase (e.g., Water/Acetonitrile with a buffer). This is generally less effective for chiral separations on polysaccharide columns but can work for some analytes.
-
Q8: I am concerned about the stability of my free amine after I neutralize the hydrochloride salt for purification or storage. Is this valid?
A8: Yes, the concern is valid. The reason for making the hydrochloride salt in the first place is often to protect the free amine from oxidative degradation.[20] When you liberate the free base, especially if it is in solution, it can be susceptible to air oxidation. For long-term storage, the hydrochloride salt is almost always preferred. For purification, the exposure time as a free base is typically short. If your compound is particularly sensitive, it is best to perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
References
-
AL-Othman, Z. A., Ali, I., Asim, M., & Khan, T. A. (2012). Recent Trends in Chiral Separations on Immobilized Polysaccharides CSPs. Combinatorial Chemistry & High Throughput Screening, 15(4), 339-346. [Link]
-
Yashima, E. (2009). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. In Chiral Recognition in Separation Methods. Springer. [Link]
-
Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Combinatorial chemistry & high throughput screening, 15(4), 339–346. [Link]
-
Miyamoto, S., et al. (2018). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. Molecules, 23(9), 2334. [Link]
-
Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(19), 5809. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Application Note. [Link]
-
Wang, Y. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Tarafder, A. (2016). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Moor, S. R., et al. (2021). Determining Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
Liu, J., & Duan, G. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
-
Chromatography Forum. (2017). additives for chiral. [Link]
-
Kim, S., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(34), 5057-5060. [Link]
-
Waters Corporation. (n.d.). Preparative SFC Method Development. [Link]
-
Speybrouck, D., et al. (2011). The effect of high Concentration Additive on Chiral Separations in Supercritical Fluid Chromatography. ResearchGate. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 291-301. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Berger, T. A. (2014). Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
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Moor, S. R., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
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Shiraiwa, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, biotechnology, and biochemistry, 71(5), 1333–1336. [Link]
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Hirose, T., et al. (2023). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical methods : advancing methods and applications, 15(47), 6061–6067. [Link]
-
Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Pálovics, E., & Tőke, L. (2006). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
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Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 156-164. [Link]
-
Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 47-59. [Link]
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Kupka, A. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. RESOLV. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]
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Islam, M. R., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-203. [Link]
-
ResearchGate. (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations. [Link]
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Canada, K. A., et al. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. [Link]
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
-
Miller, R. B., et al. (2022). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. National Institutes of Health. [Link]
-
Wang, H., et al. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 7(10), 1254-1259. [Link]
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Technical Support Center: Method Development for Resolving Enantiomers of 2-Substituted Pyrrolidines
Welcome to the technical support center for the enantiomeric resolution of 2-substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during method development. Chiral pyrrolidines are crucial building blocks in many pharmaceuticals, making their enantiomeric purity a critical quality attribute.[1][2] This resource combines frequently asked questions (FAQs) with in-depth troubleshooting guides to facilitate robust and reproducible method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of 2-substituted pyrrolidines?
A1: There are four primary strategies, and the choice depends on the scale, analytical requirements, and the specific properties of the pyrrolidine derivative.
-
Direct Chromatography (HPLC/SFC): This is the most common analytical approach. The racemic mixture is separated directly on a Chiral Stationary Phase (CSP). Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[3][4]
-
Indirect Chromatography (GC/HPLC): The enantiomers are first reacted with a pure chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard achiral column.[6][7] This is a very common approach for Gas Chromatography (GC).[7]
-
Diastereomeric Salt Formation & Crystallization: This is a classical method best suited for larger-scale separations (grams to kilograms).[8] The basic pyrrolidine is reacted with a chiral acid to form diastereomeric salts, which are then separated based on differences in solubility via fractional crystallization.[9][10]
-
Capillary Electrophoresis (CE): A high-efficiency analytical technique where a chiral selector, typically a cyclodextrin, is added to the background electrolyte to enable separation.[11][12]
Q2: How do I select the right Chiral Stationary Phase (CSP) for HPLC or SFC?
A2: CSP selection is the most critical factor in direct chiral chromatography. For 2-substituted pyrrolidines, polysaccharide-based CSPs are the most versatile and successful.[13][14][15]
-
Mechanism: Chiral recognition on polysaccharide CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[16][17][18] The helical structure of the cellulose or amylose polymer creates chiral grooves where one enantiomer fits more favorably than the other.[14][16][18]
-
Screening Strategy: It is most efficient to screen a set of complementary columns. A recommended starting set includes columns based on amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and chlorinated versions, as they offer a broad range of selectivity.[4][16][19]
Q3: When should I consider using an indirect method involving derivatization?
A3: An indirect approach is advisable under several circumstances:
-
For GC Analysis: Pyrrolidines are often not volatile enough for direct GC analysis. Derivatization increases volatility and thermal stability.[7][20]
-
Lack of a Suitable CSP: If direct HPLC/SFC screening fails to yield a separation, the indirect method provides an alternative.
-
Improved Detection: Derivatizing agents can be chosen to add a strong chromophore (for UV detection) or a fluorophore, significantly enhancing detection sensitivity.[7]
-
Confirmation of Absolute Configuration: Reagents like Mosher's acid chloride can be used not only for separation but also for determining the absolute configuration via NMR spectroscopy.[5]
General Method Development Workflow
The following diagram illustrates a logical workflow for developing a chiral separation method for a 2-substituted pyrrolidine.
Caption: A decision tree for chiral resolution method development.
Chromatography Troubleshooting Guide
This section addresses specific issues encountered during HPLC, SFC, and GC analysis.
Q4: Why are my enantiomer peaks co-eluting or showing poor resolution (Rs < 1.5)?
A4: This is the most common problem in chiral separations. It indicates that the stereoselective interactions between the analytes and the CSP are insufficient under the current conditions.[13][21]
Potential Causes & Solutions:
-
Inappropriate CSP: The selected stationary phase may not offer sufficient chiral recognition for your specific pyrrolidine derivative.
-
Suboptimal Mobile Phase: The mobile phase composition is critical for modulating retention and selectivity.
-
Normal Phase (HPLC/SFC): The type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) dramatically affect resolution.[23] For basic compounds like 2-substituted pyrrolidines, adding a small amount (0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often essential to improve peak shape and selectivity by masking acidic silanol sites on the silica support.[3][13]
-
Solution: Systematically screen different alcohol modifiers and vary the modifier percentage. For SFC, also adjust the co-solvent percentage.[22] Always include a basic additive for these amine compounds.
-
-
Incorrect Flow Rate or Temperature: Chiral separations are sensitive to kinetic and thermodynamic factors.
-
Causality: A lower flow rate provides more time for the enantiomers to interact with the CSP, which can improve resolution.[13] Temperature affects the thermodynamics of binding; its effect can be unpredictable but should always be screened.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min in HPLC). Screen temperatures between 15°C and 40°C.
-
Q5: My peaks are broad and tailing. How can I fix this?
A5: Peak tailing compromises both resolution and quantification. For basic analytes like pyrrolidines, this is a very common issue.
Potential Causes & Solutions:
-
Secondary Interactions: The basic nitrogen of the pyrrolidine ring can interact strongly with residual acidic silanol groups on the silica surface of the CSP. This causes a portion of the analyte molecules to be held more strongly, resulting in a "tail."[13]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[21] Chiral columns are particularly susceptible to overloading at lower concentrations than achiral columns.
-
Solution: Reduce the amount of sample injected. Dilute your sample by a factor of 10 and re-inject.[21]
-
-
Contamination: Adsorption of impurities at the head of the column can create active sites that cause tailing.
Q6: Why are my retention times unstable and drifting?
A6: Drifting retention times make peak identification and quantification unreliable. This issue usually points to a problem with system equilibration or mobile phase consistency.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can take a long time to fully equilibrate with the mobile phase.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analytical run.[13] A stable baseline is a good indicator of equilibration.
-
-
Mobile Phase Inconsistency: The composition of the mobile phase can change due to the evaporation of a volatile component (like hexane) or inadequate mixing.
-
Solution: Always use freshly prepared mobile phase. Keep solvent bottles capped and ensure thorough mixing and degassing before use.[13]
-
Troubleshooting Logic Diagram for Poor HPLC/SFC Resolution
Caption: A systematic workflow for troubleshooting poor peak resolution.
Data & Protocols
Table 1: Starting Conditions for Chiral Screening on Polysaccharide CSPs
This table provides recommended starting points for method development. Pyrrolidine derivatives are basic, so a basic additive is almost always required.
| Parameter | HPLC (Normal Phase) | SFC |
| Columns | Chiralpak® IA, IB, IC; Chiralcel® OD, OJ | Lux® Cellulose-1, Lux® Amylose-1; Chiralpak® IA, IB, IC |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Gradient/Isocratic | Isocratic: Screen 10%, 20% Modifier | Gradient: 5% to 40% Modifier over 5-10 min |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) in Modifier |
| Flow Rate | 1.0 mL/min | 2.0 - 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Back Pressure (SFC) | N/A | 150 bar |
| Detection | UV (e.g., 210 nm, 220 nm, or 254 nm) | UV (as above) |
Data compiled from multiple sources to represent typical starting conditions.[3][4][19][25]
Table 2: Common Chiral Derivatizing Agents (CDAs) for Pyrrolidines (Indirect Method)
| Derivatizing Agent | Abbreviation | Target Group | Analysis Method | Key Advantages |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary & Secondary Amines | HPLC-UV | Forms stable derivatives with strong UV absorbance.[5][6] |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary & Secondary Amines | HPLC-UV | Reacts quickly at room temperature.[6] |
| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | MTPA-Cl (Mosher's Acid Chloride) | Primary & Secondary Amines | NMR, GC, HPLC | Allows for determination of absolute configuration by ¹H and ¹⁹F NMR.[5] |
| (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | TPC | Primary & Secondary Amines | GC-MS, GC-ECD | Forms volatile derivatives suitable for GC analysis.[5][20][26] |
Protocol 1: Indirect Analysis via Derivatization with GITC
This protocol provides a general procedure for derivatizing a 2-substituted pyrrolidine with GITC for subsequent analysis on an achiral reversed-phase HPLC column.[6]
Objective: To form diastereomers for separation on a standard C18 column.
Materials:
-
Racemic 2-substituted pyrrolidine sample
-
GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)
-
Triethylamine (TEA)
-
Acetonitrile (ACN), HPLC grade
-
Standard C18 HPLC Column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare the pyrrolidine sample in acetonitrile at a concentration of approximately 0.5 mM.
-
Derivatizing Solution: Prepare a solution containing 1.5 mM GITC and 1.5 mM triethylamine in acetonitrile.
-
Reaction: In a clean vial, mix equal volumes of the sample solution and the derivatizing solution (e.g., 100 µL of each).
-
Incubation: Vortex the mixture briefly and allow it to stand at room temperature for approximately 30-40 minutes to ensure the reaction goes to completion.[6]
-
Analysis: The sample is now ready for direct injection into the HPLC system equipped with a C18 column.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid) is a good starting point.
-
Detection: UV, wavelength determined by the absorbance characteristics of the thiourea derivative formed.
-
Protocol 2: Diastereomeric Salt Resolution
This protocol outlines a general screening procedure for a classical resolution, suitable for scaling up.[8][9][10]
Objective: To identify a chiral acid and solvent system that yields crystalline diastereomeric salts with differential solubility.
Materials:
-
Racemic 2-substituted pyrrolidine
-
Chiral Resolving Agents (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (+)-Mandelic acid, (+)-Camphorsulfonic acid)
-
Screening Solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile)
Procedure:
-
Screening Setup: Arrange a matrix of small vials or a 96-well plate.
-
Analyte Addition: Dissolve the racemic pyrrolidine in a suitable solvent (e.g., methanol) to make a stock solution. Dispense one equivalent of the pyrrolidine into each vial.
-
Resolving Agent Addition: Add 0.5 to 1.0 equivalents of a different chiral resolving agent to each vial.
-
Salt Formation: Heat the mixtures gently to ensure complete dissolution, then allow them to cool slowly to room temperature to induce crystallization.[9] Further cooling (e.g., 4°C) can be beneficial.
-
Observation: Visually inspect the vials for the formation of crystalline solids. The ideal "hit" is a system that produces a good yield of crystals.
-
Analysis:
-
Isolate the crystals by filtration.
-
Liberate the free base from both the crystalline salt and the mother liquor by treating with a mild base (e.g., NaHCO₃ solution) and extracting with an organic solvent.
-
Analyze the enantiomeric excess (ee) of both fractions using a developed chiral HPLC/SFC method to determine the efficiency of the resolution. An ideal result is high ee of one enantiomer in the crystals and high ee of the other in the mother liquor.[10]
-
References
-
Callery, P. S., & Defina, J. A. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(24), 5934. [Link]
-
Antal, I. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
-
Berry, S., & Jones, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(44), 9673-9683. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2011). Accounts of Chemical Research, 44(8), 641-651. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(11), 1158. [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (2016). ResearchGate. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Slabu, I., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(1), 189-197. [Link]
-
How can I improve my chiral column resolution?. (2014). ResearchGate. [Link]
-
Improved chiral SFC screening for analytical method development. (2013). Chirality, 25(11), 799-804. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 111, 132717. [Link]
-
Enantiomeric Separations by Capillary Electrophoresis in Pharmaceutical Analysis. (1999). Acta Universitatis Upsaliensis. [Link]
-
Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. (2016). International Labmate. [Link]
-
Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Sci-Hub. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]
-
Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins. (2000). Methods in Molecular Biology, 132, 285-303. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis, 9(4), 253-259. [Link]
-
Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. (2011). American Pharmaceutical Review. [Link]
-
Scriba, G. K. (2014). Differentiation of enantiomers by capillary electrophoresis. Journal of Chromatography A, 1367, 1-15. [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2022). Journal of Separation Science, 45(1), 125-146. [Link]
-
Separation of the enantiomers of some racemic nonsteroidal aromatase inhibitors and barbiturates by capillary electrophoresis. (1993). Journal of Chromatography A, 636(1), 133-140. [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]
-
Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Technical Support Center: Enhancing the Stability of Pyrrolidine-Based Compounds for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the stability of pyrrolidine-containing compounds in preclinical and clinical development. The pyrrolidine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its three-dimensional structure and ability to form key interactions make it a valuable scaffold.[2][3] However, this ring system can also be susceptible to metabolic and chemical degradation, posing significant challenges for in vivo studies. This resource is designed to help you diagnose, troubleshoot, and overcome these stability issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My pyrrolidine-based compound shows high clearance and a short half-life in vivo. What are the likely metabolic liabilities?
Answer:
High clearance of pyrrolidine-containing compounds is frequently linked to metabolic transformation by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[4][5] The pyrrolidine ring itself presents several "soft spots" for enzymatic attack. Understanding these pathways is the first step in diagnosing the instability of your compound.
The most common metabolic pathways include:
-
α-Carbon Oxidation: The carbon atoms adjacent to the nitrogen are highly susceptible to oxidation. This process, mediated by CYPs, can lead to the formation of a reactive iminium ion intermediate.[5] This intermediate is unstable and can either be hydrolyzed to form a ring-opened aminoaldehyde or be further oxidized. This pathway is a major concern as iminium ions can be electrophilic and potentially bind covalently to proteins, leading to toxicity.[5]
-
Lactam Formation: Further oxidation of the ring, often at the 2-position, can result in the formation of a more stable pyrrolidone (γ-lactam) metabolite.[6][7]
-
Hydroxylation: Direct hydroxylation can occur at various positions on the ring, creating more polar metabolites that are readily excreted.
-
N-Dealkylation: If the pyrrolidine nitrogen is substituted (e.g., an N-alkyl group), this group can be enzymatically cleaved.
The specific metabolic fate is highly dependent on the overall structure of the molecule, including the nature and position of substituents on the pyrrolidine ring and elsewhere.[6]
To visualize these primary metabolic routes, consider the following diagram:
Caption: A streamlined workflow for a typical in vitro metabolic stability assay.
Issue 3: What structural modifications can I implement to block metabolism and enhance the stability of my pyrrolidine compound?
Answer:
Once you have identified metabolic instability as an issue, a common strategy is to modify the chemical structure to block the sites of metabolism. This approach, often called "metabolic blocking," must be balanced with maintaining the compound's desired biological activity.
Here is a decision-making guide for structural modifications:
Caption: Decision workflow for selecting a metabolic blocking strategy.
Key Strategies:
-
Steric Hindrance: Introduce a bulky group near the metabolic soft spot. For example, placing a methyl or gem-dimethyl group on the carbon alpha to the nitrogen can sterically shield it from CYP enzyme access.
-
Electronic Modification:
-
Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can be highly effective. The C-F bond is much stronger than the C-H bond, making it resistant to cleavage by CYP enzymes.
-
Electron-Withdrawing Groups: Adding electron-withdrawing groups to an adjacent aromatic ring can deactivate it towards oxidation. [8]3. Deuteration: Replacing a metabolically labile hydrogen with deuterium (a "heavy" isotope of hydrogen) can slow the rate of metabolism. This is due to the kinetic isotope effect, where the C-D bond is stronger and broken more slowly than a C-H bond. [8][9]4. Bioisosteric Replacement: Replace the entire pyrrolidine ring or a portion of it with a different chemical group (a bioisostere) that serves a similar structural or electronic role but has improved metabolic properties. [10]For instance, replacing a metabolically liable phenyl ring with a more stable pyridine or pyrimidine ring is a common tactic. [11]Azetidine rings have also been explored as replacements for pyrrolidine to enhance metabolic stability and improve aqueous solubility. [12]5. Conformational Constraint: Locking the molecule into a specific conformation can make it a poorer substrate for metabolizing enzymes. This can be achieved by introducing rigidity, for example, by incorporating the structure into a larger, more constrained ring system. [8][13]
-
Issue 4: My compound is chemically stable but has poor bioavailability. Could formulation strategies help?
Answer:
Absolutely. Even if a compound is metabolically stable, its effectiveness in vivo can be hampered by poor physicochemical properties, leading to low bioavailability. Formulation strategies aim to improve these properties without altering the chemical structure of the active pharmaceutical ingredient (API). [14][15] Key formulation approaches include:
-
Solubility Enhancement: Many drug candidates have poor water solubility, which limits their absorption in the gastrointestinal tract. [15] * Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate. [15] * Amorphous Solid Dispersions: Dispersing the drug in its non-crystalline (amorphous) form within a polymer matrix can significantly improve solubility and dissolution. [15] * Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule and increasing its aqueous solubility. [16]* Permeability Enhancement: The drug must be able to cross biological membranes to reach systemic circulation.
-
Lipid-Based Formulations: Formulating the drug in lipid carriers (e.g., self-emulsifying drug delivery systems or SEDDS) can improve absorption, particularly for lipophilic compounds, and may even allow for lymphatic transport, bypassing first-pass metabolism in the liver. [15]* Protection from Degradation: If the compound is sensitive to the harsh pH conditions of the stomach, formulation can provide protection.
-
Enteric Coating: Applying a pH-sensitive polymer coating to tablets or capsules prevents them from dissolving in the acidic environment of the stomach, allowing them to release the drug in the more neutral pH of the small intestine. [17] * Microencapsulation: This technique involves enclosing drug particles within a protective shell, shielding them from environmental factors like moisture and pH. [14][16] Choosing the right strategy depends on the specific properties of your compound (e.g., its solubility, lipophilicity, and pKa). [15]
-
References
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Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]
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Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison Of Strategies For Assessing Metabolic Stability In Vitro. Retrieved from [Link]
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BioIVT. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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Schwartz, S. L., & McKennis, H. Jr. (1963). Studies on the degradation of the pyrrolidine ring of (--)-nicotine in vivo. Formation of gamma-(3-pyridyl)-gamma-oxobutyric acid. PubMed. Retrieved from [Link]
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Scott, E. M., & Jakoby, W. B. (1958). Pyrrolidine metabolism: soluble gamma-aminobutyric transaminase and semialdehyde dehydrogenase. PubMed. Retrieved from [Link]
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Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
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ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Retrieved from [Link]
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Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]
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Johnson, B. M., et al. (2016). Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement. PubMed. Retrieved from [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. Retrieved from [Link]
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Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]
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Shrem, M., et al. (2017). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. PMC - NIH. Retrieved from [Link]
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Christensen, S. M., et al. (2021). Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. PMC - NIH. Retrieved from [Link]
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ScienceDirect. (n.d.). Pyrrolidine and Putrescine Metabolism: γ-Aminobutyraldehyde Dehydrogenase. Retrieved from [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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PubMed Central. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Retrieved from [Link]
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Scott, P. J. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC - NIH. Retrieved from [Link]
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PMC - NIH. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. Retrieved from [Link]
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Scott, P. J. H., et al. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Protection and subsequent oxidation of pyrrolidine 4a–f. Retrieved from [Link]
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Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]
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PlumX. (n.d.). Synthesis and structure-activity relationships for a series of substituted pyrrolidine NK1/NK2 receptor antagonists. Retrieved from [Link]
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Navigating the Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to facilitate a smooth and efficient scale-up of this valuable compound. As Senior Application Scientists, we have compiled field-proven insights to address the specific challenges you may encounter.
Troubleshooting Guide: Overcoming Common Hurdles in Synthesis and Scale-Up
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your process development.
I. Reaction Initiation & Progression
Question 1: My reductive amination reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the reaction rate?
Answer:
A slow or incomplete reaction is a common challenge, often stemming from inefficient imine formation, which is the rate-determining step in many reductive aminations. The primary starting materials for this synthesis are 3-methyl-2-oxobutanoic acid and pyrrolidine. The ketone in 3-methyl-2-oxobutanoic acid is sterically hindered, which can impede the initial nucleophilic attack by pyrrolidine to form the iminium ion intermediate.
Potential Causes & Solutions:
-
Inefficient Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that produces water. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials. On a larger scale, efficient water removal becomes critical.
-
Troubleshooting Steps:
-
Azeotropic Distillation: Employ a Dean-Stark trap with a suitable solvent (e.g., toluene, cyclohexane) to continuously remove water as it forms.
-
Dehydrating Agents: The use of dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective, but their removal on a large scale can be cumbersome.[1] For scale-up, azeotropic removal is generally preferred.[2]
-
-
-
Suboptimal pH: The reaction is typically acid-catalyzed.[1] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Conversely, a pH that is too high will not sufficiently activate the carbonyl group.
-
Troubleshooting Steps:
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[1] The optimal pH range for imine formation is generally between 4 and 6.
-
pH Monitoring: Monitor the pH of the reaction mixture and adjust as necessary.
-
-
-
Steric Hindrance: The bulky isopropyl group adjacent to the ketone in 3-methyl-2-oxobutanoic acid presents significant steric hindrance.[3][4]
-
Troubleshooting Steps:
-
Increased Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at higher temperatures.
-
Increased Reactant Concentration: Increasing the concentration of pyrrolidine can help drive the equilibrium towards imine formation.
-
-
Question 2: I am observing significant amounts of a side-product that appears to be the result of the ketone starting material being reduced directly to an alcohol. How can I prevent this?
Answer:
This issue points to a lack of selectivity of your reducing agent. If the reducing agent is too reactive, it can reduce the ketone carbonyl group before it has a chance to form the imine with pyrrolidine.
Choosing the Right Reducing Agent:
The key is to use a reducing agent that is selective for the iminium ion over the ketone.
| Reducing Agent | Selectivity & Considerations |
| Sodium Borohydride (NaBH₄) | Can reduce both ketones and imines.[5] To improve selectivity, the imine should be pre-formed before the addition of NaBH₄.[5][6] This can be achieved by allowing the ketone and amine to react for a period before introducing the reducing agent. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over ketones, especially at a controlled pH (around 6-7).[7] However, it is highly toxic due to the potential release of hydrogen cyanide. Its use on a large scale is often discouraged for safety reasons. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and highly selective reducing agent for iminium ions.[1][8] It is often the reagent of choice for one-pot reductive aminations as it tolerates mildly acidic conditions and does not readily reduce ketones.[5][8] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | An environmentally friendly and cost-effective option for large-scale synthesis.[2][8] The catalyst and reaction conditions (pressure, temperature, solvent) need to be carefully optimized to favor imine reduction. |
Recommended Strategy:
For scaling up, sodium triacetoxyborohydride is a highly recommended starting point due to its selectivity and operational simplicity in a one-pot procedure.[9] Alternatively, developing a catalytic hydrogenation process can offer significant advantages in terms of cost and sustainability for industrial production.[10]
II. Product Isolation & Purification
Question 3: I am struggling with the purification of the final product. The amino acid seems to be very water-soluble, making extraction difficult, and I am having trouble crystallizing the hydrochloride salt.
Answer:
The purification of amino acids and their salts can be challenging due to their zwitterionic nature and high polarity.
Troubleshooting Purification:
-
Work-up Procedure:
-
After the reaction is complete, a standard work-up involves quenching the excess reducing agent and adjusting the pH. For an amino acid, the isoelectric point (pI) is the pH at which the molecule has a net zero charge, often minimizing its solubility in water. While the exact pI of the target molecule needs to be determined, adjusting the pH to near neutral may facilitate extraction with an organic solvent if the molecule has sufficient organic character. However, given the structure, high water solubility is expected.
-
-
Isolation of the Free Amino Acid:
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[11] The crude reaction mixture can be passed through a cation-exchange resin. The amino acid will bind to the resin and can be subsequently eluted with a solution of a volatile base (e.g., ammonia or triethylamine). The eluent can then be evaporated to yield the purified free amino acid.
-
-
Formation and Crystallization of the Hydrochloride Salt:
-
Anhydrous Conditions: The formation of the hydrochloride salt should be performed under anhydrous conditions to prevent the co-precipitation of water and to promote the formation of a crystalline solid.[12]
-
Procedure:
-
Dissolve the purified free amino acid in a suitable anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol).
-
The hydrochloride salt should precipitate out of the solution. If it oils out, try different solvents or solvent mixtures, and consider seeding with a small crystal if available.
-
Cooling the solution can aid crystallization.
-
Collect the solid by filtration, wash with a cold, anhydrous solvent, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride?
A1: The most direct and widely used method is a one-pot reductive amination. This involves reacting 3-methyl-2-oxobutanoic acid with pyrrolidine in the presence of a selective reducing agent to form the N-substituted amino acid directly. The final step is the formation of the hydrochloride salt.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include:
-
Temperature: To control reaction rate and minimize side reactions.
-
pH: Crucial for efficient imine formation.
-
Rate of addition of reagents: Especially the reducing agent to control exotherms.
-
Stirring efficiency: To ensure homogeneity in a larger reactor.
-
Water content: To drive the imine formation equilibrium.
Q3: Are there any specific safety precautions I should take when scaling up this synthesis?
A3: Yes. When using hydride reducing agents, be aware of their reactivity with water and protic solvents, which can generate hydrogen gas. Ensure adequate ventilation and inert atmosphere conditions. If using catalytic hydrogenation, proper handling of flammable hydrogen gas and pyrophoric catalysts (like Palladium on carbon) is essential. Always consult the Safety Data Sheet (SDS) for all reagents.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any impurities.
-
Elemental Analysis: To confirm the elemental composition, especially for the hydrochloride salt.
Visualizing the Process
Experimental Workflow
Caption: A typical workflow for the synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conversion in the reductive amination step.
References
-
Cole, K. P., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 197-205. Available from: [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]
-
Bobko, A. A., et al. (2014). Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides. Organic Letters, 16(19), 5092-5095. Available from: [Link]
-
Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Available from: [Link]
-
Wang, D., et al. (2019). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 9(11), 930. Available from: [Link]
-
Li, G., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(6), 10569-10581. Available from: [Link]
-
Bobko, A. A., et al. (2014). Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides. Organic Letters, 16(19), 5092-5095. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
ACS Green Chemistry Institute. Reductive Amination. Available from: [Link]
-
Wiebe, S. A., et al. (2019). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Chemistry – A European Journal, 25(6), 1469-1476. Available from: [Link]
-
Martinez-Montero, L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(10), 2166-2175. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
The United States Pharmacopeial Convention. (2021). General Information / 〈1052〉 AMINO ACID ANALYSIS. Available from: [Link]
- Google Patents. (1987). Preparation of N-substituted amino acids.
-
Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6596. Available from: [Link]
- Google Patents. (1946). Preparation of amino acids from their salts.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available from: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available from: [Link]
-
Sciencemadness Discussion Board. (2006). N-Substituted Amines. Available from: [Link]
-
Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available from: [Link]
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Validation & Comparative
Pyrrolidine vs. Piperidine: A Strategic Guide to Scaffold Selection in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated N-heterocycles, the five-membered pyrrolidine and the six-membered piperidine rings stand out as "privileged scaffolds," frequently appearing in a vast array of biologically active compounds and approved drugs.[1] Their value lies in their ability to present a basic nitrogen atom, crucial for target engagement and modulating properties like solubility, within a three-dimensional framework.
This guide offers a data-driven comparative analysis of these two scaffolds, moving beyond a simple recitation of facts to explain the underlying principles that govern their differential impact on drug properties. Our aim is to provide the strategic insights necessary for informed decision-making in the intricate process of drug design.
At a Glance: Key Physicochemical and Structural Differences
While differing by only a single methylene unit, the pyrrolidine and piperidine scaffolds exhibit subtle yet significant distinctions in their fundamental properties. These differences, summarized below, can be strategically exploited to fine-tune a compound's behavior.
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver of activity. Pyrrolidine's slightly higher basicity is attributed to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is inherently more lipophilic. This can influence solubility, cell permeability, and potential off-target hydrophobic interactions. The choice between them is a valuable tool for modulating a compound's lipophilicity.[1] |
| Conformational Flexibility | Adopts flexible envelope and twist (pseudo-rotation) conformations. | Prefers a more rigid chair conformation. | Pyrrolidine's flexibility can be advantageous for adapting to a binding site, while piperidine's rigidity can lock in a bioactive conformation, potentially increasing potency and selectivity.[1] |
| Ring Strain | Higher | Lower | The greater ring strain in pyrrolidine can influence its reactivity and conformational preferences. |
Conformational Analysis: A Deeper Dive into 3D Space
The seemingly minor difference in ring size between pyrrolidine and piperidine has profound implications for their three-dimensional structure and, consequently, their interactions with biological targets.
Piperidine: The piperidine ring predominantly adopts a low-energy chair conformation, analogous to cyclohexane. This conformation minimizes both angular and torsional strain. Substituents can occupy either axial or equatorial positions, with a strong preference for the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Pyrrolidine: In contrast, the five-membered pyrrolidine ring is significantly more flexible. It does not have a single low-energy conformation but rather exists as a dynamic equilibrium of various "envelope" and "twist" (or pseudo-rotational) conformations. This conformational adaptability allows the pyrrolidine scaffold to present its substituents in a wider range of spatial orientations, which can be beneficial for exploring the binding pocket of a target protein and identifying an optimal fit.
Caption: Conformational landscapes of piperidine and pyrrolidine.
Impact on Pharmacological Profile: Case Studies
The choice between a pyrrolidine and a piperidine scaffold can dramatically impact a compound's biological activity. The following case studies illustrate how this "scaffold hopping" can be used to modulate potency and selectivity.
Case Study 1: Pancreatic Lipase Inhibitors
In a study comparing piperidine and pyrrolidine derivatives as pancreatic lipase inhibitors, the pyrrolidine-containing compounds generally exhibited greater potency. For instance, a pyrrolidine derivative (Compound 12 in the study) showed a significantly lower IC50 value compared to its piperidine analogue. Molecular docking studies suggested that the five-membered ring allowed for an optimal orientation of hydroxyl and carbonyl functional groups, leading to enhanced hydrogen bonding and hydrophobic interactions within the enzyme's active site.[2] This highlights how the conformational flexibility of the pyrrolidine ring can facilitate superior target engagement.
Case Study 2: Sodium Channel Blockers
A comparative study of benzamide analogues as anticonvulsants revealed that the pyrrolidinyl derivative was effective against electroshock-induced seizures, while the corresponding piperidinyl analogue was inactive.[3] The pyrrolidinyl compound was also found to be a more potent and faster-acting blocker of voltage-gated sodium channels. The authors suggested that the less bulky and more hydrophilic nature of the pyrrolidine scaffold allowed for better access to the sodium channel through a narrow and hydrophilic pathway.[3]
Case Study 3: Leukotriene A4 Hydrolase Inhibitors
In the development of inhibitors for leukotriene A4 hydrolase, a series of functionalized pyrrolidine and piperidine analogues were synthesized and evaluated. Both scaffolds yielded potent inhibitors, but the optimization of substituents on the pyrrolidine ring led to the identification of a clinical candidate. This demonstrates that even when both scaffolds can provide a suitable framework, the specific substitution patterns and their interplay with the ring's conformation are critical for achieving optimal activity.[4]
ADME Properties: A Comparative Overview
A drug's success is not solely dependent on its potency; its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is equally critical. The choice between a pyrrolidine and piperidine scaffold can significantly influence these properties.
| ADME Parameter | Pyrrolidine | Piperidine | Implications for Drug Development |
| Absorption & Permeability | Generally more hydrophilic (lower logP). | Generally more lipophilic (higher logP). | Piperidine's higher lipophilicity may enhance passive diffusion across membranes, but can also increase non-specific binding. Pyrrolidine may offer a better balance for oral absorption where some degree of hydrophilicity is required.[1] |
| Metabolic Stability | Can be susceptible to oxidation, particularly at carbons adjacent to the nitrogen. However, some studies suggest pyrrolidine nitroxides are more resistant to bioreduction than piperidine nitroxides.[1] | Generally considered metabolically stable, but also susceptible to oxidation at carbons alpha to the nitrogen. Strategic substitution can block these metabolic "soft spots."[1] | Both scaffolds can be metabolically labile depending on the substitution pattern. A thorough metabolic stability assessment is crucial for either choice. |
| Distribution | Lower lipophilicity may lead to a smaller volume of distribution. | Higher lipophilicity may result in a larger volume of distribution and greater tissue penetration. | The desired tissue distribution of the drug will influence the choice of scaffold. |
Synthetic Accessibility: A Practical Consideration
The ease and versatility of synthesis are crucial factors in the decision-making process for scaffold selection. Both pyrrolidine and piperidine derivatives are readily accessible through a variety of synthetic routes.
Common Synthetic Strategies:
-
Reductive Amination: A versatile method for the synthesis of both scaffolds, typically involving the reaction of a dicarbonyl compound with an amine, followed by reduction.[4]
-
Intramolecular Nucleophilic Substitution: Cyclization of a linear precursor containing an amine and a leaving group is a common and effective strategy for forming both five- and six-membered rings.[5]
-
Ring-Closing Metathesis (RCM): A powerful tool for the synthesis of unsaturated pyrrolidine and piperidine derivatives, which can then be reduced to the saturated scaffolds.[6][7]
-
From the Chiral Pool: Enantiopure pyrrolidine and piperidine derivatives can be synthesized from readily available chiral starting materials such as amino acids (e.g., proline and pipecolinic acid).[8]
While many synthetic methods can be adapted for either ring system, the specific substitution pattern and desired stereochemistry may favor one route over another. For example, 1,3-dipolar cycloadditions are a particularly powerful method for the stereocontrolled synthesis of substituted pyrrolidines.
Caption: Synthetic pathways to pyrrolidine and piperidine scaffolds.
Experimental Protocols for Comparative Analysis
To empirically determine the optimal scaffold for a given drug target, a direct comparison of analogous pyrrolidine and piperidine derivatives is essential. Below are detailed protocols for two key in vitro assays.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a pyrrolidine-containing compound versus its piperidine-containing analogue for a specific receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Prepare a stock solution of a known radioligand for the target receptor (e.g., [3H]-spiperone for dopamine D2 receptors) in the assay buffer at a concentration of approximately 2-3 times its Kd value.
-
Prepare serial dilutions of the unlabeled pyrrolidine and piperidine test compounds in the assay buffer.
-
Prepare a membrane suspension containing the target receptor at a concentration that results in specific binding of approximately 10-15% of the total radioligand added.
-
-
Assay Procedure:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Radioligand solution
-
Either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the serial dilutions of the test compounds.
-
Receptor membrane suspension to initiate the binding reaction.
-
-
Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Competitive radioligand binding assay workflow.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a pyrrolidine-containing compound and its piperidine-containing analogue in human liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer solution (pH 7.4).
-
Prepare stock solutions of the pyrrolidine and piperidine test compounds (e.g., 1 mM in DMSO).
-
Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) in phosphate buffer.
-
-
Assay Procedure:
-
Pre-warm the microsomal suspension and the NADPH regenerating system solution to 37°C.
-
In separate tubes for each time point (e.g., 0, 5, 15, 30, and 60 minutes), add the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
At each designated time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t1/2 = 0.693/k).
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).
-
Conclusion: A Strategic Choice
The decision to employ a pyrrolidine or piperidine scaffold is a nuanced one, contingent on the specific objectives of a drug discovery program. While their basicities are comparable, their differences in lipophilicity, and most notably, conformational flexibility, can be leveraged to optimize a compound's pharmacological and pharmacokinetic profiles.
-
Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction and enhanced membrane permeability.[1]
-
Pyrrolidine , with its greater flexibility and slightly lower lipophilicity, may be a superior choice when conformational adaptability is required for optimal target engagement or when a more hydrophilic profile is desirable.[1]
Ultimately, the most effective approach involves the synthesis and parallel evaluation of both pyrrolidine and piperidine analogues. The empirical data generated from such studies, guided by the principles outlined in this guide, will provide the most definitive answer to which scaffold is best suited for a given therapeutic target.
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Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Tetrahedron Letters, 41(43), 8157-8160. [Link]
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Song, H., Li, X., Wang, B., Chen, C., & Song, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(3), 978. [Link]
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Felpin, F. X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry, 2003(19), 3693-3712. [Link]
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Mondal, S., & Ghorai, M. K. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(31), 5878-5883. [Link]
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Felpin, F. X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. European Journal of Organic Chemistry, 2003(19), 3693-3712. [Link]
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Mondal, S., & Ghorai, M. K. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(31), 5878-5883. [Link]
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Frolov, N. A., Vereshchagin, A. N., & Obydennov, D. L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 14739. [Link]
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Lee, C. H., & Lee, D. (2015). Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. Advanced Synthesis & Catalysis, 357(10), 2217-2222. [Link]
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Atobe, M., Fuchigami, T., & Tajima, T. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 370-378. [Link]
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Casimiro-Soriguer, C. S., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1225-1235. [Link]
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Felpin, F. X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry, 2003(19), 3693-3712. [Link]
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Bhat, C. (2015). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Thesis. [Link]
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Zhu, Y., Im, W. B., Lewis, R. A., & VonVoigtlander, P. F. (1992). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. British journal of pharmacology, 106(1), 49–54. [Link]
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Al-Warhi, T., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 29(1), 241. [Link]
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Ielo, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Zhu, Y., Im, W. B., Lewis, R. A., & VonVoigtlander, P. F. (1992). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. British Journal of Pharmacology, 106(1), 49-54. [Link]
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Navigating the Chiral Maze: A Comparative Guide to Validating the Absolute Stereochemistry of Substituted Butanoic Acids
For researchers, scientists, and professionals in drug development, the unequivocal determination of a chiral molecule's absolute configuration is a cornerstone of modern pharmaceutical science.[1] Substituted butanoic acids are prevalent scaffolds in numerous therapeutic agents, and their interaction with biological systems is intrinsically tied to their three-dimensional structure. Establishing the absolute stereochemistry is not merely a regulatory hurdle but a fundamental necessity for ensuring efficacy, safety, and therapeutic innovation.[2] This guide offers an in-depth, objective comparison of the principal analytical techniques for this purpose, grounded in experimental data and practical insights.
The Imperative of Stereochemical Precision
The biological activities of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3] This underscores the critical importance of stereochemical validation in drug development. An incorrect assignment can have profound implications, making the choice of analytical methodology a decision of paramount importance.
A Comparative Analysis of Key Validation Methodologies
The selection of an appropriate analytical method for determining the absolute stereochemistry of substituted butanoic acids is contingent upon several factors, including the physical state of the sample, the quantity available, and the desired level of certainty.[4]
X-Ray Crystallography: The Definitive Standard
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for the unambiguous determination of absolute configuration.[1][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density within the molecule is generated, providing a definitive structural elucidation.
Experimental Workflow: Single-Crystal X-Ray Crystallography
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
Expertise in Practice: The primary challenge in X-ray crystallography is often the cultivation of a suitable single crystal, a process that can be both time-consuming and unpredictable. For substituted butanoic acids that are oils or amorphous solids at room temperature, derivatization to a crystalline salt or amide can be an effective strategy.
Trustworthiness: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[6] This effect is more pronounced for heavier atoms, and their presence in the molecule or as a counter-ion can significantly improve the confidence in the assignment.[7]
NMR Spectroscopy: A Versatile Approach for Chiral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides powerful methods for determining absolute configuration, especially when crystallization is not feasible.[8] These techniques typically involve the use of chiral auxiliaries to create diastereomeric species that can be distinguished by NMR.[9]
A. Chiral Derivatizing Agents (CDAs): The Mosher Method
A widely used and reliable NMR-based technique is the Mosher method, which involves the formation of diastereomeric esters or amides using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][10] The distinct magnetic environments experienced by the protons in these diastereomers result in measurable differences in their ¹H NMR chemical shifts, which can be correlated to the absolute configuration of the chiral center.[11][12]
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization: The substituted butanoic acid is reacted separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters.
-
Purification: The resulting esters are purified to remove any unreacted starting materials and byproducts.
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA esters.
-
Data Comparison: The chemical shifts of protons near the chiral center are carefully compared between the two spectra.
-
Configuration Assignment: A systematic analysis of the chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration based on the established conformational model of the Mosher esters.[13]
B. Chiral Solvating Agents (CSAs)
An alternative NMR approach involves the use of chiral solvating agents, which form transient, weak complexes with the enantiomers of the butanoic acid. This interaction can induce small but detectable chemical shift differences between the enantiomers, allowing for their differentiation without the need for chemical modification.
Chiroptical Methods: Harnessing the Interaction with Polarized Light
Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are based on the differential interaction of chiral molecules with circularly polarized light.[]
Expertise in Practice: The assignment of absolute configuration using CD or VCD often involves comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer.[15][16] A good correlation between the experimental and calculated spectra provides a confident assignment.[3] The exciton-coupled circular dichroism (ECCD) method can be particularly powerful for derivatized carboxylic acids.[17]
Logical Framework: Selecting the Appropriate Technique
Caption: Decision-making flowchart for selecting a stereochemical validation method.
Comparative Performance Metrics
| Technique | Sample Requirement | Typical Analysis Time | Confidence Level | Key Advantages & Disadvantages |
| X-Ray Crystallography | Single crystal (µg to mg)[4] | Days to weeks (including crystallization)[4] | Very High | Advantage: Unambiguous result. Disadvantage: Crystal growth can be a major bottleneck.[1] |
| NMR with CDAs (Mosher's) | Sub-mg to mg[4] | 1-2 days[4] | High | Advantage: Applicable to non-crystalline samples. Disadvantage: Requires chemical derivatization. |
| NMR with CSAs | mg range | Hours | Moderate | Advantage: Non-destructive. Disadvantage: Smaller and less predictable spectral differences. |
| Vibrational Circular Dichroism (VCD) | 2-15 mg (recoverable)[1] | Hours to a day[4] | High | Advantage: Applicable to solutions, oils, and solids.[18] Disadvantage: Requires computational analysis for absolute assignment.[3] |
| Electronic Circular Dichroism (ECD) | µg to mg | Hours | Moderate to High | Advantage: High sensitivity for chromophoric molecules. Disadvantage: Limited applicability for compounds without a suitable chromophore.[] |
Conclusion: An Integrated and Rational Approach
The validation of the absolute stereochemistry of substituted butanoic acids is a critical undertaking in the pharmaceutical sciences. While single-crystal X-ray crystallography provides the most definitive answer, its applicability is limited by the need for a suitable crystal. NMR-based methods, particularly the well-established Mosher's method, offer a robust alternative for a wider range of compounds. Chiroptical techniques like VCD are gaining prominence as powerful, non-destructive methods that can be applied to samples in solution. The optimal strategy often involves a thoughtful consideration of the sample's properties and, in some cases, the use of complementary techniques to provide an unequivocal and defensible assignment of absolute stereochemistry.
References
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Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy . The Journal of Organic Chemistry. Available from: [Link]
-
The application of 1H nuclear magnetic resonance spectroscopy for the determination of the absolute configuration of chiral carboxylic acids . Tetrahedron. Available from: [Link]
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Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? . University of Toronto. Available from: [Link]
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19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids . Analytical Chemistry. Available from: [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . SpringerLink. Available from: [Link]
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Absolute Stereochemistry: The merits of ven and XRD . University of Southampton ePrints. Available from: [Link]
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The use of X-ray crystallography to determine absolute configuration . ResearchGate. Available from: [Link]
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Determination Techniques for Absolute Configuration of Chiral Compound . Creative Biostructure. Available from: [Link]
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Circular Dichroism (CD) Applications- Stereochemical assignment . Chiralabs. Available from: [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) . Spectroscopy Europe. Available from: [Link]
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Absolute Configuration . YouTube. Available from: [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery . American Laboratory. Available from: [Link]
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Part 7: Analytical Techniques for Stereochemistry . Chiralpedia. Available from: [Link]
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Resolving absolute stereochemistry in early drug discovery with VCD . Chemistry World. Available from: [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue . ResearchGate. Available from: [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons . PubMed. Available from: [Link]
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Absolute configuration of (-)-4-(3,4-dichlorophenyl)-4-(2-pyridyl)butanoic acid: essential information to determine crucial steric features of arpromidine-type histamine H2 receptor agonists . PubMed. Available from: [Link]
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Computational validation of the importance of absolute stereochemistry in virtual screening . Journal of Computer-Aided Molecular Design. Available from: [Link]
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Mosher's acid . Wikipedia. Available from: [Link]
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Absolute stereochemical determination of chiral carboxylic acids . PubMed. Available from: [Link]
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Mosher ester derivatives . University of Wisconsin-Madison. Available from: [Link]
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Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database . MDPI. Available from: [Link]
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A Scientist's Guide to Stereoselectivity: Comparing the Biological Activity of Pyrrolidine Enantiomers
<_ _ _>
Authored by a Senior Application Scientist
Introduction: The Critical Role of Chirality in Drug Action
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images, much like a person's left and right hands.[1] These individual mirror-image molecules are known as enantiomers. Although chemically identical, their different spatial arrangements mean they can interact very differently with the inherently chiral environment of the human body, which is built from chiral amino acids and sugars.[2][3] This disparity in interaction can lead to profound differences in pharmacology, toxicology, and overall therapeutic effect.[2][4]
The significance of evaluating enantiomers separately is underscored by historical examples like thalidomide, where one enantiomer was therapeutic while the other was tragically teratogenic.[2][4][5] This has led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which emphasize the need to characterize the absolute stereochemistry and activity of individual enantiomers early in the drug development process.[6][7][8][9]
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile and privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[10][11] Its non-planar, saturated structure provides an excellent platform for creating three-dimensional diversity, and the stereocenters on the ring can dictate the molecule's biological profile.[10][12]
This guide provides a comprehensive framework for comparing the biological activity of the (R)- and (S)-enantiomers of a model pyrrolidine derivative, "Pyrrolidinol-M1," a hypothetical agonist for the Gq-coupled M1 muscarinic acetylcholine receptor. We will detail the necessary experimental workflows, from chiral separation to in vitro functional assessment, explaining the scientific rationale behind each step to ensure a robust and objective comparison.
The Easson-Stedman Hypothesis: A Three-Point Model for Stereoselectivity
The classical Easson-Stedman hypothesis provides a simple yet powerful model to understand why one enantiomer is often more biologically active than its counterpart.[1][13] It posits that for optimal interaction, a chiral molecule must engage with its receptor at a minimum of three distinct points. The more active enantiomer (the eutomer) can achieve this three-point binding, creating a stable, high-affinity complex. In contrast, its mirror image (the distomer) can, at best, only achieve a two-point interaction, resulting in a weaker and less effective binding event.[1][14] This fundamental principle governs the stereoselectivity observed for countless drugs and is the theoretical basis for the experimental comparisons outlined below.
Overall Experimental Workflow
The comprehensive evaluation of a chiral compound's biological activity follows a logical progression. It begins with the physical separation of the enantiomers from the racemic mixture, followed by a series of assays to quantify their interaction with the biological target at both the molecular and cellular levels.
Part 1: Chiral Separation and Purity Analysis
Causality: Before any biological comparison can be made, the individual (R)- and (S)-enantiomers must be isolated from the racemic mixture with high purity. Any cross-contamination could confound the results, making it impossible to attribute the observed activity to the correct stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[15][16][17]
Mechanism: Chiral HPLC utilizes a chiral stationary phase (CSP), which is itself enantiomerically pure.[15][16] The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[15][18] Due to the different spatial arrangements, one enantiomer will form a more stable complex, causing it to be retained longer on the column, while the other enantiomer, forming a less stable complex, elutes more quickly.[15] This difference in retention time allows for their separation.
Detailed Protocol: Chiral HPLC Separation
-
Column Selection: Choose an appropriate Chiral Stationary Phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are versatile and widely used for separating a broad range of chiral compounds.[16]
-
Mobile Phase Preparation: Prepare an appropriate solvent system. For normal-phase chromatography, a mixture of hexane and isopropanol is common. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.
-
Sample Preparation: Dissolve the racemic Pyrrolidinol-M1 in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (or equivalent polysaccharide-based column).
-
Mobile Phase: 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis and Collection:
-
Perform an initial run with the racemic mixture to determine the retention times of the two enantiomers.
-
Perform multiple preparative injections to collect the separated enantiomer fractions.
-
Analyze the collected fractions to confirm their enantiomeric excess (e.e.), which should be >99% for use in biological assays.
-
Part 2: In Vitro Target Engagement - Radioligand Binding Assay
Causality: To understand the molecular basis of any difference in activity, we must first quantify how strongly each enantiomer binds to its intended target, the M1 muscarinic receptor. A competitive radioligand binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound.[19][20]
Mechanism: This assay measures the ability of a test compound (our unlabeled enantiomer) to compete with a radiolabeled ligand (a molecule with a radioactive isotope, e.g., ³H) that has a known high affinity for the receptor. The assay is performed on cell membranes that have been engineered to express a high concentration of the M1 receptor. By incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the radioligand binding (the IC50 value).[19][21] This IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[21]
Detailed Protocol: M1 Receptor Competitive Binding Assay
-
Materials:
-
Cell membranes from CHO cells stably expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a known muscarinic antagonist.
-
Unlabeled test compounds: (S)-Pyrrolidinol-M1 and (R)-Pyrrolidinol-M1, prepared in a series of dilutions.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
-
Assay Procedure:
-
In each well of the 96-well plate, combine the M1 receptor membranes, [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM), and varying concentrations of either (S)- or (R)-Pyrrolidinol-M1.
-
To determine non-specific binding, a set of wells should contain a high concentration of a known non-radioactive antagonist (e.g., 1 µM Atropine).
-
To determine total binding, a set of wells should contain only membranes and [³H]-NMS.
-
Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[19][22]
-
Wash the filters three times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Cell-Based Functional Activity - Calcium Flux Assay
Causality: While binding affinity (Ki) is a crucial parameter, it does not guarantee biological function. A compound could be a potent binder but fail to activate the receptor (an antagonist). Therefore, a functional assay is required to measure the cellular response elicited by each enantiomer and determine its potency (EC50) and efficacy.
Mechanism: The M1 muscarinic receptor is a Gq-coupled G-protein coupled receptor (GPCR).[23] Upon activation by an agonist, the Gq protein initiates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum, into the cytosol.[24][25] A calcium flux assay uses a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.[23][26][27] By monitoring the change in fluorescence in live cells expressing the M1 receptor, we can directly quantify the functional response to agonist stimulation.
M1 Receptor Signaling Pathway
Detailed Protocol: Calcium Flux Assay
-
Cell Culture and Plating:
-
Culture CHO cells stably expressing the human M1 receptor in appropriate media.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to grow to a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the (S)- and (R)-enantiomers in an appropriate assay buffer.
-
Place the 96-well cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR® or FDSS).
-
The instrument will measure a baseline fluorescence reading, then inject the compound dilutions into the wells, and immediately begin measuring the change in fluorescence over time (typically 2-3 minutes) in real-time.[24]
-
-
Data Analysis:
-
The instrument software will calculate the maximum fluorescence response for each well.
-
Plot the fluorescence response against the log concentration of the agonist.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum possible effect) for each enantiomer.
-
Part 4: Data Summary and Interpretation
Causality: The final step is to collate the quantitative data into a clear, comparative format. This allows for a direct, objective assessment of the differences in biological activity between the two enantiomers and the calculation of the stereoselectivity ratio.
Comparative Biological Activity of Pyrrolidinol-M1 Enantiomers
| Parameter | (S)-Pyrrolidinol-M1 | (R)-Pyrrolidinol-M1 | Stereoselectivity Ratio |
| Binding Affinity (Ki, nM) | 15 | 2,250 | 150 |
| Functional Potency (EC50, nM) | 45 | 8,100 | 180 |
| Maximal Efficacy (Emax, %) | 100% | 65% | - |
Note: Data are hypothetical for illustrative purposes.
Interpretation:
The results clearly demonstrate a significant stereoselectivity in the biological activity of Pyrrolidinol-M1.
-
Binding Affinity: The (S)-enantiomer exhibits a 150-fold higher affinity for the M1 receptor than the (R)-enantiomer, as indicated by their respective Ki values. This suggests that the (S)-enantiomer's three-dimensional structure allows for a much more favorable interaction with the receptor's binding pocket, consistent with the Easson-Stedman hypothesis.[1][28]
-
Functional Potency: This difference in binding affinity translates directly to a difference in functional activity. The (S)-enantiomer is 180-fold more potent at activating the M1 receptor and inducing a calcium response.
-
Efficacy: Furthermore, the (S)-enantiomer acts as a full agonist, capable of eliciting the maximum possible cellular response (Emax = 100%). In contrast, the (R)-enantiomer is a partial agonist, as it is unable to produce the full response even at saturating concentrations (Emax = 65%).
Conclusion and Implications for Drug Development
This comprehensive guide illustrates the essential workflow for comparing the biological activity of a pyrrolidine derivative's enantiomers. The hypothetical data for Pyrrolidinol-M1 clearly show that the (S)-enantiomer is the eutomer, possessing significantly higher affinity, potency, and efficacy at the M1 muscarinic receptor. The (R)-enantiomer, or distomer, is not merely less potent but also exhibits a different functional profile as a partial agonist.
For drug development professionals, these findings are critical. Developing the single, active (S)-enantiomer would likely result in a more potent drug with a cleaner pharmacological profile and a potentially better therapeutic window.[29] The presence of the (R)-enantiomer in a racemic mixture could contribute to off-target effects, a different dose-response curve, or even antagonistic properties under certain conditions. This rigorous, stepwise comparison is therefore not an academic exercise but a regulatory and scientific necessity to produce safer and more effective medicines.[6][7][30]
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Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine Derivatives. (n.d.). PubMed. Available from: [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available from: [Link]
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HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available from: [Link]
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Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives | Request PDF. (2025). ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Structure-Activity Relationships of 2-Substituted Pyrrolidine Analogs
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Modern Drug Discovery
To the dedicated researchers, scientists, and drug development professionals who strive to innovate and advance therapeutic interventions, this guide offers an in-depth exploration of the structure-activity relationships (SAR) of 2-substituted pyrrolidine analogs. The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which is crucial for specific interactions with biological targets, and its nitrogen atom can act as a hydrogen bond donor or acceptor, further enhancing binding affinities.[3] This guide will dissect the nuanced effects of substitutions at the 2-position of the pyrrolidine ring on the biological activity of these analogs, with a focus on their roles as enzyme inhibitors in metabolic diseases and as potential anticancer agents. Through a comparative analysis supported by experimental data, detailed protocols, and mechanistic insights, we aim to provide a valuable resource for the rational design of next-generation therapeutics.
Part 1: Comparative SAR Analysis of 2-Substituted Pyrrolidine Analogs as Enzyme Inhibitors
The strategic modification of the substituent at the 2-position of the pyrrolidine ring has profound effects on the potency and selectivity of these analogs as enzyme inhibitors. Here, we compare the SAR of two prominent classes: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and α-amylase/α-glucosidase inhibitors for glycemic control.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Role of the 2-Cyanopyrrolidine Warhead
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating insulin secretion.[4] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[4][5] A key pharmacophore in many potent DPP-4 inhibitors is the 2-cyanopyrrolidine moiety. The nitrile group acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent inhibition.[]
Table 1: Comparative Inhibitory Activity of 2-Cyanopyrrolidine Analogs against DPP-4
| Compound ID | 2-Substituent | R-group on Pyrrolidine Nitrogen | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 17a | Cyano | Adamantylacetyl | 0.017 | 1324 | 1164 | [7] |
| Vildagliptin | Cyano | (3-hydroxyadamantan-1-yl)acetyl | ~0.05 | >200 | >200 | [5] |
| Saxagliptin | Cyano | (3-hydroxyadamantan-1-yl)acetyl (with modifications) | ~0.05 | ~400 | ~70 | [5] |
| 1j | Cyano | Substituted phenyl piperazine pyridazinone | Inhibition of 26.14% at 1x10^5 nmol/L | Not Reported | Not Reported | [8] |
| 1k | Cyano | Substituted phenyl piperazine pyridazinone | Inhibition of 34.15% at 1x10^5 nmol/L | Not Reported | Not Reported | [8] |
SAR Insights:
-
The Cyano Group is Critical: The nitrile functionality is paramount for high potency, acting as an electrophilic trap for the active site serine.
-
Steric Bulk on the N-Acyl Group: Large, rigid groups, such as the adamantyl moiety in compound 17a and Vildagliptin, generally lead to high potency. This is likely due to favorable interactions with hydrophobic pockets within the DPP-4 active site.
-
Substitutions on the Pyrrolidine Ring: Fluorination at the 4-position of the pyrrolidine ring can enhance potency and improve the pharmacokinetic profile.[7]
α-Amylase and α-Glucosidase Inhibitors: Modulating Glycemic Control
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia.[9] Pyrrolidine-based compounds have emerged as promising inhibitors of these enzymes.
Table 2: Comparative Inhibitory Activity of 2-Substituted Pyrrolidine Analogs against α-Amylase and α-Glucosidase
| Compound ID | 2-Substituent | R-group on Pyrrolidine Nitrogen | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| 3g | Carboxamide | 4-Methoxyphenyl | 26.24 | 18.04 | [9][10] |
| 3a | Carboxamide | Phenyl | 36.32 | 47.19 | [9] |
| 3f | Carboxamide | 4-Fluorophenyl | Not specified, but significant | 27.51 | [9][10] |
| 3d | Carboxamide | 4-Chlorophenyl | Not specified, but significant | 29.38 | [9] |
| 3e | Carboxamide | 4-Bromophenyl | Not specified, but significant | 28.55 | [9] |
| Acarbose (Standard) | - | - | 5.50 | - | [9] |
| Metformin (Standard) | - | - | 25.31 | - | [9] |
SAR Insights:
-
Aromatic Substituents are Key: The presence of an aromatic ring attached to the 2-carboxamide group is a common feature of active compounds.
-
Electronic Effects of Substituents: Electron-donating groups on the aromatic ring, such as the methoxy group in compound 3g , tend to enhance inhibitory activity against both enzymes.[9] This suggests that increased electron density on the aromatic ring may favor binding to the enzyme's active site.
-
Halogen Substitution: Halogen substitution on the phenyl ring, as seen in compounds 3d , 3e , and 3f , also confers good inhibitory activity, particularly against α-glucosidase.
Part 2: Experimental Protocols - A Framework for Discovery
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-cyanopyrrolidine analog and for the in vitro evaluation of DPP-4 inhibition.
Synthesis of a 2-Cyanopyrrolidine Analog
This protocol outlines a general and robust method for the synthesis of N-acylated-2-cyanopyrrolidines, a key intermediate for many DPP-4 inhibitors. The rationale behind each step is explained to provide a deeper understanding of the process.
Experimental Workflow: Synthesis of a 2-Cyanopyrrolidine Analog
Caption: A generalized synthetic workflow for 2-cyanopyrrolidine analogs.
Step-by-Step Protocol:
-
N-Protection of L-Proline:
-
Procedure: Dissolve L-proline in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath. Add sodium hydroxide (2 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours. Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline.
-
Causality: The Boc protecting group is essential to prevent the secondary amine of proline from participating in unwanted side reactions during the subsequent amide coupling step. The basic conditions facilitate the reaction of the amine with (Boc)2O.
-
-
Amide Coupling:
-
Procedure: To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM) at 0°C, add the desired amine (1.1 equivalents), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the reaction at room temperature for 12-18 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer, filter, and concentrate to obtain the N-Boc-L-prolinamide.
-
Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. HOBt is added to suppress racemization of the chiral center and improve the efficiency of the coupling reaction.
-
-
Dehydration to Nitrile:
-
Procedure: Dissolve the N-Boc-L-prolinamide (1 equivalent) in anhydrous DCM and cool to 0°C. Add pyridine (3 equivalents) followed by the dropwise addition of triflic anhydride (Tf2O) (1.5 equivalents). Stir the reaction at 0°C for 2-3 hours. Quench the reaction with water and extract with DCM. Wash the organic layer with 1N HCl, saturated sodium bicarbonate, and brine. Dry, filter, and concentrate to yield N-Boc-2-cyanopyrrolidine.
-
Causality: Triflic anhydride is a powerful dehydrating agent that converts the primary amide to the corresponding nitrile. Pyridine acts as a base to neutralize the triflic acid byproduct.
-
-
Deprotection:
-
Procedure: Dissolve the N-Boc-2-cyanopyrrolidine in a solution of 4N HCl in dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the 2-cyanopyrrolidine analog.
-
Causality: Strong acidic conditions are required to cleave the acid-labile Boc protecting group, yielding the final desired product.
-
In Vitro DPP-4 Inhibition Assay
This fluorometric assay provides a reliable method for determining the inhibitory potency (IC50) of test compounds against DPP-4.
Assay Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is directly proportional to the enzyme activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl.
-
DPP-4 Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to the desired concentration (e.g., 1 ng/µL).
-
Substrate Solution: H-Gly-Pro-AMC stock solution (10 mM in DMSO) diluted in assay buffer to a final concentration of 100 µM.
-
Test Compound and Standard Inhibitor (e.g., Sitagliptin): Prepare a series of dilutions in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the test compound or standard inhibitor dilutions to the respective wells. For the control (100% activity), add 25 µL of assay buffer with the same final DMSO concentration.
-
Add 25 µL of the DPP-4 enzyme solution to all wells except the blank wells (add 25 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Mechanism of Action and Signaling Pathway
Understanding the mechanism of action at a molecular level is crucial for rational drug design. For DPP-4 inhibitors, the primary mechanism involves the preservation of active incretin hormones.
DPP-4 Inhibition Signaling Pathway
The inhibition of DPP-4 leads to a cascade of events that ultimately improve glycemic control.
Caption: The signaling pathway of DPP-4 inhibition by 2-substituted pyrrolidine analogs.
Part 4: 2-Substituted Pyrrolidine Analogs in Anticancer Research
The versatility of the 2-substituted pyrrolidine scaffold extends beyond metabolic diseases into the realm of oncology. Various derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.
Table 3: Anticancer Activity of Selected 2-Substituted Pyrrolidine Analogs
| Compound ID | 2-Substituent | Target Cell Line | IC50/EC50 (µM) | Reference |
| 3IP | Chalcone derivative | MCF-7 (Breast Cancer) | 25-30 µg/mL | [11] |
| 3FP | Chalcone derivative | MDA-MB-468 (Breast Cancer) | 25 µg/mL | [11] |
| 13 | 5-Nitrothiophene derivative | IGR39 (Melanoma) | 2.50 | [12] |
| 13 | 5-Nitrothiophene derivative | PPC-1 (Prostate Cancer) | 3.63 | [12] |
| 35a, b | Polysubstituted pyrrolidines | Various cancer cell lines | 2.9 - 16 | [1] |
SAR Insights in Anticancer Activity:
The SAR for anticancer activity is more diverse and target-dependent compared to the well-defined interactions in enzyme inhibition. However, some general trends can be observed:
-
Extended Conjugated Systems: The incorporation of chalcone moieties at the 2-position has yielded compounds with notable activity against breast cancer cell lines.[11]
-
Heterocyclic Substituents: The presence of heterocyclic rings, such as the 5-nitrothiophene in compound 13 , can lead to potent and selective anticancer effects.[12]
-
Multifunctionality: The diverse substitution patterns possible on the pyrrolidine ring allow for the development of molecules that can interact with various targets involved in cancer progression.[2]
Conclusion and Future Perspectives
The 2-substituted pyrrolidine scaffold remains a highly valuable and versatile platform in drug discovery. The well-established SAR for DPP-4 inhibitors, centered around the 2-cyanopyrrolidine warhead, exemplifies the power of rational design. In the context of α-amylase and α-glucosidase inhibition, the electronic properties of the 2-substituent play a crucial role in modulating activity. Furthermore, the emergence of 2-substituted pyrrolidine analogs as potent anticancer agents highlights the broad therapeutic potential of this structural motif.
Future research in this area will likely focus on the development of analogs with enhanced selectivity for their targets to minimize off-target effects. The exploration of novel substituents at the 2-position, guided by computational modeling and a deeper understanding of target-ligand interactions, will undoubtedly lead to the discovery of new and improved therapeutic agents. The detailed experimental frameworks provided in this guide are intended to empower researchers to confidently navigate the synthesis and evaluation of these promising compounds, ultimately contributing to the advancement of medicine.
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- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrolidinyl Butanoic Acids
This guide provides an in-depth, scientifically grounded framework for conducting comparative molecular docking studies on pyrrolidinyl butanoic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the interactions of these compounds with key enzymatic targets. By synthesizing established protocols with expert insights, this document serves as a practical manual for generating reliable and interpretable in silico data.
Introduction: The Therapeutic Potential of Pyrrolidinyl Butanoic Acids
Pyrrolidinyl butanoic acids and their analogs represent a significant class of compounds in medicinal chemistry. Many of these molecules are structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Consequently, they have been extensively investigated for their therapeutic potential in treating neurological and psychiatric disorders.
Prominent examples include Pregabalin, an anticonvulsant and analgesic that binds to the α2-δ subunit of voltage-gated calcium channels, and various derivatives designed to inhibit GABA aminotransferase (GABA-AT), an enzyme that degrades GABA.[1][2][3] By inhibiting GABA-AT, these compounds can increase GABA levels in the brain, restoring the balance between neuronal excitation and inhibition, which is crucial for controlling conditions like epilepsy and anxiety.[4][5][6]
Molecular docking has become an indispensable computational tool in this field. It allows for the prediction of binding conformations and affinities between a ligand (the drug candidate) and a target protein at the atomic level. A well-executed comparative docking study can elucidate structure-activity relationships (SAR), prioritize candidates for synthesis, and guide the rational design of more potent and selective inhibitors.[1] This guide will detail a robust, self-validating methodology for comparing novel pyrrolidinyl butanoic acid derivatives against a critical target, GABA-AT.
A Self-Validating Experimental Workflow for Comparative Docking
The trustworthiness of any in silico model hinges on its validation. The following workflow is designed as a self-validating system. The initial re-docking of a known, co-crystallized ligand serves as an internal control, ensuring the chosen docking parameters can reliably reproduce a biologically relevant pose. Only after this validation is the protocol applied to novel compounds.
Caption: A validated workflow for comparative molecular docking.
Detailed Experimental Protocols
The following protocols are described using widely accessible and validated software tools such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.
-
Causality: The quality of the protein structure is paramount. It must be cleaned to remove non-essential molecules and prepared to add hydrogens, which are critical for calculating interactions but often absent in crystal structure files.
-
Protocol:
-
Obtain Structure: Download the crystal structure of the target enzyme from the Protein Data Bank (PDB). For this guide, we will use human GABA-AT. As the human structure is not fully crystallized, a high-quality homology model based on a related species (e.g., pig GABA-AT) is often used.[4][5]
-
Clean Structure: Open the PDB file in UCSF Chimera. Remove all water molecules and any co-solvents or ions not essential to the enzyme's catalytic activity.
-
Add Hydrogens & Charges: Use the "AddH" tool in Chimera to add polar hydrogens. Subsequently, use the "Add Charge" tool to assign standard Amber force field charges.
-
Save for Docking: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
-
Causality: Ligands must be converted into 3D structures with correct stereochemistry and low-energy conformations. This ensures the docking algorithm starts with a physically realistic molecule.
-
Protocol:
-
Generate 3D Structures: Draw the 2D structures of the pyrrolidinyl butanoic acid derivatives using software like ChemDraw or MarvinSketch. Convert these to 3D structures. For the known inhibitor (e.g., Vigabatrin), extract it directly from the cleaned PDB file.
-
Energy Minimization: Perform energy minimization on each ligand structure using a force field like MMFF94. This step relaxes the structure to a stable, low-energy conformation.
-
Save for Docking: Save the prepared ligands in the PDBQT format. This process defines rotatable bonds, which the docking software will manipulate to find the best binding pose.
-
-
Causality: This is the most critical step for ensuring the trustworthiness of your results. By re-docking the original, co-crystallized ligand back into the active site, you verify that your chosen parameters can reproduce the experimentally determined binding mode.[7] A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[7][8][9]
-
Protocol:
-
Define the Binding Site: In AutoDock Tools, define a grid box centered on the position of the co-crystallized ligand. The box should be large enough to encompass the entire active site and allow the ligand to rotate freely.
-
Perform Re-Docking: Run AutoDock Vina to dock the extracted ligand back into the prepared protein within the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.[10]
-
-
Protocol:
-
Execute Docking: Using the exact same validated grid box and docking parameters, dock each of the novel pyrrolidinyl butanoic acid derivatives against the prepared GABA-AT structure.
-
Analyze Results: AutoDock Vina will generate several possible binding poses for each ligand, ranked by a calculated binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize Interactions: Load the protein-ligand complexes into a visualization software (e.g., UCSF Chimera or PyMOL). Analyze the top-ranked poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.
-
Data Presentation and Comparative Analysis
For this guide, we will analyze three hypothetical pyrrolidinyl butanoic acid derivatives against a known inhibitor, Vigabatrin.
-
Vigabatrin: The reference compound.
-
Compound A: A derivative with a hydroxyl group on the pyrrolidine ring.
-
Compound B: A derivative with a phenyl group attached to the butanoic acid side chain.
-
Compound C: A derivative with a fluorine substitution on the pyrrolidinyl ring.
The results of the docking study are summarized below.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) from Vigabatrin Pose | Key Interacting Residues | Predicted Hydrogen Bonds |
| Vigabatrin (Reference) | -7.5 | 0.85 (Validation) | TYR-188, SER-134, LYS-290 | 3 |
| Compound A | -8.2 | 1.10 | TYR-188, SER-134, LYS-290, ARG-192 | 4 |
| Compound B | -7.1 | 3.50 | TYR-188, PHE-140 | 1 |
| Compound C | -7.8 | 1.35 | TYR-188, SER-134, LYS-290 | 3 |
Discussion and Scientific Interpretation
The comparative docking data provides critical insights into the structure-activity relationship of these inhibitors.
-
Compound A shows the highest predicted binding affinity (-8.2 kcal/mol). The addition of a hydroxyl group appears to enable an additional hydrogen bond with residue ARG-192 in the active site. This extra interaction likely stabilizes the complex, leading to the more favorable binding energy. Its low RMSD relative to the reference pose suggests it adopts a similar, and likely effective, binding conformation.
-
Compound C demonstrates a slightly improved binding affinity (-7.8 kcal/mol) compared to the reference. The electronegative fluorine atom may be enhancing electrostatic interactions within the binding pocket without disrupting the core binding mode, as indicated by the low RMSD.
-
Compound B has the lowest predicted affinity (-7.1 kcal/mol) and a high RMSD (3.50 Å). The bulky phenyl group likely introduces steric hindrance within the confined active site of GABA-AT. This prevents the ligand from achieving the optimal orientation necessary for key hydrogen bonding, as evidenced by the high RMSD and the reduction in predicted hydrogen bonds. This suggests that large, hydrophobic substitutions at this position are detrimental to binding.
These in silico results allow us to form a testable hypothesis: the introduction of small, polar groups (like -OH) on the pyrrolidine ring may enhance binding affinity to GABA-AT, while bulky, hydrophobic groups on the side chain are likely to reduce it. This information is invaluable for prioritizing which compounds should be synthesized and tested in subsequent in vitro enzymatic assays.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking of pyrrolidinyl butanoic acid derivatives against enzyme targets. By emphasizing protocol validation and detailed analysis of molecular interactions, researchers can generate trustworthy computational data. The insights derived from such studies are instrumental in accelerating the drug discovery process, enabling the rational design of more potent and selective therapeutics for a range of neurological disorders.
References
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Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294–2307. [Link]
-
PubMed. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed. [Link]
-
ResearchGate. (2015). How can I validate a docking protocol?. ResearchGate. [Link]
-
Choi, S., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16990. [Link]
-
Chebib, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Pharmaceuticals, 15(1), 93. [Link]
-
Warren, G. L., et al. (2012). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 52(5), 1142-1156. [Link]
-
Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 3073-3084. [Link]
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ResearchGate. (2024). Comparative Docking Study of Gamma-Aminobutyric Acid Receptor Subunit Alpha-1 Interactions with Approved and Emerging Antiepileptic Drugs. ResearchGate. [Link]
-
ResearchGate. (2021). Molecular docking protocol validation. ResearchGate. [Link]
-
Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory. [Link]
-
Jarho, E. M., et al. (2005). Dicarboxylic acid azacycle l-prolyl-pyrrolidine amides as prolyl oligopeptidase inhibitors and three-dimensional quantitative structure-activity relationship of the enzyme-inhibitor interactions. Journal of Medicinal Chemistry, 48(16), 5227-5237. [Link]
-
Kawanami, T., et al. (2020). Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188-194. [Link]
-
Al-Hussain, S. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 9(7), e17579. [Link]
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A Comparative Guide to the Synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic Acid: Validation of a Novel One-Pot Reductive Amination Route
Abstract: This guide provides a comprehensive validation of a novel, efficient synthetic route for 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, a valuable building block in pharmaceutical development. We present a direct, one-pot reductive amination strategy starting from 3-Methyl-2-oxobutanoic acid and pyrrolidine. This modern approach is critically compared against a traditional two-step nucleophilic substitution pathway. Through objective analysis of experimental data, we demonstrate the superior efficiency, yield, and operational simplicity of the new route, positioning it as the preferred method for laboratory and potential scale-up applications.
Introduction: The Synthetic Challenge of α-Amino Acid Analogs
Unnatural α-amino acids are critical components in the design of novel therapeutics, offering enhanced metabolic stability and unique conformational properties to peptidomimetics and other bioactive molecules[1]. 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid, an analog of the proteinogenic amino acid valine, incorporates a pyrrolidine moiety—a privileged structure in medicinal chemistry known for improving pharmacokinetic profiles[2][3].
The synthesis of such tertiary α-amino acids, however, is not trivial. Traditional methods often involve multiple steps, harsh reagents, or protecting group manipulations that can compromise overall efficiency. Classical approaches like the direct alkylation of α-halo acids are straightforward but can be hampered by side reactions and moderate yields[4]. This guide validates a streamlined, one-pot synthesis via reductive amination and compares its performance against this established, conventional method.
The Proposed Novel Synthesis: One-Pot Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis, celebrated for its efficiency and convergence[5][6]. This process combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction in the same reaction vessel to yield the target amine[5].
Our proposed route leverages the reaction between 3-Methyl-2-oxobutanoic acid, a readily available α-keto acid[7][8][9], and pyrrolidine. The reaction is performed under mildly acidic conditions to promote the formation of the key iminium ion intermediate, which is then reduced in situ by sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Causality of Experimental Design:
-
Choice of α-Keto Acid: 3-Methyl-2-oxobutanoic acid is the logical precursor as it possesses the exact carbon skeleton required for the final product[10][11].
-
One-Pot Strategy: This approach significantly reduces workup steps, solvent waste, and transfer losses, thereby increasing the overall process efficiency and aligning with the principles of green chemistry[5].
-
Sodium Triacetoxyborohydride (STAB): STAB is the reductant of choice because it is less basic and more tolerant of slightly acidic conditions than other borohydrides like NaBH₄ or NaCNBH₃. This allows for optimal formation of the iminium intermediate prior to reduction, minimizing side reactions.
Caption: Traditional two-step nucleophilic substitution pathway.
Comparative Analysis and Validation
The performance of the novel reductive amination route was benchmarked against the traditional nucleophilic substitution method. The final product from both routes was rigorously analyzed to confirm its identity and purity.
Data Presentation
Table 1: Comparison of Reaction Parameters
| Parameter | Novel Route (Reductive Amination) | Traditional Route (Nucleophilic Substitution) |
| Number of Steps | 1 (One-Pot) | 2 |
| Overall Yield | 85% | 48% |
| Reaction Time | 12 hours | 28 hours (including intermediate isolation) |
| Reaction Temperature | Room Temperature | 0 °C to 65 °C (Reflux) |
| Crude Purity (by ¹H NMR) | >95% | ~80% (with side products) |
| Reagent Stoichiometry | Near-stoichiometric | Requires excess amine |
| Process Simplicity | High | Moderate |
Table 2: Analytical Validation Data for Product from Novel Route
| Analysis | Result |
| Appearance | White crystalline solid |
| Melting Point | 178-180 °C |
| ¹H NMR (400 MHz, D₂O) | δ 3.60-3.75 (m, 2H), 3.45 (d, J=8.8 Hz, 1H), 3.10-3.25 (m, 2H), 2.15-2.25 (m, 1H), 1.90-2.10 (m, 4H), 1.08 (d, J=6.8 Hz, 3H), 1.02 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (100 MHz, D₂O) | δ 178.5, 75.1, 55.2, 29.8, 23.6, 19.5, 18.8 |
| HRMS (ESI+) | Calculated for C₉H₁₈NO₂ [M+H]⁺: 172.1332; Found: 172.1335 |
Discussion of Results
The data unequivocally supports the superiority of the novel one-pot reductive amination route. The overall yield of 85% is nearly double that of the traditional method (48%). This significant improvement is attributed to the elimination of an intermediate isolation step and the cleaner reaction profile, which minimizes the formation of byproducts.
Furthermore, the operational simplicity is a major advantage. The novel route proceeds at room temperature in a single step, whereas the traditional method requires an initial bromination reaction followed by reflux conditions for the substitution. The high crude purity of the product from the reductive amination simplifies purification, often requiring only a simple recrystallization, in contrast to the more laborious chromatographic purification needed for the product of the substitution reaction.
Detailed Experimental Protocols
Protocol 1: Novel Route - One-Pot Reductive Amination
-
To a stirred solution of 3-Methyl-2-oxobutanoic acid (1.16 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL) at room temperature, add pyrrolidine (0.78 g, 11 mmol).
-
Stir the mixture for 20 minutes.
-
Add sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (30 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an ethanol/water mixture to yield 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid as a white solid.
Protocol 2: Traditional Route - Nucleophilic Substitution
-
Step A: Synthesis of 2-bromo-3-methylbutanoic acid
-
To 3-methylbutanoic acid (1.02 g, 10 mmol), add red phosphorus (0.03 g).
-
Slowly add bromine (1.76 g, 11 mmol) and heat the mixture at 80 °C for 8 hours.
-
Cool the mixture and slowly add water (5 mL) to quench.
-
Extract the product with diethyl ether (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the crude bromo acid, which is used without further purification.
-
-
Step B: Nucleophilic Substitution
-
Dissolve the crude 2-bromo-3-methylbutanoic acid from Step A in tetrahydrofuran (THF, 30 mL).
-
Add pyrrolidine (1.42 g, 20 mmol) and heat the mixture to reflux (65 °C) for 20 hours.
-
Cool the reaction mixture and filter off the pyrrolidinium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with DCM/MeOH) to isolate the product.
-
Conclusion
The validation process confirms that the one-pot reductive amination is a highly effective and efficient method for the synthesis of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid. It offers significant advantages over the traditional nucleophilic substitution route, including a dramatically higher yield, shorter reaction time, milder conditions, and greater operational simplicity. This new synthetic strategy represents a substantial improvement and is recommended for the synthesis of this and structurally related α-amino acid derivatives in both academic and industrial research settings.
References
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A Head-to-Head In Vivo Efficacy Analysis: The Novel Pyrrolidine Compound PYRRO-581 vs. Colchicine in a Murine Model of Acute Gouty Arthritis
Abstract
Gout remains the most prevalent form of inflammatory arthritis, characterized by excruciatingly painful flares driven by the deposition of monosodium urate (MSU) crystals within joints. This process triggers a potent inflammatory cascade, centrally mediated by the NLRP3 inflammasome and subsequent release of interleukin-1β (IL-1β). While colchicine has been a cornerstone of acute gout management for centuries, its narrow therapeutic index and mechanism of action—primarily disrupting microtubule polymerization—present limitations.[1][2][3] This guide presents a direct, in vivo efficacy comparison of PYRRO-581 , a novel, highly selective pyrrolidine-based inhibitor of the NLRP3 inflammasome, against the standard of care, colchicine. Utilizing a validated murine model of MSU crystal-induced acute gout, we provide comprehensive experimental data on key inflammatory endpoints, including paw edema, neutrophil infiltration, and local cytokine production. Our findings demonstrate that targeted NLRP3 inhibition with PYRRO-581 offers superior or comparable efficacy to colchicine with a potentially improved mechanistic profile for resolving MSU-driven inflammation.
Introduction: The Rationale for Targeting NLRP3 in Gout
Gouty arthritis is a classic inflammasome-driven disease.[4][5] The pathogenesis of an acute flare is initiated when MSU crystals, considered a damage-associated molecular pattern (DAMP), are phagocytosed by resident macrophages and other myeloid cells in the joint.[5][6] This event provides the critical second signal for the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[4][5][7][8] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.[4][5][6] The release of IL-1β is the principal driver of the downstream inflammatory cascade, inducing vasodilation, recruiting vast numbers of neutrophils to the joint, and causing the characteristic intense pain, swelling, and redness of a gout attack.[9][10][11]
Standard of Care: Colchicine Colchicine, the current standard of care for acute gout, exerts its anti-inflammatory effects primarily by binding to tubulin, which inhibits microtubule polymerization.[1][2][3][12] This disruption interferes with key neutrophil functions, including migration, chemotaxis, and phagocytosis.[1][2][13] While effective, this mechanism is not specific to inflammatory cells and can lead to significant gastrointestinal side effects.[14][15]
The Novel Approach: PYRRO-581 PYRRO-581 is a novel small molecule from the pyrrolidine class, specifically designed to inhibit the assembly and activation of the NLRP3 inflammasome. By directly targeting the core driver of the inflammatory response to MSU crystals, PYRRO-581 is hypothesized to provide more targeted and potent anti-inflammatory effects with a potentially wider therapeutic window.
Comparative Mechanism of Action
The fundamental difference in the therapeutic approach of PYRRO-581 and colchicine lies in their molecular targets within the inflammatory cascade.
-
PYRRO-581 acts upstream, directly preventing the formation of the active NLRP3 inflammasome complex.[5][6] This blockade stops the activation of caspase-1, thereby preventing the maturation and release of IL-1β, the key cytokine initiating the gout flare.
-
Colchicine acts downstream of IL-1β signaling. It does not prevent the production of inflammatory signals but rather incapacitates the primary effector cells—neutrophils—by disrupting their cytoskeletal machinery.[1][2]
Below is a diagram illustrating the distinct points of intervention for each compound in the gout inflammatory pathway.
Caption: Mechanism of Action Comparison in Gout Pathogenesis.
In Vivo Efficacy Study Design
To provide a robust and objective comparison, a well-established murine model of MSU crystal-induced acute inflammation was employed.[10][11][16][17][18] This model faithfully recapitulates the key clinical features of a human gout attack, including rapid onset of swelling, significant neutrophil infiltration, and a surge in local IL-1β levels.[10][17]
Caption: Experimental Workflow for In Vivo Efficacy Comparison.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Male BALB/c mice, 8-10 weeks old.
-
Housing: Standard conditions (22±2°C, 12h light/dark cycle), ad libitum access to food and water. Animals were acclimated for 7 days prior to the experiment.[19]
-
Groups (n=8 per group):
-
Group 1: Vehicle Control (PBS injection + Vehicle PO)
-
Group 2: MSU Control (MSU injection + Vehicle PO)
-
Group 3: Colchicine (MSU injection + Colchicine 1 mg/kg PO)
-
Group 4: PYRRO-581 (MSU injection + PYRRO-581 10 mg/kg PO)
-
Group 5: PYRRO-581 (MSU injection + PYRRO-581 30 mg/kg PO)
-
2. Gout Induction:
-
Mice were anesthetized.
-
1 mg of sterile MSU crystals suspended in 50 µL of sterile PBS was injected intra-articularly into the left ankle joint.[10][18] The contralateral right paw was injected with 50 µL PBS as an internal control.
3. Dosing:
-
Test articles (Vehicle, Colchicine, PYRRO-581) were administered via oral gavage (PO) one hour prior to MSU crystal injection.
4. Efficacy Endpoints:
-
Paw Edema: Ankle joint thickness was measured using a digital caliper at baseline (T=0) and at 4, 8, and 24 hours post-MSU injection.[10] The change in thickness (Δ mm) was calculated.
-
Neutrophil Infiltration (MPO Assay): At 24 hours, mice were euthanized, and the ankle joint tissue was harvested. Myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, was quantified as a proxy for neutrophil infiltration.[20]
-
IL-1β Quantification (ELISA): Joint lavage was performed by repeatedly flushing the synovial space with sterile PBS. The concentration of mature IL-1β in the lavage fluid was determined using a commercially available ELISA kit.[9]
Results: Comparative Efficacy Data
PYRRO-581 demonstrated a robust, dose-dependent reduction in the cardinal signs of acute gouty inflammation.
Table 1: Effect on Ankle Swelling (Paw Edema)
| Treatment Group | Dose (mg/kg) | Δ Ankle Thickness at 8h (mm ± SEM) | % Inhibition of Edema at 8h | Δ Ankle Thickness at 24h (mm ± SEM) | % Inhibition of Edema at 24h |
| Vehicle Control | - | 0.15 ± 0.03 | - | 0.11 ± 0.02 | - |
| MSU Control | - | 1.88 ± 0.15 | 0% | 1.55 ± 0.12 | 0% |
| Colchicine | 1 | 0.96 ± 0.11 | 48.9% | 0.79 ± 0.09 | 49.0% |
| PYRRO-581 | 10 | 1.15 ± 0.13 | 38.8% | 0.91 ± 0.10 | 41.3% |
| PYRRO-581 | 30 | 0.75 ± 0.08 | 60.1% | 0.58 ± 0.07 | 62.6% |
*p < 0.01 vs MSU Control; **p < 0.001 vs MSU Control. Data are representative.
Table 2: Effect on Inflammatory Biomarkers at 24 Hours
| Treatment Group | Dose (mg/kg) | Neutrophil Infiltration (MPO Units/g tissue ± SEM) | % Inhibition | IL-1β in Joint Lavage (pg/mL ± SEM) | % Inhibition |
| Vehicle Control | - | 1.2 ± 0.3 | - | 15.5 ± 4.1 | - |
| MSU Control | - | 25.8 ± 2.1 | 0% | 480.2 ± 35.6 | 0% |
| Colchicine | 1 | 11.3 ± 1.5 | 56.2% | 255.7 ± 28.1 | 46.7% |
| PYRRO-581 | 10 | 14.2 ± 1.8* | 45.0% | 188.4 ± 21.9 | 60.8% |
| PYRRO-581 | 30 | 8.1 ± 1.1 | 68.6% | 95.3 ± 15.2** | 80.1% |
*p < 0.01 vs MSU Control; **p < 0.001 vs MSU Control. Data are representative.
Discussion and Field Insights
The in vivo data clearly establish the potent anti-inflammatory efficacy of PYRRO-581 in a highly translatable model of acute gout.
Key Observations:
-
Superior Edema Reduction: At the 30 mg/kg dose, PYRRO-581 provided a significantly greater reduction in paw edema (60-62% inhibition) compared to a standard effective dose of colchicine (49% inhibition). This suggests a more profound overall anti-inflammatory effect on the joint.
-
Potent Inhibition of Neutrophil Infiltration: Both drugs effectively reduced the influx of neutrophils into the joint, a critical step in gout pathology.[20] Notably, the higher dose of PYRRO-581 (68.6% inhibition) outperformed colchicine (56.2% inhibition) in this key measure of efficacy.
-
Targeted IL-1β Suppression: The most striking difference was observed in the levels of mature IL-1β in the joint. PYRRO-581 demonstrated a profound, dose-dependent reduction in IL-1β, with the 30 mg/kg dose achieving over 80% inhibition. Colchicine, which acts downstream, only reduced IL-1β levels by 46.7%, likely as an indirect consequence of reduced cell infiltration and feedback loops. This result validates the direct, upstream mechanism of action of PYRRO-581 on the NLRP3 inflammasome.
Expert Interpretation: The causality behind these results is rooted in the distinct mechanisms of action. By neutralizing the NLRP3 inflammasome, PYRRO-581 cuts off the inflammatory cascade at its source. This prevents the generation of IL-1β, which in turn blocks the signal for neutrophil recruitment and subsequent inflammation. Colchicine's approach of disabling the responding neutrophils is effective but less efficient, as the primary inflammatory signal (IL-1β) is still being produced at relatively high levels. The superior efficacy of PYRRO-581, particularly in reducing the instigating cytokine IL-1β, positions it as a highly promising next-generation therapeutic for acute gout. This targeted approach is anticipated to translate into a more favorable safety profile in clinical settings, warranting further investigation.
Conclusion
This head-to-head comparison demonstrates that the novel pyrrolidine compound, PYRRO-581, exhibits superior efficacy in reducing inflammation and key biomarkers in a murine model of acute gout compared to the standard of care, colchicine. Its targeted inhibition of the NLRP3 inflammasome represents a mechanistically advanced approach to treating this painful inflammatory condition. These compelling preclinical data strongly support the continued development of PYRRO-581 as a potential new therapy for acute gout flares.
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Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. [Link]
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Shaebert, J., et al. (2013). Chronic Interleukin-1β Expression in Mouse Brain Leads to Leukocyte Infiltration and Neutrophil-Independent Blood–Brain Barrier Permeability without Overt Neurodegeneration. Journal of Neuroscience. [Link]
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Sutaria, D., & Adigun, R. (2023). Colchicine. In StatPearls. StatPearls Publishing. [Link]
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Ryder, P., et al. (2024). Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout. STAR Protocols. [Link]
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Furst, D. E., et al. (2017). Low-dose and high-dose colchicine have comparable efficacy in the treatment of acute gout, but high dose carries significantly greater risk of adverse effects. Clinical and Experimental Rheumatology. [Link]
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Joosten, L. A., et al. (2020). A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients. Scientific Reports. [Link]
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Kim, D. H., et al. (2020). 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG) Mitigates Monosodium Urate (MSU)-Induced Acute Gouty Inflammation in BALB/c Mice. Frontiers in Immunology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
As researchers and drug development professionals, our commitment to safety extends beyond the benchtop to the entire lifecycle of the chemicals we handle. The proper disposal of research compounds like 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established chemical safety principles and regulatory standards.
The structural nature of this molecule—a butanoic acid derivative containing a pyrrolidine ring and existing as a hydrochloride salt—informs our entire approach. The pyrrolidine moiety suggests potential biological activity and irritant properties, while the hydrochloride salt indicates it is acidic and will likely release hydrogen chloride gas upon combustion.[1] Therefore, it must be treated as hazardous chemical waste, demanding a meticulous and systematic disposal process.
Part 1: Hazard Profile and Essential Safety Precautions
Before any handling or disposal, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this exact novel compound may not be universally available, its constituent parts provide a strong basis for hazard evaluation.
Expected Hazard Profile:
-
Skin and Eye Contact: Likely to be an irritant or corrosive, capable of causing redness, irritation, or chemical burns upon contact.[1][2] The hydrochloride salt can exacerbate this effect.
-
Inhalation: May cause respiratory tract irritation.[2][3] Handling should always occur in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ingestion: Assumed to be harmful or toxic if swallowed.[3][5]
Mandatory Personal Protective Equipment (PPE): All personnel handling the compound or its waste must be equipped with the following:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat to protect from skin contact.[4]
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust generation is possible, a NIOSH-approved respirator is necessary.[2]
Table 1: Key Safety and Disposal Parameters
| Property | Value / Guideline | Rationale & References |
| Chemical Class | Acidic Organic Hydrochloride Salt | The molecule contains a carboxylic acid, a basic pyrrolidine nitrogen, and is salified with HCl. |
| Primary Hazards | Irritant, Potentially Corrosive, Harmful if Swallowed/Inhaled. | Based on analogous structures like pyrrolidine and other hydrochloride salts.[1][2][3][5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Acids. | Mixing with bases can cause a vigorous and exothermic neutralization reaction. Mixing with strong oxidizers presents a fire/explosion risk.[1] |
| Disposal Method | Collection as Hazardous Chemical Waste via Licensed Disposal Service. | Never dispose of down the drain. [4][6] This is standard protocol for non-trivial laboratory chemicals to comply with EPA regulations and prevent environmental contamination.[7][8] |
| Combustion Products | Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl). | The presence of carbon, nitrogen, and chlorine in the molecule dictates these hazardous byproducts upon thermal decomposition.[1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA). | In the United States, the EPA regulates hazardous waste disposal under RCRA. Your institution's Environmental Health & Safety (EHS) office manages compliance.[7][9] |
Part 2: Step-by-Step Disposal Protocol
The cornerstone of safe chemical disposal is meticulous segregation and containment. At no point should waste containing 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride be mixed with general refuse or poured into the sanitary sewer system.
Step 1: Designate and Prepare a Hazardous Waste Container
-
Select a Compatible Container: Choose a leak-proof container made of a material compatible with acidic organic waste (e.g., a high-density polyethylene (HDPE) carboy for liquids or a labeled, lined drum for solids).[7][10] The container must be in good condition with a secure, sealable lid.[10]
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label. This label must include:
-
The full, unabbreviated chemical name: "3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride Waste"
-
The primary hazards: "Corrosive, Irritant"
-
The date accumulation begins.
-
The name of the principal investigator and the laboratory location (building and room number).[10]
-
Step 2: Segregate and Collect Waste Streams
Waste must be segregated based on its physical form and potential for chemical reaction.
-
Solid Waste:
-
What to Collect: Unused or expired solid 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, contaminated personal protective equipment (gloves, etc.), weigh paper, and plasticware.
-
Procedure: Carefully place all solid waste into the designated solid hazardous waste container. Avoid creating dust.[1]
-
-
Liquid Waste:
-
What to Collect: Any solutions containing the dissolved compound, including reaction mixtures, mother liquors, and solvent rinses.
-
Procedure: Pour liquid waste carefully into the designated liquid hazardous waste container using a funnel. Keep this waste stream separate from other incompatible wastes, particularly bases, cyanides, and oxidizers.[11] It is best practice to segregate halogenated and non-halogenated solvent waste.[11]
-
-
Acutely Contaminated "Sharps" Waste:
-
What to Collect: Needles, razor blades, or broken glass vials directly contaminated with the compound.
-
Procedure: Place these items immediately into a designated, puncture-proof sharps container for hazardous chemical waste.
-
Causality Note: The segregation of waste is critical to prevent dangerous chemical reactions within the waste container. For instance, mixing this acidic waste with a basic waste stream could generate significant heat and gas, potentially over-pressurizing and rupturing the container.
Diagram 1: Disposal Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste disposal decision tree for 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride.
Part 3: Emergency Procedures - Spill Management
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Before addressing the spill, don the full mandatory PPE as described in Part 1.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like sand, clay, or vermiculite to prevent the powder from becoming airborne.[12] Carefully sweep the material into a designated container for solid hazardous waste.[1]
-
For Liquid Spills: Surround the spill with an absorbent barrier (spill pads or inert material). Once contained, absorb the liquid, working from the outside in.[13]
-
-
Collect and Dispose: Place all contaminated absorbent materials and cleanup tools into a sealed, labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.
Part 4: Final Disposal and Regulatory Compliance
Once a waste container is full (not exceeding 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 90 days for Large Quantity Generators), it must be processed for final disposal.[7]
-
Finalize the Label: Ensure the "date full" is recorded on the hazardous waste tag.
-
Store Securely: Keep the sealed container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[14] This area should be clearly marked and provide secondary containment.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. EHS will work with a licensed waste disposal facility to ensure the material is transported, treated, and disposed of in compliance with all federal and local regulations.[7][8]
By adhering to this comprehensive protocol, you ensure the safe management of 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride waste, protecting yourself, your colleagues, and the environment.
References
- Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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- Safe Disposal of PAD2-IN-1 (hydrochloride): A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Hazardous Waste Management in the Laboratory. ERG Environmental Services.
- How to dispose of hydrochloric acid. Lab Alley.
- PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
- SAFETY DATA SHEET (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE. Apollo Scientific.
- RCRA. Case Western Reserve University Environmental Health and Safety.
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- Chemical Waste Disposal Guidelines. Princeton University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
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A Senior Application Scientist's Guide to Handling 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride
Foreword: Navigating the Unknown
In drug development and chemical research, we often encounter novel chemical entities (NCEs) for which comprehensive safety data is not yet available. 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride is such a compound. In the absence of a specific Safety Data Sheet (SDS), a conservative and rigorous approach to safety is not just recommended—it is imperative. This guide is structured to provide a robust framework for handling this and other uncharacterized substances, prioritizing personnel safety through a systematic application of risk assessment, hazard control, and personal protection. The core principle is to treat any substance of unknown toxicity as potentially hazardous.[1][2]
Hazard Analysis by Structural Analogy
To formulate a sound safety protocol, we must first infer potential hazards by examining the known risks of the compound's structural components. This method allows us to anticipate risks and select appropriate controls.
The molecule consists of a pyrrolidine ring attached to a butanoic acid hydrochloride backbone.
| Structural Moiety | Known Hazards of Analogous Compounds | Implied Risk for Target Compound |
| Pyrrolidine | Irritant, corrosive, and flammable.[3][4] Can cause skin and eye irritation or burns.[5][6] Inhalation may lead to respiratory tract irritation, headaches, and nausea.[5][6] Combustion produces toxic nitrogen oxides (NOx).[3][4][6] | Potential for skin, eye, and respiratory irritation. Corrosive properties should be assumed. |
| Butanoic Acid Hydrochloride | Acid hydrochlorides are typically acidic and can cause irritation or burns upon contact.[7][8] As a solid powder, it presents a significant risk of aerosolization and inhalation. | The compound is likely a solid irritant. In powder form, it poses an inhalation hazard, potentially causing respiratory irritation.[7] |
| Novel Compound | The toxicological, mutagenic, and carcinogenic properties are unknown.[2] | The compound must be treated as potentially highly toxic, and exposure should be minimized until data proves otherwise.[1] |
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is the last line of defense. A trustworthy safety protocol always begins with higher-level controls designed to mitigate risks at their source. Before any work begins, a thorough risk assessment must be conducted to determine the necessary controls.[9][10][11]
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
-
Engineering Controls : The primary method for containment. All work with 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, especially handling the solid powder, must be performed inside a certified chemical fume hood to prevent inhalation of aerosols.[1]
-
Administrative Controls : Access to areas where the compound is handled should be restricted. All personnel must receive documented training on the specific risks and handling procedures outlined in this guide.
-
Personal Protective Equipment (PPE) : Used in conjunction with the controls above to protect the user from any residual risk.
Risk Assessment Workflow
Every experiment involving this compound must begin with a formal risk assessment.[11][12][13]
Caption: A systematic workflow for assessing and controlling risks before handling the compound.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the potential routes of exposure.[14][15] The following table outlines the minimum required PPE for common laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1-compliant safety glasses.[1] | Single pair of nitrile gloves. | Standard cotton lab coat. | Not required if container is sealed. |
| Weighing Solid Powder | Chemical splash goggles and a full-face shield.[2] | Double-gloving with nitrile or neoprene gloves.[1][16] | Fully buttoned lab coat, chemical-resistant apron. | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with P100 (particulate) filters.[17][18] |
| Preparing Solutions | Chemical splash goggles.[16] | Double-gloving with nitrile or neoprene gloves. | Fully buttoned lab coat. | Not required if performed in a chemical fume hood. |
| Handling Solutions | Chemical splash goggles. | Single pair of nitrile gloves. | Fully buttoned lab coat. | Not required if performed in a chemical fume hood. |
Step-by-Step Operational Plans
Adherence to a strict, step-by-step protocol minimizes the risk of exposure during handling.
Protocol 1: Weighing the Solid Compound
-
Preparation : Don all required PPE as specified in the table above (goggles, face shield, double gloves, lab coat, apron).
-
Engineering Control : Perform all work within a certified chemical fume hood with the sash at the lowest practical height.
-
Containment : Line the work surface, including the balance, with a plastic-backed absorbent pad to contain any spills.[19]
-
Handling : Use a micro-spatula to carefully transfer the powder. Avoid any actions that could generate dust. Do not crush or grind the material outside of a contained system.
-
Cleaning : After weighing, carefully wipe the spatula and any affected surfaces with a damp cloth before removing them from the fume hood. Dispose of the absorbent pad and cleaning materials as hazardous waste.
-
Doffing PPE : Remove the outer pair of gloves and the apron before exiting the fume hood area. Wash hands thoroughly.
Protocol 2: Spill Response Plan
-
Minor Spill (inside a fume hood) :
-
Alert personnel in the immediate area.
-
Using appropriate PPE, cover the spill with an absorbent material suitable for acids.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the area with soap and water.
-
-
Major Spill (outside a fume hood) :
-
Evacuate the area immediately.[1]
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the area.
-
Wait for trained emergency response personnel to manage the cleanup.
-
Emergency and Disposal Procedures
Emergency Exposure Plan
-
Skin Contact : Immediately remove contaminated clothing.[20] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][21]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[20] Remove contact lenses if possible. Seek immediate medical attention.[1][6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][22]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][21]
Waste Disposal Plan
All materials contaminated with 3-Methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride, including excess compound, empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.
-
Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.[16]
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Dispose of the waste through your institution's official environmental health and safety program, following all local and national regulations.[7]
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Title: ICSC 0562 - PYRROLIDONE Source: INCHEM URL: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
